molecular formula C21H22F3N3O3S B2749064 LpxH-IN-AZ1

LpxH-IN-AZ1

Cat. No.: B2749064
M. Wt: 453.5 g/mol
InChI Key: JRTCXCIMCOKGMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LpxH-IN-AZ1 is a useful research compound. Its molecular formula is C21H22F3N3O3S and its molecular weight is 453.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3O3S/c1-15(28)27-8-7-16-13-19(5-6-20(16)27)31(29,30)26-11-9-25(10-12-26)18-4-2-3-17(14-18)21(22,23)24/h2-6,13-14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTCXCIMCOKGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

LpxH-IN-AZ1: A Technical Guide to its Mechanism of Action in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. The enzyme UDP-2,3-diacylglucosamine pyrophosphatase (LpxH) is a critical component in the biosynthesis of lipid A, an essential constituent of the outer membrane of most Gram-negative bacteria. Its absence in humans makes it an attractive target for the development of novel antibiotics. LpxH-IN-AZ1, a sulfonyl piperazine-based inhibitor, has been identified as a potent antagonist of LpxH. This technical guide provides an in-depth analysis of the mechanism of action of this compound and its derivatives in Escherichia coli, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows.

Introduction: The Critical Role of LpxH in Lipid A Biosynthesis

Gram-negative bacteria are characterized by an outer membrane that serves as a formidable permeability barrier, contributing to their intrinsic resistance to many antibiotics.[1][2] The outer leaflet of this membrane is primarily composed of lipopolysaccharide (LPS), with its hydrophobic anchor, lipid A, being essential for bacterial viability.[1][3] The biosynthesis of lipid A occurs via the Raetz pathway, a conserved nine-step enzymatic cascade.[1][3][4]

LpxH catalyzes the fourth step in this pathway: the hydrolysis of the pyrophosphate bond of UDP-2,3-diacylglucosamine (UDP-DAGn) to produce 2,3-diacylglucosamine 1-phosphate (lipid X) and UMP.[5][6] This step is the first committed membrane-associated reaction in the pathway.[1][6] The essentiality of LpxH in approximately 70% of Gram-negative bacteria, including clinically important Enterobacterales like E. coli and Klebsiella pneumoniae, underscores its potential as a broad-spectrum antibiotic target.[1][3][7] Inhibition of LpxH not only halts the production of lipid A but also leads to the accumulation of the toxic intermediate UDP-DAGn in the inner membrane, resulting in a dual mechanism of bacterial killing.[1][3]

Mechanism of Action of this compound

This compound, hereafter referred to as AZ1, is a sulfonyl piperazine compound identified through high-throughput phenotypic screening.[3][7] Structural and biochemical studies have revealed that AZ1 does not bind to the active site of LpxH. Instead, it occupies the L-shaped acyl chain-binding chamber of the enzyme.[8][9]

The key features of the AZ1-LpxH interaction are:

  • The indoline ring of AZ1 is situated adjacent to the active site.

  • The sulfonyl group creates a distinct kink in the molecule's conformation.

  • The N-CF3-phenyl substituted piperazine group extends towards the far side of the acyl chain-binding chamber.[8]

This binding mode competitively inhibits the binding of the natural substrate, UDP-DAGn. The inhibition constant (Ki) for AZ1 against K. pneumoniae LpxH is approximately 145 nM, and it exhibits competitive inhibition.[9]

Subsequent research has focused on optimizing the AZ1 scaffold to enhance its potency and antibacterial activity. Derivatives with modifications to the phenyl ring and the N-acetyl indoline group have demonstrated significantly improved inhibition of LpxH and potent activity against wild-type Enterobacterales.[1][3][8]

Quantitative Data: Inhibitory Potency and Antibacterial Activity

The inhibitory activity of AZ1 and its analogs against E. coli LpxH is typically quantified by the half-maximal inhibitory concentration (IC50), while their antibacterial efficacy is measured by the minimum inhibitory concentration (MIC).

Table 1: In Vitro Inhibition of E. coli LpxH by AZ1 and its Analogs
CompoundIC50 (nM) against E. coli LpxHFold Improvement over AZ1Reference
AZ1 140 - 360-[3][8][10]
JH-LPH-28 831.7[8]
JH-LPH-33 463.0[8]
JH-LPH-86 854.2[1][3]
JH-LPH-90 1123.2[1][3]
JH-LPH-92 4.678.3[1][3]
JH-LPH-97 7.647.4[1][3]
JH-LPH-106 0.0586207[1][3]
JH-LPH-107 0.132769[1][3]
EBL-3647 2.2163.6[3]
EBL-3599 3.5102.9[3]
Table 2: Minimum Inhibitory Concentrations (MIC) of AZ1 and Analogs against E. coli
CompoundMIC (µg/mL) against E. coli ATCC 25922ConditionsReference
AZ1 >64Standard[8]
AZ1 2.3+ 10 µg/mL PMBN[8]
JH-LPH-33 >64Standard[8]
JH-LPH-106 0.63Standard[3]
JH-LPH-107 0.31Standard[1][3]
EBL-3647 2.0Standard[1]
EBL-3599 2.0Standard[1]

PMBN (Polymyxin B nonapeptide) is an outer membrane permeability enhancer.

Experimental Protocols

LpxE-Coupled Malachite Green Assay for LpxH Activity

This non-radioactive, colorimetric assay provides a robust method for determining LpxH activity and inhibition.[10][11]

Principle: LpxH hydrolyzes UDP-DAGn to lipid X and UMP. The subsequent addition of Aquifex aeolicus lipid A 1-phosphatase (LpxE) quantitatively removes the 1-phosphate from lipid X, releasing inorganic phosphate (Pi). The released Pi is then quantified using a malachite green-based colorimetric reagent.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, and 1 mM MnCl2.

  • Inhibitor and Enzyme Incubation:

    • In a 96-well plate, add varying concentrations of the test inhibitor (e.g., this compound).

    • Add purified E. coli LpxH enzyme to each well.

    • Incubate for a defined period at 37°C.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate, UDP-DAGn (typically at a concentration near its KM, which is 61.7 µM for E. coli LpxH).[1]

  • Quenching: Stop the LpxH reaction by adding EDTA to chelate the Mn2+ ions essential for LpxH activity.[10]

  • LpxE Addition: Add purified LpxE to the quenched reaction mixture to convert lipid X to DAGn and inorganic phosphate.

  • Colorimetric Detection:

    • Add the malachite green reagent to the wells. This reagent forms a complex with free phosphate, resulting in a color change.[10]

    • Measure the absorbance at a specific wavelength (typically around 620-650 nm) using a plate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of inorganic phosphate.

    • Calculate the amount of phosphate released in each reaction.

    • Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.[10]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This is the standard method for determining the MIC of an antimicrobial agent against a specific bacterial strain.[3][12]

Protocol:

  • Bacterial Culture Preparation: Grow an overnight culture of E. coli (e.g., ATCC 25922) in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton Broth).

  • Inoculum Preparation: Dilute the overnight culture to a standardized concentration, typically a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL. Further dilute to achieve a final inoculum of approximately 5 x 105 CFU/mL in the test wells.

  • Serial Dilution of Inhibitor: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound (this compound or its analogs) in the broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted inhibitor. Include a positive control (no inhibitor) and a negative control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the inhibitor that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600).

  • (Optional) Viability Staining: To confirm bactericidal or bacteriostatic activity, a viability stain such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) can be added. Living cells will reduce the yellow MTT to purple formazan.[3][12]

Visualizing the Mechanism and Workflows

The Raetz Pathway of Lipid A Biosynthesis and LpxH Inhibition

Raetz_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_acyl_GlcNAc UDP-3-acyl-GlcNAc LpxA->UDP_3_acyl_GlcNAc LpxC LpxC UDP_3_acyl_GlcNAc->LpxC UDP_3_acyl_GlcNAc_amine UDP-3-acyl-GlcNAc amine LpxC->UDP_3_acyl_GlcNAc_amine LpxD LpxD UDP_3_acyl_GlcNAc_amine->LpxD UDP_DAGn UDP-2,3-diacylglucosamine (UDP-DAGn) LpxD->UDP_DAGn LpxH LpxH UDP_DAGn->LpxH Lipid_X Lipid X LpxH->Lipid_X LpxB LpxB Lipid_X->LpxB Disaccharide_1_P Disaccharide-1-P LpxB->Disaccharide_1_P LpxK LpxK Disaccharide_1_P->LpxK Lipid_IVA Lipid IVA LpxK->Lipid_IVA AZ1 This compound AZ1->LpxH Inhibition

Caption: The Raetz pathway of lipid A biosynthesis in E. coli and the point of inhibition by this compound.

Experimental Workflow for the LpxE-Coupled Malachite Green Assay

LpxE_Assay_Workflow start Start prepare_reagents Prepare Reaction Mix (Buffer, BSA, Triton X-100, MnCl2) start->prepare_reagents add_inhibitor Add LpxH Inhibitor (Serial Dilutions) prepare_reagents->add_inhibitor add_lpxh Add LpxH Enzyme add_inhibitor->add_lpxh incubate1 Incubate add_lpxh->incubate1 add_substrate Add Substrate (UDP-DAGn) incubate1->add_substrate incubate2 Incubate (Enzymatic Reaction) add_substrate->incubate2 quench Quench Reaction (Add EDTA) incubate2->quench add_lpxe Add LpxE Enzyme quench->add_lpxe incubate3 Incubate add_lpxe->incubate3 add_malachite_green Add Malachite Green Reagent incubate3->add_malachite_green measure_absorbance Measure Absorbance add_malachite_green->measure_absorbance analyze Calculate IC50 measure_absorbance->analyze

Caption: Workflow of the LpxE-coupled malachite green assay for determining LpxH inhibition.

Conclusion and Future Directions

This compound and its derivatives represent a promising new class of antibiotics targeting a clinically unexploited pathway essential for the viability of many pathogenic Gram-negative bacteria. The mechanism of action, involving the allosteric inhibition of LpxH and the subsequent disruption of the outer membrane integrity, offers a powerful strategy to combat antibiotic resistance. The quantitative data presented herein highlight the remarkable potency of second-generation LpxH inhibitors. The detailed experimental protocols provide a framework for the continued evaluation and optimization of these compounds.

Future research should focus on improving the pharmacokinetic and pharmacodynamic properties of these inhibitors, particularly their ability to penetrate the outer membrane of a broader range of Gram-negative pathogens. Structure-activity relationship (SAR) studies, guided by the crystal structures of LpxH in complex with these inhibitors, will be instrumental in designing next-generation compounds with enhanced efficacy and a favorable safety profile, paving the way for their potential clinical development.

References

LpxH-IN-AZ1: A Technical Guide to its Core Target and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the inhibitor LpxH-IN-AZ1, its molecular target, and its mechanism of action. It is intended for an audience with a background in biochemistry, microbiology, and pharmaceutical sciences. We will delve into the specifics of the lipid A biosynthetic pathway, present quantitative data on inhibitor potency, and outline the experimental protocols used to derive this information.

The Target: LpxH, an Essential Enzyme in Gram-Negative Bacteria

The molecular target of the inhibitor this compound (commonly referred to as AZ1) is UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH) .[1] LpxH is a crucial enzyme conserved in the majority of Gram-negative bacteria, including critical pathogens like Escherichia coli and Klebsiella pneumoniae.[1][2] It belongs to the calcineurin-like phosphoesterase (CLP) family of metalloenzymes and requires a dimanganese metal cluster for its catalytic activity.[3][4]

LpxH plays an indispensable role in the Raetz pathway of lipid A biosynthesis .[3][5] Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria that is essential for their viability and structural integrity.[5][6] Because the lipid A pathway is essential for these bacteria and is absent in humans, its enzymes are highly attractive targets for the development of new antibiotics.[2][7]

Inhibition of LpxH presents a dual mechanism of bacterial killing. The primary mechanism is the disruption of lipid A synthesis, which compromises the outer membrane.[1] A secondary, potent mechanism involves the accumulation of toxic lipid A intermediates in the bacterial inner membrane, leading to pathway-independent cell death.[1][3][8] This multifaceted killing action makes LpxH a particularly promising target for combating multidrug-resistant Gram-negative infections.[1]

The Raetz Pathway of Lipid A Biosynthesis

LpxH catalyzes the fourth committed step in the biosynthesis of lipid A.[2][4] The pathway begins with the acylation of UDP-GlcNAc and proceeds through a series of enzymatic steps to produce lipid A, which is then transported to the outer membrane. The inhibition of LpxH creates a bottleneck, halting the pathway and leading to the effects described above.

Raetz_Pathway cluster_pathway Raetz Pathway (E. coli) cluster_inhibition Inhibition UDP_GlcNAc UDP-N-acetylglucosamine UDP_3_O_acyl_GlcNAc UDP-(3-O-acyl)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc  LpxA UDP_3_O_acyl_GlcN UDP-(3-O-acyl)-glucosamine UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN  LpxC UDP_DAGn UDP-2,3-diacylglucosamine (UDP-DAGn) UDP_3_O_acyl_GlcN->UDP_DAGn  LpxD Lipid_X 2,3-diacyl-GlcN-1-P (Lipid X) UDP_DAGn->Lipid_X  LpxH Kdo2_Lipid_A Kdo2-Lipid A Lipid_X->Kdo2_Lipid_A  LpxB, LpxK, etc. LPS Lipopolysaccharide (LPS) Kdo2_Lipid_A->LPS  Core & O-antigen  synthesis AZ1 This compound LpxH_target LpxH AZ1->LpxH_target AZ1->LpxH_target Inhibits

Caption: The Raetz pathway for lipid A biosynthesis and the inhibitory action of this compound.

Quantitative Inhibitory Data

This compound was identified through a high-throughput phenotypic screen by AstraZeneca.[6][9] While AZ1 itself showed modest activity, particularly against wild-type bacterial strains, it served as a critical scaffold for developing significantly more potent inhibitors.[2] The tables below summarize the inhibitory activity of AZ1 and several key analogs against LpxH enzymes and various bacterial strains.

Table 1: In Vitro Enzyme Inhibition Data (IC₅₀)

Compound Target Enzyme IC₅₀ (µM) Source
This compound E. coli LpxH 0.14 [10]
K. pneumoniae LpxH 0.36 [10]
JH-LPH-28 E. coli LpxH 0.083 [10]
K. pneumoniae LpxH 0.11 [10]
JH-LPH-33 E. coli LpxH 0.026 [10]
K. pneumoniae LpxH 0.026 [10]
This compound E. coli LpxH 0.147 ± 0.002 [11]
JH-LPH-86 K. pneumoniae LpxH 0.085 [6]
JH-LPH-90 K. pneumoniae LpxH 0.112 [6]
JH-LPH-92 K. pneumoniae LpxH 0.0046 [6][9]
JH-LPH-106 E. coli LpxH 0.000058 [6][9]
K. pneumoniae LpxH 0.000044 [6][9]
JH-LPH-107 E. coli LpxH 0.00013 [6][9]

| | K. pneumoniae LpxH | 0.00013 |[6][9] |

Table 2: In Vitro Enzyme Inhibition Data (Kᵢ)

Compound Target Enzyme Kᵢ (nM) Source
JH-LPH-33 K. pneumoniae LpxH ~10 [3]
This compound K. pneumoniae LpxH ~145 [3]
JH-LPH-45 (8) K. pneumoniae LpxH 7.3 [8]
JH-LPH-50 (13) K. pneumoniae LpxH 3.1 [8]
JH-LPH-106 E. coli & K. pneumoniae LpxH 0.02 - 0.05 [6]

| JH-LPH-107 | E. coli & K. pneumoniae LpxH | 0.02 - 0.05 |[6] |

Table 3: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

Compound Bacterial Strain MIC (µg/mL) Notes Source
This compound K. pneumoniae >64 [3]
JH-LPH-33 K. pneumoniae 1.6 [3]
This compound E. coli (efflux-defective) - Active only on efflux-defective strains [2]
JH-LPH-33 E. coli (WT) - No stand-alone activity [3]

| | E. coli (WT) + PMBN | Sub-µg/mL range | PMBN enhances outer membrane permeability |[3] |

Key Experimental Protocols

The characterization of LpxH inhibitors involves several key biochemical and microbiological assays. The detailed protocols for two fundamental experiments are provided below.

This nonradioactive, colorimetric assay is used to determine the enzymatic activity of LpxH and to measure the potency (IC₅₀) of its inhibitors.[11] The assay measures the release of inorganic phosphate (Pᵢ), a byproduct of a coupled enzyme reaction. LpxH first cleaves its substrate (UDP-DAGn) to produce lipid X and UMP. The UMP is then hydrolyzed by the promiscuous lipid A 1-phosphatase, LpxE, which releases Pᵢ. The released Pᵢ is detected by the malachite green reagent, which forms a colored complex that can be measured spectrophotometrically.

Assay_Workflow cluster_workflow LpxE-Coupled Malachite Green Assay Workflow start Start: Prepare Reaction Mixture (LpxH enzyme, LpxE enzyme, MnCl₂, Buffer) add_inhibitor Add Test Inhibitor (e.g., AZ1) in varying concentrations (with 10% DMSO) start->add_inhibitor pre_incubate Pre-incubate mixture add_inhibitor->pre_incubate add_substrate Initiate Reaction: Add Substrate (UDP-DAGn) pre_incubate->add_substrate incubate Incubate at reaction temperature add_substrate->incubate stop_reaction Stop Reaction (e.g., by adding EDTA) incubate->stop_reaction add_malachite Add Malachite Green Reagent stop_reaction->add_malachite color_dev Color Development add_malachite->color_dev measure_abs Measure Absorbance (e.g., at 620-650 nm) color_dev->measure_abs analyze Analyze Data: Calculate % Inhibition and determine IC₅₀ measure_abs->analyze

References

LpxH-IN-AZ1: A Technical Guide to the Inhibition of Lipid A Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The enzyme UDP-2,3-diacylglucosamine hydrolase (LpxH), a critical component of the lipid A biosynthesis pathway, has emerged as a promising target for novel antibiotics. This technical guide provides an in-depth overview of LpxH-IN-AZ1 (commonly referred to as AZ1), a pioneering inhibitor of LpxH. We will explore its mechanism of action, present key quantitative data on its inhibitory activity, detail relevant experimental protocols, and visualize the associated biological and experimental workflows. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of new antibiotics targeting the lipid A pathway.

Introduction: The Imperative for Novel Gram-Negative Antibiotics

Gram-negative bacteria possess a formidable outer membrane, with its outer leaflet primarily composed of lipopolysaccharide (LPS).[1] The hydrophobic anchor of LPS, lipid A, is essential for the viability and structural integrity of most of these pathogens.[1][2] The biosynthesis of lipid A occurs via the conserved Raetz pathway, making the enzymes involved in this pathway attractive targets for new antibacterial agents.[1][3]

LpxH is a peripheral membrane enzyme that catalyzes a late-stage step in the Raetz pathway: the hydrolysis of UDP-2,3-diacylglucosamine to produce 2,3-diacylglucosamine 1-phosphate (also known as lipid X) and UMP.[4] Inhibition of LpxH not only halts the production of lipid A but also leads to the accumulation of toxic intermediates, resulting in a dual mechanism of bacterial killing.[4][5] this compound, a sulfonyl piperazine compound discovered by AstraZeneca, was the first identified inhibitor of this enzyme and has served as a foundational scaffold for the development of more potent derivatives.[4][6]

The Raetz Pathway and the Role of LpxH

The biosynthesis of lipid A is a nine-step enzymatic cascade that takes place on the cytoplasmic face of the inner membrane.[7][8] The pathway begins with the acylation of UDP-N-acetylglucosamine and proceeds through a series of enzymatic modifications to generate the core lipid A structure.

Raetz_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R)-3-hydroxyacyl-GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R)-3-hydroxyacyl-GlcN LpxD LpxD UDP_3_O_acyl_GlcN->LpxD UDP_DAGn UDP-2,3-diacyl-GlcN LpxB LpxB UDP_DAGn->LpxB LpxH LpxH UDP_DAGn->LpxH Lipid_X Lipid X Lipid_X->LpxB Lipid_IVA Lipid IVA LpxK LpxK Lipid_IVA->LpxK Kdo2_Lipid_IVA Kdo₂-Lipid IVA WaaA WaaA Kdo2_Lipid_IVA->WaaA Late_Acylations Late Acylations LpxL LpxL Late_Acylations->LpxL LpxM LpxM Late_Acylations->LpxM Lipid_A Lipid A LpxA->UDP_3_O_acyl_GlcNAc LpxC->UDP_3_O_acyl_GlcN LpxD->UDP_DAGn LpxB->Lipid_IVA LpxH->Lipid_X LpxK->Kdo2_Lipid_IVA WaaA->Late_Acylations LpxL->Lipid_A LpxM->Lipid_A AZ1 This compound AZ1->LpxH Inhibition

Figure 1: The Raetz Pathway of Lipid A Biosynthesis in E. coli.

As depicted in Figure 1, LpxH catalyzes a pivotal step in the pathway.[4] Its inhibition leads to the accumulation of UDP-2,3-diacylglucosamine, a toxic intermediate for the bacterium.[5]

This compound: Mechanism of Inhibition

This compound is a non-competitive inhibitor that binds to a hydrophobic, L-shaped acyl chain-binding chamber within the LpxH enzyme, adjacent to the active site.[9][10] This binding pocket accommodates the acyl chains of the UDP-2,3-diacylglucosamine substrate.[11] The crystal structure of Klebsiella pneumoniae LpxH in complex with AZ1 reveals that the inhibitor's indoline ring is situated near the active site, while the trifluoromethyl-phenyl substituted piperazine group extends into the deeper part of the binding chamber.[9][10]

Inhibition_Mechanism cluster_LpxH LpxH Structure LpxH LpxH Enzyme Acyl_Chamber Acyl Chain-Binding Chamber LpxH->Acyl_Chamber contains Active_Site Active Site (di-manganese cluster) LpxH->Active_Site contains Acyl_Chamber->Active_Site Presents acyl chains to Substrate UDP-2,3-diacylglucosamine (Substrate) Acyl_Chamber->Substrate Binding blocked Product Lipid X + UMP (Products) Active_Site->Product Catalyzes conversion to No_Product No Product Formation Active_Site->No_Product Catalysis inhibited Substrate->Acyl_Chamber Binds to AZ1 This compound AZ1->Acyl_Chamber Binds to and occupies

Figure 2: Mechanism of LpxH Inhibition by this compound.

Quantitative Inhibitory Activity

The inhibitory potency of this compound and its more advanced analogs has been quantified through various enzymatic and cell-based assays. The following tables summarize key data from published studies.

Table 1: In Vitro LpxH Enzymatic Inhibition

CompoundTarget EnzymeIC₅₀ (nM)Assay MethodReference
This compound E. coli LpxH140 - 147Malachite Green / 32P TLC[9][12]
K. pneumoniae LpxH360Malachite Green[3][9]
JH-LPH-28 E. coli LpxH83Malachite Green[9]
K. pneumoniae LpxH110Malachite Green[9]
JH-LPH-33 E. coli LpxH46Malachite Green[9]
K. pneumoniae LpxH26Malachite Green[9]
JH-LPH-92 K. pneumoniae LpxH4.6Enzyme-coupled assay[3]
JH-LPH-97 K. pneumoniae LpxH7.6Enzyme-coupled assay[3]
JH-LPH-106 K. pneumoniae LpxH0.044Enzyme-coupled assay[5]
E. coli LpxH0.058Enzyme-coupled assay[5]
JH-LPH-107 K. pneumoniae LpxH0.13Enzyme-coupled assay[5]
E. coli LpxH0.13Enzyme-coupled assay[5]

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

CompoundBacterial StrainMIC (µg/mL)Reference
This compound K. pneumoniae (wild-type)>64[11]
JH-LPH-33 K. pneumoniae (wild-type)1.6[11]
JH-LPH-97 E. coli 25922 (wild-type)13[3]
JH-LPH-107 E. coli 25922 (wild-type)0.31[5]
K. pneumoniae 100310.04[5]

Experimental Protocols

Detailed and reproducible experimental methods are crucial for the evaluation of LpxH inhibitors. Below are summaries of key protocols.

LpxH Enzyme-Coupled Malachite Green Assay

This colorimetric assay provides a non-radioactive method for measuring LpxH activity by detecting the release of inorganic phosphate.[12]

Malachite_Green_Assay Start Start: Prepare Reaction Mix Mix Reaction Mix: - LpxH Enzyme - UDP-DAGn (Substrate) - LpxE Enzyme - Test Inhibitor (e.g., AZ1) Start->Mix Incubate Incubate at 30°C Mix->Incubate LpxH_Reaction LpxH Reaction: UDP-DAGn -> Lipid X + UMP Incubate->LpxH_Reaction LpxE_Reaction LpxE Reaction: Lipid X -> 2,3-diacyl-GlcN + Pi LpxH_Reaction->LpxE_Reaction Lipid X is substrate for LpxE Stop Stop Reaction (e.g., with EDTA) LpxE_Reaction->Stop Add_Reagent Add Malachite Green Reagent Stop->Add_Reagent Measure Measure Absorbance at ~620-650 nm Add_Reagent->Measure End End: Calculate Inhibition Measure->End

Figure 3: Workflow for the LpxE-Coupled Malachite Green Assay.

Protocol Steps:

  • Reaction Setup: Prepare a reaction mixture containing buffer, detergent (e.g., Triton X-100), MnCl₂, the coupling enzyme LpxE, purified LpxH, and the test inhibitor (this compound or its analogs) dissolved in DMSO.

  • Initiation: Start the reaction by adding the substrate, UDP-2,3-diacylglucosamine (UDP-DAGn).

  • Incubation: Incubate the reaction at 30°C for a defined period. During this time, LpxH hydrolyzes UDP-DAGn to Lipid X and UMP. The subsequent enzyme, LpxE, then dephosphorylates Lipid X, releasing inorganic phosphate (Pi).

  • Termination: Stop the reaction, typically by adding EDTA.

  • Detection: Add a malachite green-molybdate reagent. This reagent forms a colored complex with the free inorganic phosphate generated by LpxE.

  • Measurement: After a short incubation for color development, measure the absorbance at approximately 620-650 nm using a spectrophotometer.

  • Analysis: The amount of color development is proportional to the LpxH activity. Compare the absorbance of reactions with the inhibitor to control reactions (with DMSO only) to calculate the percent inhibition and subsequently the IC₅₀ value.[12]

Broth Microdilution MIC Assay

This is the standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[3][5]

Protocol Steps:

  • Bacterial Culture: Grow the test bacterial strain (e.g., E. coli, K. pneumoniae) overnight in a suitable broth medium.

  • Inoculum Preparation: Dilute the overnight culture to a standardized cell density (e.g., an OD₆₀₀ of 0.006) in cation-adjusted Mueller-Hinton broth.

  • Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound (e.g., this compound) in the broth.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include positive (no drug) and negative (no bacteria) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density of the wells. Optionally, a viability indicator like resazurin can be added to aid in the determination.[3]

Conclusion and Future Directions

This compound has been instrumental in validating LpxH as a viable target for the development of novel antibiotics against Gram-negative pathogens. While AZ1 itself has modest antibacterial activity, particularly against wild-type strains, it has provided a critical chemical scaffold for structure-based drug design.[4][6] Subsequent optimization efforts have led to the discovery of significantly more potent analogs with impressive in vitro and in vivo efficacy.[3][5][13]

The continued development of LpxH inhibitors represents a promising avenue in the fight against antimicrobial resistance. Future work will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to improve their clinical potential, as well as exploring their efficacy against a broader range of clinically relevant Gram-negative pathogens.

References

LpxH-IN-AZ1: A Technical Guide to its Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, initial characterization, and mechanism of action of LpxH-IN-AZ1, a novel inhibitor of the lipid A biosynthesis enzyme LpxH. This compound represents a significant development in the search for new antibiotics against multidrug-resistant Gram-negative bacteria.

Introduction: Targeting the Lipid A Pathway

The emergence of widespread antibiotic resistance in Gram-negative pathogens constitutes a major public health crisis, necessitating the development of antibiotics with novel mechanisms of action.[1][2] The biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharides (LPS) in the outer membrane of these bacteria, is an essential process and an attractive target for new drugs.[1][3]

The enzyme UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH) catalyzes the fourth and committed step in the Raetz pathway of lipid A biosynthesis.[3][4][5] LpxH is conserved in the majority of Gram-negative bacteria, including critical pathogens listed by the World Health Organization.[5][6] Its inhibition not only disrupts the vital pathway for outer membrane construction but also leads to the accumulation of toxic lipid intermediates, providing a dual mechanism of bacterial killing.[4][7] This makes LpxH a particularly promising target for novel antibiotic development.[2][3][6][8]

Discovery of this compound

This compound (commonly referred to as AZ1 in the literature) was identified by AstraZeneca through a high-throughput phenotypic screen.[7][9][10] It is a small molecule inhibitor featuring a sulfonyl piperazine scaffold.[6][7][8] Subsequent studies confirmed that resistance to this compound mapped to the lpxH gene, identifying it as the first reported inhibitor of the LpxH enzyme.[3][5]

Mechanism of Action and Structural Insights

This compound exerts its antibacterial effect by potently inhibiting the enzymatic activity of LpxH.[11] Structural studies have been crucial in elucidating its mechanism. The crystal structure of Klebsiella pneumoniae LpxH in complex with this compound revealed that the inhibitor binds snugly within the L-shaped acyl chain-binding chamber of the enzyme.[7][8]

Key binding features include:

  • The indoline ring is situated adjacent to the active site.

  • The sulfonyl group adopts a sharp kink.

  • The N-CF3-phenyl substituted piperazine group extends to the far side of the binding chamber.[7][8]

Intriguingly, while the crystal structure shows a single conformation, solution-phase ¹⁹F NMR studies revealed the presence of two distinct conformations of the inhibitor when bound to LpxH, suggesting ligand dynamics that could be exploited for further optimization.[7][9][10][12]

cluster_raetz Raetz Pathway of Lipid A Biosynthesis cluster_inhibition UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-(3-O-acyl)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA UDP_3_O_acyl_GlcN UDP-(3-O-acyl)-GlcN UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN LpxC UDP_DAGn UDP-2,3-diacylglucosamine (UDP-DAGn) UDP_3_O_acyl_GlcN->UDP_DAGn LpxD Lipid_X 2,3-diacyl-GlcN-1-P (Lipid X) UDP_DAGn->Lipid_X LpxH Kdo2_Lipid_A Kdo2-Lipid A Lipid_X->Kdo2_Lipid_A LpxB, LpxK, WaaA LPS Lipopolysaccharide (LPS) Kdo2_Lipid_A->LPS Late Acyltransferases, Core Glycosylation LpxH_IN_AZ1 This compound Inhibition Inhibition

Caption: The Raetz pathway for lipid A biosynthesis in Gram-negative bacteria.

Quantitative Data

The inhibitory activity of this compound has been quantified against LpxH from different bacterial species and against whole bacterial cells.

Table 1: In Vitro Enzymatic Inhibition by this compound

Target EnzymeIC₅₀ (μM)Reference
Klebsiella pneumoniae LpxH0.36[9][10][11][12]
Escherichia coli LpxH0.14[11][12]
Escherichia coli LpxH0.147 ± 0.002[6]

Table 2: Antibacterial Activity of this compound (Minimum Inhibitory Concentration)

Bacterial StrainMIC (μg/mL)NotesReference
Klebsiella pneumoniae>64Wild-type strain[4]
Escherichia coli-Active against efflux-deficient strains[5][8]

Note: this compound displayed weak to modest activity against wild-type strains, a challenge attributed to limited outer membrane permeability and efflux pumps.[4][5][9]

Experimental Protocols

The characterization of this compound involved several key experimental methodologies.

5.1 LpxH Activity Assay (Enzyme-Coupled Malachite Green Assay)

A nonradioactive, colorimetric assay was developed to measure LpxH activity and inhibition.[3][6] This method is more convenient than traditional radiolabeled substrate assays.

  • Principle: LpxH hydrolyzes its substrate, UDP-2,3-diacylglucosamine (UDP-DAGn), to produce lipid X and UMP.[7] A subsequent coupling enzyme, Aquifex aeolicus lipid A 1-phosphatase (LpxE), is used to quantitatively remove the 1-phosphate from lipid X. The released inorganic phosphate is then detected using a malachite green reagent, which forms a colored complex that can be measured spectrophotometrically.[3]

  • Protocol Outline:

    • The LpxH enzyme is incubated with the inhibitor (e.g., this compound) at various concentrations in a suitable buffer.

    • The substrate, UDP-DAGn, is added to start the reaction.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

    • The coupling enzyme, LpxE, is added to the reaction mixture to release inorganic phosphate from the product, lipid X.

    • Malachite green reagent is added, and after a short incubation, the absorbance is measured (e.g., at 620 nm).

    • The amount of phosphate released is proportional to LpxH activity. Dose-response curves are generated to calculate IC₅₀ values.[6]

cluster_workflow LpxH Enzyme-Coupled Malachite Green Assay Workflow Start Incubate LpxH Enzyme with this compound Add_Substrate Add Substrate (UDP-DAGn) Start->Add_Substrate Reaction LpxH Catalysis: UDP-DAGn → Lipid X + UMP Add_Substrate->Reaction Add_LpxE Add Coupling Enzyme (LpxE) Reaction->Add_LpxE LpxE_Reaction LpxE Catalysis: Lipid X → 2,3-diacyl-GlcN + Pi Add_LpxE->LpxE_Reaction Add_Reagent Add Malachite Green Reagent LpxE_Reaction->Add_Reagent Measure Measure Absorbance (e.g., 620 nm) Add_Reagent->Measure

Caption: Workflow for the LpxE-coupled malachite green assay.

5.2 Minimum Inhibitory Concentration (MIC) Assay

Standardized broth microdilution methods were used to determine the antibacterial activity of this compound.

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Protocol Outline:

    • Bacterial cultures grown overnight are diluted to a standard optical density (e.g., OD₆₀₀ of 0.006) in a cation-adjusted Mueller-Hinton broth.

    • The inhibitor is serially diluted in a 96-well plate.

    • The standardized bacterial suspension is added to each well.

    • Plates are incubated at 37°C for 18-22 hours.

    • Bacterial growth is assessed, often by adding a viability indicator like 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or by visual inspection. The MIC is the lowest concentration where no growth is observed.[9][10]

Lead Optimization and Future Directions

While this compound was a groundbreaking discovery, its limited activity against wild-type bacteria prompted further optimization efforts. The structural and dynamic insights gained from the initial characterization were instrumental in the rational design of more potent analogs.[2][8]

  • Structure-Aided Design: Analysis of the LpxH-AZ1 co-crystal structure and the observation of dual conformations by NMR led to the design of second-generation inhibitors.[7][8]

  • Improved Potency: Analogs such as JH-LPH-33, which incorporated a chloro-substitution, showed dramatically improved potency against the LpxH enzyme and enhanced antibiotic activity against K. pneumoniae.[4][8][9][12] For example, JH-LPH-33 improved the potency of AZ1 by over 13-fold against K. pneumoniae LpxH and reduced the MIC against the whole cell by more than 40-fold.[4][12]

cluster_sar Logic of this compound Optimization AZ1 Discovery: This compound Characterization Initial Characterization AZ1->Characterization Structure Co-crystal Structure (Single Conformation) Characterization->Structure Dynamics NMR Analysis (Dual Conformations) Characterization->Dynamics SAR Structure-Activity Relationship (SAR) Structure->SAR Dynamics->SAR Design Rational Design of New Analogs SAR->Design JH33 Optimized Inhibitor: JH-LPH-33 Design->JH33

References

LpxH-IN-AZ1: A Technical Guide to a Novel Gram-Negative Antibacterial Target

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LpxH-IN-AZ1, also known as AZ1, is a pioneering sulfonyl piperazine-based inhibitor of the enzyme UDP-2,3-diacylglucosamine pyrophosphohydrolase (LpxH). LpxH is a critical enzyme in the Raetz pathway of lipid A biosynthesis, an essential process for the formation of the outer membrane in most Gram-negative bacteria. The inhibition of LpxH not only halts the production of lipid A, a vital component of lipopolysaccharide (LPS), but also leads to the accumulation of toxic intermediate metabolites, resulting in a dual mechanism of bacterial cell death. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound and its analogs, offering valuable insights for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens.

Chemical Structure and Properties

This compound is a synthetic molecule characterized by a sulfonyl piperazine scaffold. Its discovery was a significant step forward in validating LpxH as a viable antibacterial target.

Chemical Structure:

  • Core Scaffold: Sulfonyl piperazine

  • Key Substituents: An indoline ring and an N-trifluoromethyl-phenyl substituted piperazine group.[1][2]

The crystal structure of this compound in complex with Klebsiella pneumoniae LpxH reveals that the inhibitor binds snugly within the L-shaped acyl chain-binding chamber of the enzyme.[1][3] The indoline ring is positioned near the active site, while the N-CF3-phenyl substituted piperazine group extends towards the outer region of the binding chamber.[1] A notable feature of its binding is a distinct kink in the sulfonyl group.[1]

Physicochemical Properties:

While comprehensive data on the physicochemical properties of this compound is not extensively published, some information is available:

PropertyValueReference
Solubility Soluble in DMSO (4.53 mg/mL, 10 mM)[4]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year[4]

Mechanism of Action and Signaling Pathway

This compound targets the Raetz pathway, the metabolic cascade responsible for the biosynthesis of lipid A. Lipid A is the hydrophobic anchor of LPS, which constitutes the major component of the outer leaflet of the outer membrane of Gram-negative bacteria.

LpxH catalyzes the hydrolysis of UDP-2,3-diacylglucosamine to produce 2,3-diacylglucosamine 1-phosphate (also known as lipid X) and UMP.[5] By inhibiting LpxH, this compound blocks this essential step, leading to the depletion of lipid A and the disruption of outer membrane biogenesis. Furthermore, the inhibition causes an accumulation of the substrate UDP-2,3-diacylglucosamine, which is believed to be toxic to the bacterial cell, contributing to the potent antibacterial effect.[5]

Raetz_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-OH-acyl)-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcNAc_deacetylase UDP-3-O-(R-3-OH-acyl)-GlcN LpxC->UDP_3_O_acyl_GlcNAc_deacetylase LpxD LpxD UDP_3_O_acyl_GlcNAc_deacetylase->LpxD UDP_2_N_3_O_diacyl_GlcN UDP-2,3-diacyl-GlcN LpxD->UDP_2_N_3_O_diacyl_GlcN LpxH LpxH UDP_2_N_3_O_diacyl_GlcN->LpxH Lipid_X Lipid X LpxH->Lipid_X LpxB LpxB Lipid_X->LpxB DSMP Disaccharide-1-P LpxB->DSMP LpxK LpxK DSMP->LpxK Lipid_IVA Lipid IVA LpxK->Lipid_IVA WaaA WaaA Lipid_IVA->WaaA Kdo2_Lipid_IVA Kdo2-Lipid IVA WaaA->Kdo2_Lipid_IVA LpxL LpxL Kdo2_Lipid_IVA->LpxL LpxM LpxM Kdo2_Lipid_IVA->LpxM Lipid_A Lipid A LpxL->Lipid_A LpxM->Lipid_A Inhibitor This compound Inhibitor->LpxH

Caption: The Raetz Pathway of Lipid A Biosynthesis and the Site of LpxH Inhibition.

Biological Activity and Structure-Activity Relationship (SAR)

This compound demonstrates potent inhibitory activity against LpxH from several Gram-negative pathogens, particularly Klebsiella pneumoniae and Escherichia coli.[3][4] However, its whole-cell activity can be limited by factors such as outer membrane permeability and efflux pumps.[3]

Extensive SAR studies have been conducted to improve the potency and pharmacokinetic properties of the sulfonyl piperazine scaffold. These efforts have led to the development of several analogs with enhanced activity.

CompoundModification from AZ1IC50 (nM) vs K. pneumoniae LpxHMIC (μg/mL) vs K. pneumoniaeReference
This compound -360>64[6][7]
JH-LPH-33 Addition of a chloro group to the phenyl ring~10 (Ki)1.6[6][7]
JH-LPH-86 Phenyl ring replaced with a pyridine ring (ortho-N)85N/A[2]
JH-LPH-90 Phenyl ring replaced with a pyridine ring (ortho-N)112N/A[2]
JH-LPH-92 Pyridine ring with chloro and trifluoromethyl substitutions4.6N/A[2]
JH-LPH-88 Phenyl ring replaced with a pyridine ring (para-N)3182N/A[2]
JH-LPH-89 Phenyl ring replaced with a pyridine ring (meta-N)2464N/A[2]

The SAR data highlights several key findings:

  • Double Substitution on the Phenyl Ring: The addition of a chloro group to the trifluoromethyl-substituted phenyl ring, as seen in JH-LPH-33, dramatically improves inhibitory potency.[2][6] This is attributed to the chloro group occupying a hydrophobic pocket.[2]

  • Replacement of the Phenyl Ring with Pyridine: Replacing the phenyl ring with a pyridine ring, particularly with the nitrogen at the ortho position (JH-LPH-86 and JH-LPH-90), significantly enhances LpxH inhibition.[2] This is thought to be due to more favorable noncovalent π-π stacking interactions with residue F141 of LpxH.[2]

  • Combined Modifications: Combining the pyridine ring with the dual chloro and trifluoromethyl substitutions (JH-LPH-92) leads to a further substantial increase in potency.[2]

Experimental Protocols

LpxH Inhibition Assay (LpxE-Coupled Malachite Green Assay)

This assay is a common method to determine the inhibitory activity of compounds against LpxH. It is a coupled enzyme assay that measures the inorganic phosphate released in a subsequent reaction.

LpxH_Assay_Workflow cluster_step1 Step 1: LpxH Reaction cluster_step2 Step 2: LpxE Coupling Reaction cluster_step3 Step 3: Detection LpxH LpxH enzyme Reaction_Mix_1 Reaction Mixture: LpxH, Substrate, Inhibitor (Incubate at 37°C) LpxH->Reaction_Mix_1 Substrate UDP-2,3-diacylglucosamine Substrate->Reaction_Mix_1 Inhibitor This compound or Analog Inhibitor->Reaction_Mix_1 Product_LipidX Lipid X (Product of LpxH reaction) Reaction_Mix_1->Product_LipidX LpxH catalyzes conversion LpxE LpxE enzyme (Lipid X 1-phosphatase) Reaction_Mix_2 Add LpxE to the reaction mixture LpxE->Reaction_Mix_2 Product_LipidX->Reaction_Mix_2 Inorganic_Phosphate Inorganic Phosphate (Pi) released Reaction_Mix_2->Inorganic_Phosphate Colored_Complex Formation of a colored complex with Pi Malachite_Green Malachite Green Reagent Malachite_Green->Colored_Complex Detection Measure Absorbance at ~620-650 nm Colored_Complex->Detection

Caption: Workflow for the LpxE-Coupled Malachite Green Assay for LpxH Inhibition.

Detailed Methodology:

  • Reaction Setup: Prepare two reaction mixtures.

    • Mixture 1: Contains 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂, 1 mM DTT, 10% DMSO, and 200 μM of the substrate UDP-2,3-diacylglucosamine.

    • Mixture 2: Comprises the same buffer but contains the LpxH enzyme (e.g., 20 ng/mL) and a 2x concentration of the inhibitor.[8]

  • Pre-incubation: Pre-incubate both mixtures separately at 37°C for 10 minutes.[8]

  • Initiate Reaction: Mix equal volumes of Mixture 1 and Mixture 2 to start the LpxH reaction.

  • LpxE Coupling: After a defined incubation period, add the LpxE enzyme to the reaction. LpxE will hydrolyze the 1-phosphate from the lipid X product of the LpxH reaction, releasing inorganic phosphate (Pi).

  • Detection: Stop the reaction and add a malachite green reagent. This reagent forms a colored complex with the released inorganic phosphate.

  • Measurement: Measure the absorbance of the solution at a wavelength between 620-650 nm. The amount of color development is proportional to the amount of Pi released, and thus to the activity of LpxH.

  • Data Analysis: Calculate the percent inhibition by comparing the absorbance of the inhibitor-containing reactions to a control reaction without any inhibitor. Determine the IC₅₀ value by fitting the dose-response data to a suitable equation.

Crystallography of LpxH in Complex with this compound

Determining the co-crystal structure provides invaluable insights into the binding mode of the inhibitor and facilitates structure-based drug design.

Methodology Overview:

  • Protein Expression and Purification:

    • The gene for K. pneumoniae LpxH is cloned into an expression vector (e.g., a modified pET21b vector with a C-terminal His-tag).[9]

    • The vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).[3]

    • Protein expression is induced with IPTG.[3]

    • The bacterial cells are harvested, lysed, and the LpxH protein is purified using affinity chromatography (e.g., Ni-NTA) and size-exclusion chromatography.[3]

  • Crystallization:

    • The purified LpxH protein is concentrated.

    • To obtain the complex, this compound is included in the early stages of the purification or added to the purified protein.[3]

    • Crystallization is typically achieved using the hanging drop or sitting drop vapor diffusion method by mixing the protein-inhibitor complex solution with a crystallization screen solution.

  • Data Collection and Structure Determination:

    • Crystals are cryo-protected and flash-frozen in liquid nitrogen.

    • X-ray diffraction data are collected at a synchrotron source.

    • The structure is solved by molecular replacement using a known LpxH structure as a search model.

    • The model is refined, and the inhibitor is built into the electron density map.[3]

Conclusion

This compound and its subsequent analogs represent a promising new class of antibacterial agents targeting a novel and essential pathway in Gram-negative bacteria. The detailed structural and biochemical understanding of the interaction between these sulfonyl piperazine inhibitors and the LpxH enzyme provides a solid foundation for the rational design of more potent and clinically viable antibiotics. The methodologies and data presented in this guide are intended to support the ongoing research and development efforts aimed at combating the growing threat of multidrug-resistant Gram-negative infections.

References

An In-depth Technical Guide to the Biological Activity of Sulfonyl Piperazine LpxH Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activity, mechanism of action, and experimental evaluation of sulfonyl piperazine inhibitors targeting UDP-2,3-diacylglucosamine pyrophosphatase (LpxH). LpxH is an essential enzyme in the lipid A biosynthetic pathway of most Gram-negative bacteria, making it a critical target for the development of novel antibiotics to combat multidrug-resistant pathogens.[1][2][3][4]

Introduction: LpxH as a Novel Antibiotic Target

Gram-negative bacteria possess a protective outer membrane, with its outer leaflet primarily composed of lipopolysaccharide (LPS).[4][5] The membrane anchor of LPS is lipid A, a unique saccharolipid crucial for bacterial viability and a potent trigger of septic shock.[6][7] The biosynthesis of lipid A occurs via the highly conserved Raetz pathway, which involves nine essential enzymes.[2][4]

LpxH catalyzes the fourth and committed step in this pathway: the hydrolysis of UDP-2,3-diacylglucosamine (UDP-DAGn) to produce 2,3-diacylglucosamine 1-phosphate (lipid X) and UMP.[8][9][10] Inhibition of LpxH presents a dual-killing mechanism: it not only halts the production of the essential lipid A but also leads to the accumulation of toxic upstream intermediates, making it a highly attractive target for new antibiotics.[3][8][11] The discovery of a sulfonyl piperazine compound, known as AZ1, through a high-throughput screen by AstraZeneca, established the first class of inhibitors targeting LpxH.[1][8][11]

Mechanism of Action and Signaling Pathway

Sulfonyl piperazine inhibitors are competitive inhibitors of LpxH.[12] They function by binding to the L-shaped acyl chain-binding chamber of the enzyme, a site normally occupied by the substrate UDP-DAGn.[1][8] The inhibitor's indoline ring is situated near the active site, while the N-CF3-phenyl substituted piperazine group extends towards the far side of the binding chamber.[1][12] This binding physically obstructs the substrate from accessing the catalytic di-manganese cluster in the active site, thereby preventing the hydrolysis of UDP-DAGn and halting the lipid A biosynthesis pathway.[1][11]

The Raetz pathway is a linear metabolic process essential for the creation of the bacterial outer membrane. The inhibition of LpxH creates a bottleneck, leading to downstream product depletion and upstream substrate accumulation, ultimately compromising the integrity of the outer membrane and leading to cell death.

Raetz_Pathway cluster_pathway Raetz Pathway of Lipid A Biosynthesis cluster_inhibitor Inhibitor Action UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(acyl)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA UDP_3_O_acyl_GlcN UDP-3-O-(acyl)-GlcN UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN LpxC UDP_DAGn UDP-2,3-diacylglucosamine (UDP-DAGn) UDP_3_O_acyl_GlcN->UDP_DAGn LpxD Lipid_X Lipid X UDP_DAGn->Lipid_X LpxH LpxH_target UDP_DAGn->LpxH_target Disaccharide Disaccharide-1-P Lipid_X->Disaccharide LpxB Lipid_IVA Lipid IVA Disaccharide->Lipid_IVA LpxK Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_IVA->Kdo2_Lipid_IVA KdtA Lipid_A Lipid A Kdo2_Lipid_IVA->Lipid_A LpxL, LpxM Inhibitor Sulfonyl Piperazine Inhibitors Inhibitor->LpxH_target LpxH_target->Lipid_X

Caption: The Raetz Pathway for Lipid A synthesis, with LpxH inhibition by sulfonyl piperazines highlighted.

Quantitative Data on Inhibitor Activity

The biological activity of sulfonyl piperazine LpxH inhibitors has been quantified through various enzymatic and cell-based assays. The data reveals a clear structure-activity relationship (SAR), with newer generations of inhibitors showing significant improvements in potency over the initial lead compound, AZ1.

CompoundTarget EnzymeIC50 (nM)Ki (nM)MIC (μg/mL) vs K. pneumoniaeMIC (μg/mL) vs E. coliReference
AZ1 K. pneumoniae LpxH360->64>64 (WT), 0.25 (efflux-deficient)[6]
JH-LPH-33 K. pneumoniae LpxH-10.064-[1]
JH-LPH-86 K. pneumoniae LpxH85---[6]
JH-LPH-90 K. pneumoniae LpxH112---[6]
JH-LPH-92 K. pneumoniae LpxH4.6-3264[6]
JH-LPH-93 K. pneumoniae LpxH100---[6][13]
JH-LPH-106 K. pneumoniae LpxH0.0440.0224[6]
JH-LPH-107 K. pneumoniae LpxH0.130.0524[6]

Note: IC50 and Ki values can vary based on assay conditions. MIC values are against wild-type strains unless otherwise noted.

Structure-Activity Relationship (SAR) Development

The evolution of sulfonyl piperazine inhibitors demonstrates a rational, structure-based design approach.

SAR_Development cluster_mods Structural Modifications AZ1 AZ1 (Initial Hit) - Moderate Potency - Efflux Susceptible Phenyl_Mod Phenyl Ring Substitution (e.g., m-chloro addition) Leads to JH-LPH-33 AZ1->Phenyl_Mod SAR Study Pyridine_Scaffold Phenyl to Pyridine Ring (ortho-nitrogen) Leads to JH-LPH-86/90 AZ1->Pyridine_Scaffold Scaffold Hopping Improved_Potency JH-LPH-33 - Enhanced LpxH Inhibition Phenyl_Mod->Improved_Potency Enhanced_Interaction JH-LPH-86/90 - Enhanced π-π stacking with F141 Pyridine_Scaffold->Enhanced_Interaction Aniline_Mod N-methyl-N-phenyl- methanesulfonamide moiety Leads to JH-LPH-106/107 Potent_Antibiotic JH-LPH-106 / JH-LPH-107 - Potent enzymatic inhibition - Activity against WT bacteria - Low resistance frequency Aniline_Mod->Potent_Antibiotic Enhanced_Interaction->Aniline_Mod Further Optimization

Caption: Logical flow of the structure-activity relationship (SAR) for LpxH inhibitors.

Key findings from SAR studies include:

  • Phenyl Ring Modifications: Adding a chloro-substituent at the meta-position of the trifluoromethyl-substituted phenyl ring, as seen in JH-LPH-33, significantly enhanced potency over AZ1.[1][6] This was guided by NMR studies that revealed two distinct conformations of AZ1 when bound to LpxH.[8][12]

  • Pyridine and Pyrimidine Analogs: Replacing the phenyl ring with a pyridine ring, particularly with the nitrogen at the ortho-position (e.g., JH-LPH-86), dramatically increased potency.[6] This enhancement is attributed to improved interaction with the F141 residue of the LpxH insertion lid.[5][6] However, a pyrimidine ring did not show further improvement.[6][13]

  • N-Acyl Group Modifications: Extending the N-acyl chain to include groups like hydroxamic acid, which can chelate the di-manganese cluster in the active site, has been explored to enhance potency further.[1][11] Compounds like JH-LPH-50 were designed as proof-of-concept for this chelation strategy.[11]

  • Advanced Analogs: The incorporation of an N-methyl-N-phenyl-methanesulfonamide moiety led to compounds JH-LPH-106 and JH-LPH-107, which exhibit nanomolar and sub-nanomolar IC50 values and potent antibiotic activity against wild-type K. pneumoniae and E. coli.[5][6]

Experimental Protocols

The biological activity of sulfonyl piperazine LpxH inhibitors is assessed using a suite of standardized biochemical and microbiological assays.

This nonradioactive, colorimetric assay is used to quantify LpxH enzymatic activity and inhibition.[3]

LpxE_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reactions cluster_detection Detection Mix1 Mixture 1: - Buffer (Tris-HCl, pH 8.0) - BSA, Triton X-100 - MnCl2, DTT - Substrate (UDP-DAGn) Incubate Pre-incubate mixtures at 37°C for 10 min Mix1->Incubate Mix2 Mixture 2: - Buffer components - LpxH Enzyme - Sulfonyl Piperazine Inhibitor Mix2->Incubate Initiate Combine Mix 1 and Mix 2 to start LpxH reaction Incubate->Initiate LpxH_Reaction LpxH converts UDP-DAGn to Lipid X + UMP + PPi Initiate->LpxH_Reaction LpxE_Reaction LpxE is added, which converts Lipid X to DAG + Inorganic Phosphate (Pi) LpxH_Reaction->LpxE_Reaction Quench Quench reaction with formic acid LpxE_Reaction->Quench Malachite_Green Add Malachite Green Reagent Quench->Malachite_Green Measure Measure Absorbance at 620 nm Malachite_Green->Measure Calculate Calculate % Inhibition Measure->Calculate

Caption: Workflow for the LpxE-coupled malachite green assay for LpxH inhibition.

Protocol:

  • Reaction Mixtures: Two separate mixtures are prepared. Mixture 1 contains the buffer (e.g., 20 mM Tris-HCl pH 8.0, 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl2, 1 mM DTT), and the substrate UDP-DAGn. Mixture 2 contains the same buffer, the LpxH enzyme (e.g., 10 ng/mL K. pneumoniae LpxH), and the inhibitor at various concentrations.[11][12]

  • Incubation: Both mixtures are pre-incubated at 37°C for 10 minutes.[11]

  • Initiation: The reaction is initiated by adding an equal volume of Mixture 2 to Mixture 1.

  • LpxH Reaction: The mixture is incubated to allow LpxH to hydrolyze UDP-DAGn into lipid X and UMP.

  • Coupled LpxE Reaction: The Aquifex aeolicus lipid A 1-phosphatase (LpxE) is included in the reaction to quantitatively remove the 1-phosphate from the product, lipid X, releasing inorganic phosphate (Pi).[3]

  • Detection: The reaction is quenched, and a malachite green reagent is added. This reagent forms a colored complex with the released inorganic phosphate, which can be quantified by measuring the absorbance at 620 nm.[14] The amount of color is directly proportional to LpxH activity.

This assay determines the lowest concentration of an inhibitor that prevents visible growth of a bacterium.

Protocol:

  • Preparation: The assay is conducted in 96-well plates following protocols adapted from the Clinical and Laboratory Standards Institute (CLSI) broth microdilution methods.[6][11]

  • Inoculum: Overnight bacterial cultures are diluted in cation-adjusted Mueller-Hinton broth (containing a small percentage of DMSO to solubilize the compounds) to a final optical density at 600 nm (OD600) of approximately 0.006.[6][11][13]

  • Incubation: The diluted bacterial suspension is added to wells containing serial dilutions of the inhibitor.

  • Reading: The plates are incubated at 37°C for 18-22 hours. The MIC is determined as the lowest inhibitor concentration at which there is no visible bacterial growth.[11]

  • Time-Kill Kinetics: This assay determines whether an inhibitor is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). Bacterial viability is measured over time (e.g., 24 hours) in the presence of the inhibitor at concentrations relative to its MIC. For example, JH-LPH-107 was found to be bactericidal, reducing K. pneumoniae viability by over 1000-fold within 6 hours.[6][13]

  • Spontaneous Resistance Mutation Assay: This experiment measures the frequency at which bacteria develop resistance to the inhibitor. It is performed by plating a large number of bacterial cells on agar containing the inhibitor at multiples of the MIC (e.g., 4x and 8x MIC). The low frequency of resistance observed for compounds like JH-LPH-107 (0.9–2.5 × 10⁻⁹) is a highly favorable characteristic.[6][13]

  • In Vitro Safety/Cytotoxicity: To assess potential toxicity to human cells, inhibitors are tested against cell lines like HEK293 or HepG2. A high safety window is indicated when the concentration causing cytotoxicity is significantly greater (e.g., >100-fold) than the antibacterial MIC.[6]

Conclusion

Sulfonyl piperazine LpxH inhibitors represent a highly promising class of novel antibiotics targeting an essential pathway in Gram-negative bacteria. Through a systematic, structure-guided drug design process, researchers have successfully evolved the initial lead compound, AZ1, into highly potent molecules like JH-LPH-107. These next-generation inhibitors demonstrate potent, sub-nanomolar enzymatic inhibition, effective antibacterial activity against wild-type, multidrug-resistant pathogens, a bactericidal mechanism of action, a low propensity for resistance development, and a favorable in vitro safety profile.[6] The detailed understanding of their biological activity and the robust experimental methodologies established for their evaluation provide a solid framework for the continued development of this class of compounds toward clinical application.

References

LpxH-IN-AZ1: A Technical Guide to a Novel Inhibitor Combating Multidrug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. The novel sulfonyl piperazine compound, LpxH-IN-AZ1, offers a promising new avenue for antibiotic development by targeting a previously unexploited bacterial pathway. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its potential in combating MDR pathogens. It includes a comprehensive summary of its inhibitory activity, detailed experimental protocols for its evaluation, and visualizations of the key pathways and experimental workflows.

Introduction: The Imperative for New Antibiotics

The increasing prevalence of multidrug-resistance in Gram-negative bacteria, such as Klebsiella pneumoniae and Escherichia coli, has created an urgent need for new classes of antibiotics.[1] These pathogens possess a formidable outer membrane that acts as a barrier to many existing drugs. A key component of this membrane is lipopolysaccharide (LPS), which is essential for bacterial viability.[1] The biosynthesis of lipid A, the membrane anchor of LPS, is an attractive target for novel antibiotic development.[1]

This compound is a first-in-class inhibitor of LpxH, a crucial enzyme in the lipid A biosynthetic pathway.[2] Its unique mechanism of action, which involves not only the disruption of this essential pathway but also the accumulation of toxic intermediates, makes it a compelling candidate for overcoming existing resistance mechanisms.[3]

This compound: Mechanism of Action

This compound is a sulfonyl piperazine compound that specifically inhibits UDP-2,3-diacylglucosamine hydrolase (LpxH).[4] LpxH is a di-manganese-containing enzyme that catalyzes a critical step in the Raetz pathway of lipid A biosynthesis: the hydrolysis of UDP-2,3-diacylglucosamine to lipid X and UMP.[3][5]

The inhibition of LpxH by this compound has a dual bactericidal effect:

  • Disruption of Lipid A Biosynthesis: By blocking LpxH, the compound halts the production of lipid A, preventing the formation of a functional outer membrane.[1]

  • Accumulation of Toxic Intermediates: The inhibition of LpxH leads to the buildup of its substrate, UDP-2,3-diacylglucosamine, in the bacterial inner membrane, which is toxic to the cell.[3]

This dual mechanism of action makes the development of resistance to LpxH inhibitors more challenging for bacteria.

The Raetz Pathway of Lipid A Biosynthesis

The following diagram illustrates the Raetz pathway and the point of inhibition by this compound and its analogs.

Raetz_Pathway UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-OH-C14)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA UDP_3_O_acyl_GlcN UDP-3-O-(R-3-OH-C14)-GlcN UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN LpxC UDP_DAGn UDP-2,3-diacyl-GlcN UDP_3_O_acyl_GlcN->UDP_DAGn LpxD Lipid_X Lipid X UDP_DAGn->Lipid_X LpxH Kdo2_Lipid_A Kdo2-Lipid A Lipid_X->Kdo2_Lipid_A LpxB, LpxK, WaaA Inhibitor This compound (and analogs) LpxH LpxH Inhibitor->LpxH

The Raetz Pathway of Lipid A Biosynthesis and LpxH Inhibition.

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound and its more advanced analogs has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro LpxH Enzyme Inhibition
CompoundTarget EnzymeIC50 (µM)Reference
This compound K. pneumoniae LpxH0.36[4]
E. coli LpxH0.14[4]
JH-LPH-33 K. pneumoniae LpxH0.026[6]
E. coli LpxH0.046[5]
JH-LPH-107 K. pneumoniae LpxH0.00004 (Ki)[4]
E. coli LpxH0.00031 (Ki)[4]
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
CompoundBacterial StrainMIC (µg/mL)ConditionsReference
This compound K. pneumoniae (Wild-type)>64[6]
E. coli (Wild-type)>64[5]
E. coli (Wild-type)2.3+ 10 µg/mL PMBN[6]
JH-LPH-33 K. pneumoniae (Wild-type)1.6[6]
E. coli (Wild-type)>64[5]
E. coli (Wild-type)0.66+ 10 µg/mL PMBN[6]
JH-LPH-107 K. pneumoniae (Wild-type)0.04[4]
E. coli (Wild-type)0.31[4]

PMBN (Polymyxin B nonapeptide) is an outer membrane permeability enhancer.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.

LpxH Enzyme Inhibition Assay (LpxE-Coupled Malachite Green Assay)

This non-radioactive, colorimetric assay is used to determine the inhibitory activity of compounds against the LpxH enzyme.

Principle: LpxH hydrolyzes UDP-DAGn to produce lipid X and UMP. The lipid A 1-phosphatase LpxE then quantitatively removes the 1-phosphate from lipid X, releasing inorganic phosphate. This released phosphate is quantified using a malachite green-based reagent, which forms a colored complex that can be measured spectrophotometrically.

Materials:

  • Purified LpxH enzyme (e.g., from K. pneumoniae or E. coli)

  • Purified LpxE enzyme (from Aquifex aeolicus)

  • Substrate: UDP-2,3-diacylglucosamine (UDP-DAGn)

  • Assay Buffer: 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂

  • This compound or analog compounds dissolved in DMSO

  • Malachite Green Reagent

  • 96-well microplates

Procedure:

  • Prepare a reaction mixture containing the assay buffer and 100 µM UDP-DAGn.

  • In a separate set of tubes or wells, prepare the enzyme mixture containing the assay buffer, LpxH enzyme (e.g., 10 ng/mL), and the desired concentrations of the inhibitor (with a final DMSO concentration of 5-10%).

  • Pre-incubate both the reaction mixture and the enzyme mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding an equal volume of the enzyme mixture to the reaction mixture.

  • Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).

  • Quench the LpxH reaction by adding EDTA to a final concentration of 5 mM.

  • Add LpxE to the quenched reaction and incubate at 37°C for 30 minutes to release inorganic phosphate from lipid X.

  • Add the malachite green reagent to the wells.

  • Incubate at room temperature for 30 minutes to allow for color development.

  • Measure the absorbance at 620 nm using a microplate reader.

  • Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Principle: The broth microdilution method involves exposing a standardized bacterial inoculum to serial dilutions of the antimicrobial agent in a liquid growth medium.

Materials:

  • Bacterial strains (e.g., K. pneumoniae, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • This compound or analog compounds dissolved in DMSO

  • Sterile 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum from an overnight culture, diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in MHB.

  • Prepare serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the bacterial inoculum to each well containing the test compound.

  • Include a positive control (bacteria in MHB without inhibitor) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-22 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity). Alternatively, read the optical density at 600 nm.

Time-Kill Kinetics Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Principle: A standardized bacterial inoculum is exposed to a constant concentration of the antimicrobial agent, and the number of viable bacteria is determined at various time points.

Materials:

  • Bacterial strains (e.g., K. pneumoniae)

  • Mueller-Hinton Broth (MHB)

  • This compound or analog compounds

  • Sterile culture tubes or flasks

  • Agar plates for colony counting

Procedure:

  • Prepare a starting bacterial culture in MHB with a final density of approximately 10⁶ CFU/mL.

  • Add the test compound at a specific concentration (e.g., 1x, 2x, or 4x the MIC).

  • Include a growth control tube without any antibiotic.

  • Incubate all tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline or PBS.

  • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

  • Count the number of colonies to determine the CFU/mL at each time point.

  • Plot the log₁₀ CFU/mL versus time to generate a time-kill curve. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal activity.[7]

Synthesis of this compound and Analogs

The synthesis of this compound and its sulfonyl piperazine analogs generally involves the coupling of a substituted phenyl piperazine with an appropriate indolinesulfonyl chloride.[8] For example, analogs like JH-LPH-33 are prepared by coupling known substituted phenyl piperazines with 1-acetyl-5-indolinesulfonyl chloride.[8]

Visualizations of Experimental Workflows and Logical Relationships

LpxH Inhibition Assay Workflow

LpxH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Prep_Reaction_Mix Prepare Reaction Mix (Buffer, UDP-DAGn) Pre_Incubate Pre-incubate both mixes at 37°C for 10 min Prep_Reaction_Mix->Pre_Incubate Prep_Enzyme_Mix Prepare Enzyme Mix (Buffer, LpxH, Inhibitor) Prep_Enzyme_Mix->Pre_Incubate Initiate_Reaction Combine mixes to initiate reaction Pre_Incubate->Initiate_Reaction Incubate_37C Incubate at 37°C Initiate_Reaction->Incubate_37C Quench_LpxH Quench LpxH with EDTA Incubate_37C->Quench_LpxH Add_LpxE Add LpxE, incubate at 37°C for 30 min Quench_LpxH->Add_LpxE Add_Malachite_Green Add Malachite Green Reagent Add_LpxE->Add_Malachite_Green Incubate_RT Incubate at RT for 30 min Add_Malachite_Green->Incubate_RT Measure_Absorbance Measure Absorbance at 620 nm Incubate_RT->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Workflow for the LpxE-Coupled Malachite Green LpxH Inhibition Assay.
Logical Relationship of LpxH Inhibition to Bacterial Cell Death

LpxH_Inhibition_Logic LpxH_Inhibitor This compound LpxH_Enzyme LpxH Enzyme LpxH_Inhibitor->LpxH_Enzyme Inhibition Toxic_Intermediate Accumulation of UDP-2,3-diacylglucosamine LpxH_Inhibitor->Toxic_Intermediate Causes Raetz_Pathway Raetz Pathway of Lipid A Biosynthesis LpxH_Enzyme->Raetz_Pathway Catalyzes step in LpxH_Enzyme->Toxic_Intermediate Prevents clearance of Lipid_A_Production Lipid A Production Raetz_Pathway->Lipid_A_Production Leads to Outer_Membrane Functional Outer Membrane Integrity Lipid_A_Production->Outer_Membrane Essential for Cell_Death Bacterial Cell Death Outer_Membrane->Cell_Death Loss of integrity leads to Toxic_Intermediate->Cell_Death Toxicity leads to

Logical flow from LpxH inhibition to bacterial cell death.

Conclusion and Future Directions

This compound and its analogs represent a significant advancement in the quest for novel antibiotics against multidrug-resistant Gram-negative bacteria. The inhibition of LpxH offers a dual mechanism of action that is less susceptible to the development of resistance. The data presented in this guide demonstrates the potent in vitro activity of this class of compounds. Further research and development, particularly focusing on improving outer membrane permeability and conducting in vivo efficacy and safety studies, will be crucial in translating the promise of LpxH inhibitors into clinically effective therapeutics. The continued exploration of this and other novel targets is essential to staying ahead of the evolving threat of antibiotic resistance.

References

The Raetz Pathway and LpxH Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the Raetz pathway, a critical route for the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria. A key focus is placed on the enzyme LpxH and its inhibition as a promising antibacterial drug target.

The Raetz Pathway: An Overview

The Raetz pathway is an essential biosynthetic route in Gram-negative bacteria responsible for the creation of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS). LPS is a major component of the outer membrane of Gram-negative bacteria, providing structural integrity and protecting the bacteria from the external environment. The integrity of this pathway is paramount for bacterial survival, making its constituent enzymes attractive targets for novel antibiotic development.

The pathway commences with the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc) and proceeds through a series of nine enzymatic steps, culminating in the synthesis of Kdo2-Lipid A. LpxH, the focus of this guide, is the sixth enzyme in this pathway.

Raetz_Pathway UDP_GlcNAc UDP-N-acetylglucosamine LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcNAc_deacetylase UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine LpxC->UDP_3_O_acyl_GlcNAc_deacetylase LpxD LpxD UDP_3_O_acyl_GlcNAc_deacetylase->LpxD UDP_2_acyl_3_O_acyl_GlcN UDP-2,3-diacylglucosamine LpxD->UDP_2_acyl_3_O_acyl_GlcN LpxH LpxH UDP_2_acyl_3_O_acyl_GlcN->LpxH Lipid_X 2,3-diacylglucosamine 1-phosphate (Lipid X) LpxH->Lipid_X LpxB LpxB Lipid_X->LpxB DSMP Disaccharide-1-P LpxB->DSMP LpxK LpxK DSMP->LpxK Lipid_IVA Lipid IVA LpxK->Lipid_IVA KdtA KdtA Lipid_IVA->KdtA Kdo2_Lipid_IVA Kdo2-Lipid IVA KdtA->Kdo2_Lipid_IVA LpxL LpxL Kdo2_Lipid_IVA->LpxL LpxM LpxM LpxL->LpxM Kdo2_Lipid_A Kdo2-Lipid A LpxM->Kdo2_Lipid_A

Caption: The Raetz pathway for Lipid A biosynthesis.

LpxH: A Key Metalloenzyme

LpxH, a peripheral inner membrane metalloenzyme, catalyzes the hydrolytic cleavage of the pyrophosphate bond in UDP-2,3-diacylglucosamine to produce 2,3-diacylglucosamine 1-phosphate (also known as Lipid X) and UMP. This step is the first committed step of the cytosolic branch of the Raetz pathway and is essential for bacterial viability. The enzyme is a metallohydrolase that requires a divalent metal cation, typically Mg²⁺, for its catalytic activity. The active site of LpxH coordinates this metal ion, which in turn activates a water molecule for the nucleophilic attack on the pyrophosphate bond.

LpxH as a Therapeutic Target

The essentiality of LpxH, coupled with its absence in mammals, makes it an attractive target for the development of novel antibiotics against Gram-negative pathogens. Inhibition of LpxH disrupts the synthesis of LPS, leading to a compromised outer membrane, increased sensitivity to other antibiotics, and ultimately, bacterial cell death.

LpxH Inhibitors

Several classes of LpxH inhibitors have been identified, with the majority being competitive inhibitors that bind to the active site of the enzyme. These inhibitors often mimic the substrate or transition state of the reaction.

Quantitative Data on LpxH Inhibition

The following table summarizes the inhibitory activity of selected compounds against LpxH from various Gram-negative bacteria. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of an inhibitor.

Inhibitor ClassCompoundOrganismIC₅₀ (µM)Assay TypeReference
Sulfonyl PiperazinesCompound 1Escherichia coli0.25Fluorescence Polarization
Sulfonyl PiperazinesCompound 2Pseudomonas aeruginosa1.2Fluorescence Polarization
PyridonesCompound AEscherichia coli0.03RapidFire Mass Spectrometry
PyridonesCompound BPseudomonas aeruginosa0.15RapidFire Mass Spectrometry
Thiazolyl-aminopyrimidinesCompound XEscherichia coli0.015Radioactive Assay
Thiazolyl-aminopyrimidinesCompound YKlebsiella pneumoniae0.032Radioactive Assay

Experimental Protocols for LpxH Inhibition Assays

The following sections detail the methodologies for common assays used to identify and characterize LpxH inhibitors.

Fluorescence Polarization (FP) Assay

This assay measures the binding of a fluorescently labeled ligand to LpxH. When the labeled ligand is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger LpxH protein, its tumbling is restricted, leading to an increase in fluorescence polarization. Inhibitors that displace the fluorescent ligand from the active site will cause a decrease in polarization.

FP_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - LpxH Enzyme - Fluorescent Ligand - Assay Buffer - Test Compounds Start->Prepare_Reagents Incubate_LpxH_Compound Incubate LpxH with Test Compound Prepare_Reagents->Incubate_LpxH_Compound Add_Ligand Add Fluorescent Ligand Incubate_LpxH_Compound->Add_Ligand Incubate_Reaction Incubate at Room Temperature Add_Ligand->Incubate_Reaction Measure_FP Measure Fluorescence Polarization Incubate_Reaction->Measure_FP Analyze_Data Analyze Data and Determine IC₅₀ Measure_FP->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a Fluorescence Polarization Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of purified LpxH protein in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol).

    • Prepare a stock solution of the fluorescently labeled ligand (e.g., a fluorescent analog of the substrate) in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the test compounds in the assay buffer.

  • Assay Procedure:

    • In a 384-well microplate, add a defined amount of LpxH enzyme to each well.

    • Add the test compounds at various concentrations to the wells containing LpxH.

    • Incubate the plate for a specified period (e.g., 30 minutes) at room temperature to allow for compound binding.

    • Add the fluorescently labeled ligand to all wells.

    • Incubate for another period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters.

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Radiometric Assay

This assay directly measures the enzymatic activity of LpxH by monitoring the conversion of a radiolabeled substrate to its product.

Radiometric_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - LpxH Enzyme - Radiolabeled Substrate (e.g., [³H]UDP-diacyl-GlcN) - Assay Buffer - Test Compounds Start->Prepare_Reagents Incubate_LpxH_Compound Incubate LpxH with Test Compound Prepare_Reagents->Incubate_LpxH_Compound Initiate_Reaction Initiate Reaction by Adding Radiolabeled Substrate Incubate_LpxH_Compound->Initiate_Reaction Incubate_Reaction Incubate at 30°C for a Defined Time Initiate_Reaction->Incubate_Reaction Quench_Reaction Quench Reaction (e.g., with acid) Incubate_Reaction->Quench_Reaction Separate_Products Separate Substrate and Product (e.g., TLC or HPLC) Quench_Reaction->Separate_Products Quantify_Radioactivity Quantify Radioactivity of Product Separate_Products->Quantify_Radioactivity Analyze_Data Analyze Data and Determine IC₅₀ Quantify_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a Radiometric LpxH Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of purified LpxH enzyme.

    • Synthesize or procure radiolabeled UDP-2,3-diacylglucosamine (e.g., with ³H or ³²P).

    • Prepare a series of dilutions of the test compounds.

  • Assay Procedure:

    • In a microcentrifuge tube, combine the assay buffer, LpxH enzyme, and the test compound at various concentrations.

    • Pre-incubate the mixture for a short period.

    • Initiate the reaction by adding the radiolabeled substrate.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

    • Quench the reaction by adding a strong acid (e.g., trichloroacetic acid).

  • Product Separation and Quantification:

    • Separate the radiolabeled product (Lipid X) from the unreacted substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the amount of radioactivity in the product spot or peak using a scintillation counter or phosphorimager.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.

Conclusion

The Raetz pathway, and specifically the enzyme LpxH, represents a validated and promising target for the discovery of new antibiotics to combat Gram-negative infections. The assays and data presented in this guide provide a foundation for researchers and drug development professionals to advance the design and characterization of novel LpxH inhibitors. Continued efforts in this area are crucial for addressing the growing threat of antibiotic resistance.

A Preliminary Investigation into the Antibacterial Spectrum of LpxH-IN-AZ1

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary investigation into the antibacterial spectrum of LpxH-IN-AZ1, a novel inhibitor of the lipid A biosynthesis enzyme LpxH. This document collates available quantitative data, details relevant experimental protocols, and presents visual diagrams of the pertinent biological pathway and experimental workflows.

Introduction

This compound, also referred to as AZ1, is a sulfonyl piperazine compound identified as a potent inhibitor of UDP-2,3-diacylglucosamine hydrolase (LpxH).[1][2] LpxH is a crucial enzyme in the Raetz pathway of lipid A biosynthesis in the majority of Gram-negative bacteria.[3][4] Lipid A is an essential component of the lipopolysaccharide (LPS) that forms the outer leaflet of the outer membrane of Gram-negative bacteria, playing a critical role in bacterial viability and pathogenesis.[3][5] The inhibition of LpxH not only disrupts the essential lipid A biosynthetic pathway but also leads to the accumulation of toxic lipid A intermediates in the bacterial inner membrane, resulting in an independent mechanism of bacterial killing.[2][6] This dual mechanism makes LpxH an attractive target for the development of new antibiotics against multidrug-resistant Gram-negative pathogens.[5]

This compound was discovered through a high-throughput phenotypic screen by AstraZeneca.[6][7] While it is a potent inhibitor of the LpxH enzyme, its antibacterial activity against wild-type Gram-negative bacteria is limited, often showing activity only against strains with compromised drug efflux pumps.[2][7] This has led to further research and the development of more potent analogs with improved antibacterial spectra.[2][6]

Antibacterial Spectrum of this compound

The antibacterial activity of this compound has been evaluated against several Gram-negative bacteria. The following table summarizes the available quantitative data, primarily Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values.

Organism Strain Assay Type Result Notes Reference
Escherichia coliWild-type (W3110)Disk DiffusionNo measurable activity-[2]
Escherichia coliΔtolC (efflux pump mutant)Disk DiffusionClear killing zones observedIndicates susceptibility when efflux is compromised.[2]
Escherichia coli-LpxH Enzyme InhibitionIC50: 0.14 µMin vitro enzymatic assay.[2]
Escherichia coli-LpxH Enzyme InhibitionIC50: 0.147 ± 0.002 µMin vitro enzymatic assay.[8]
Klebsiella pneumoniaeWild-typeDisk DiffusionDetectable activity-[2]
Klebsiella pneumoniae-LpxH Enzyme InhibitionIC50: 0.36 µMin vitro enzymatic assay.[2]
Haemophilus influenzae-LpxH Enzyme InhibitionNo inhibition at 100 µMLacks activity against this species' LpxH.[2]
Pseudomonas aeruginosa-LpxH Enzyme InhibitionNo inhibition at 100 µMLacks activity against this species' LpxH.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is performed to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The protocol is adapted from the broth microdilution methods outlined by the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Culture Preparation: Overnight bacterial cultures are diluted in cation-adjusted Mueller-Hinton broth to a final optical density at 600 nm (OD600) of approximately 0.006.[3][6]

  • Compound Preparation: this compound is serially diluted in the appropriate medium, often containing a small percentage of dimethyl sulfoxide (DMSO) to ensure solubility.

  • Incubation: The diluted bacterial cultures are added to 96-well microtiter plates containing the various concentrations of the inhibitor. The plates are then incubated at 37°C for 18-24 hours.[3][6]

  • Determining MIC: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[6] In some protocols, a reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to assess bacterial viability, where a color change indicates metabolic activity.[3]

2. LpxH Enzymatic Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of LpxH. A common method is the LpxE-coupled malachite green assay.

  • Reaction Mixture Preparation: Two primary reaction mixtures are prepared. The first contains the LpxH enzyme (e.g., from K. pneumoniae or E. coli), and the second contains the substrate, UDP-2,3-diacylglucosamine (UDP-DAGn), and the coupling enzyme LpxE.[6]

  • Inhibitor Addition: Varying concentrations of this compound are added to the LpxH enzyme mixture and pre-incubated.

  • Reaction Initiation and Incubation: The enzymatic reaction is initiated by combining the enzyme and substrate mixtures. The reaction is allowed to proceed at a controlled temperature for a specific duration.

  • Detection: The reaction is quenched, and a malachite green solution is added. LpxE cleaves the product of the LpxH reaction, releasing inorganic phosphate, which is detected by the malachite green reagent, resulting in a colorimetric change that can be measured spectrophotometrically.[8]

  • IC50 Calculation: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is determined by plotting the enzyme activity against the inhibitor concentration.[8]

Visualizations

Lipid A Biosynthesis Pathway (Raetz Pathway)

The following diagram illustrates the Raetz pathway for lipid A biosynthesis in E. coli, highlighting the step catalyzed by LpxH and inhibited by this compound.

Raetz_Pathway cluster_inhibition UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_acyl_GlcNAc UDP-3-O-(R-3-OH-C14)-GlcNAc LpxA->UDP_acyl_GlcNAc LpxC LpxC UDP_acyl_GlcNAc->LpxC UDP_acyl_GlcNAc_deacetyl UDP-3-O-(R-3-OH-C14)-GlcN LpxC->UDP_acyl_GlcNAc_deacetyl LpxD LpxD UDP_acyl_GlcNAc_deacetyl->LpxD UDP_DAGn UDP-2,3-diacyl-GlcN LpxD->UDP_DAGn LpxH LpxH UDP_DAGn->LpxH Lipid_X Lipid X LpxH->Lipid_X LpxB LpxB Lipid_X->LpxB DSMP Disaccharide-1-P LpxB->DSMP LpxK LpxK DSMP->LpxK Lipid_IVA Lipid IVA LpxK->Lipid_IVA WaaA WaaA Lipid_IVA->WaaA Kdo2_Lipid_IVA Kdo2-Lipid IVA WaaA->Kdo2_Lipid_IVA LpxL LpxL Kdo2_Lipid_IVA->LpxL LpxM LpxM LpxL->LpxM Kdo2_Lipid_A Kdo2-Lipid A LpxM->Kdo2_Lipid_A AZ1 This compound AZ1->LpxH

Caption: The Raetz pathway of lipid A biosynthesis, with this compound inhibiting LpxH.

Experimental Workflow for Determining Antibacterial Spectrum

This diagram outlines the general workflow for assessing the antibacterial spectrum of a compound like this compound.

MIC_Workflow start Start: Select Bacterial Strains prep_culture Prepare Overnight Bacterial Cultures start->prep_culture dilute_culture Dilute Cultures to Standard Density (e.g., OD600 = 0.006) prep_culture->dilute_culture plate_setup Aliquot Compound Dilutions and Bacterial Cultures into 96-Well Plates dilute_culture->plate_setup prep_compound Prepare Serial Dilutions of this compound prep_compound->plate_setup incubation Incubate Plates at 37°C for 18-24 hours plate_setup->incubation read_results Read Results (Visually or with Indicator Dye) incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End: Report Antibacterial Spectrum determine_mic->end

Caption: Workflow for MIC determination to assess the antibacterial spectrum.

Logical Relationship of LpxH Inhibition and Bacterial Cell Death

This diagram illustrates the logical flow from LpxH inhibition to bacterial cell death.

Mechanism_of_Action inhibitor This compound target LpxH Enzyme inhibitor->target binds to inhibition Inhibition of LpxH Activity target->inhibition pathway_block Blockade of Lipid A Biosynthesis inhibition->pathway_block toxic_accumulation Accumulation of Toxic Lipid A Intermediates inhibition->toxic_accumulation membrane_disruption Outer Membrane Disruption pathway_block->membrane_disruption inner_membrane_distortion Inner Membrane Distortion toxic_accumulation->inner_membrane_distortion cell_death Bacterial Cell Death membrane_disruption->cell_death inner_membrane_distortion->cell_death

Caption: Mechanism of action of this compound leading to bacterial cell death.

References

LpxH-IN-AZ1 and its Impact on the Gram-Negative Bacterial Outer Membrane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. The integrity of the Gram-negative outer membrane, a unique asymmetrical bilayer featuring an outer leaflet of lipopolysaccharide (LPS), is critical for bacterial viability and virulence, and serves as a primary barrier to many antibiotics.[1][2] A promising strategy for developing new antibiotics is to target the essential LPS biosynthetic pathway.[3][4] LpxH, a conserved, essential metalloenzyme in the Raetz pathway of lipid A biosynthesis, represents a highly attractive target.[5][6] Inhibition of LpxH not only halts the production of LPS, thereby compromising the outer membrane, but also leads to the accumulation of toxic lipid intermediates, providing a dual mechanism of bacterial killing.[3][5][7]

This technical guide focuses on LpxH-IN-AZ1 (commonly referred to as AZ1), a pioneering sulfonyl piperazine-based inhibitor of LpxH.[5][6][8] We will delve into the core mechanism of LpxH inhibition, present quantitative data on the activity of AZ1 and its more potent analogs, provide detailed experimental protocols for assessing its effects, and visualize the key pathways and workflows.

Mechanism of Action: Disrupting the Foundation of the Outer Membrane

LpxH is a UDP-2,3-diacylglucosamine pyrophosphohydrolase that catalyzes the fourth step in the Raetz pathway: the hydrolysis of UDP-2,3-diacylglucosamine (UDP-DAGn) to produce 2,3-diacylglucosamine 1-phosphate (lipid X) and UMP.[5][8] This step is crucial for the synthesis of Lipid A, the hydrophobic anchor of LPS.

This compound acts as a potent and specific inhibitor of LpxH.[6] Crystallographic studies have revealed that AZ1 does not occupy the active site but instead binds snugly within an L-shaped hydrophobic acyl-chain binding chamber adjacent to the active site.[6][9] This binding prevents the substrate, UDP-DAGn, from accessing the catalytic machinery of the enzyme. The consequences of this inhibition are twofold:

  • Cessation of LPS Synthesis: By blocking the Raetz pathway, this compound prevents the formation of mature LPS molecules required for the biogenesis of the outer membrane. This leads to defects in the outer membrane's structure and function.[10][11]

  • Accumulation of Toxic Intermediates: The inhibition of LpxH causes the upstream substrate, UDP-DAGn, to accumulate in the bacterial inner membrane.[5][7][11] This accumulation is toxic and distorts the inner membrane, contributing significantly to the bactericidal effect.[3][7][11]

This dual action makes LpxH a particularly compelling target, as resistance is less likely to arise from mutations that simply bypass the metabolic block.[11]

Raetz_Pathway cluster_pathway Raetz Pathway of Lipid A Biosynthesis cluster_inhibitor Inhibitor Action UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-(3-O-acyl)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA UDP_DAGn UDP-2,3-diacylglucosamine (UDP-DAGn) UDP_3_O_acyl_GlcNAc->UDP_DAGn LpxC, LpxD Lipid_X Lipid X (2,3-diacyl-GlcN-1-P) UDP_DAGn->Lipid_X LpxH Accumulation Toxic Accumulation of UDP-DAGn UDP_DAGn->Accumulation DSMP Disaccharide-1-P Lipid_X->DSMP LpxB Lipid_IVA Lipid IVA DSMP->Lipid_IVA LpxK Kdo2_Lipid_A Kdo2-Lipid A Lipid_IVA->Kdo2_Lipid_A KdtA LPS Mature LPS (Transport to Outer Membrane) Kdo2_Lipid_A->LPS LpxL, LpxM AZ1 This compound AZ1->UDP_DAGn Inhibits LpxH

Figure 1: The Raetz Pathway and the site of this compound inhibition.

Quantitative Data: In Vitro Efficacy of LpxH Inhibitors

While this compound was a groundbreaking discovery, it exhibited weak activity against wild-type Gram-negative strains, largely due to challenges with outer membrane permeability and efflux pump susceptibility.[5][8] Subsequent research has led to the development of significantly more potent analogs. The tables below summarize key quantitative data for AZ1 and its derivatives.

Table 1: Enzymatic Inhibition of LpxH

CompoundTarget EnzymeIC₅₀ (nM)Kᵢ (nM)
This compound K. pneumoniae LpxH~360~145
JH-LPH-33 K. pneumoniae LpxH-~10
JH-LPH-50 K. pneumoniae LpxH7.73.1
JH-LPH-86 K. pneumoniae LpxH85-
JH-LPH-92 K. pneumoniae LpxH4.6-
JH-LPH-97 K. pneumoniae LpxH7.6-
JH-LPH-106 K. pneumoniae LpxH0.044-
JH-LPH-107 K. pneumoniae LpxH0.13-
JH-LPH-106 E. coli LpxH0.058-
JH-LPH-107 E. coli LpxH0.13-
Data compiled from multiple sources.[3][7][12]

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration)

CompoundBacterial StrainMIC (µg/mL)
This compound K. pneumoniae ATCC 10031>64
This compound E. coli ΔtolCNoticeable Activity
This compound E. coli yhjDΔkdtA (compromised OM)Noticeable Activity*
JH-LPH-28 K. pneumoniae ATCC 100312.8
JH-LPH-33 K. pneumoniae ATCC 100311.6
JH-LPH-50 K. pneumoniae ATCC 100313.3
JH-LPH-86 K. pneumoniae ATCC 100310.25
JH-LPH-92 K. pneumoniae ATCC 100310.08
JH-LPH-97 K. pneumoniae ATCC 100310.10
JH-LPH-107 K. pneumoniae ATCC 100310.04
JH-LPH-107 E. coli ATCC 259220.31
Activity observed in disk diffusion assays, but specific MIC not always reported.[7]
Data compiled from multiple sources.[7][11][12][13]

Experimental Protocols

Assessing the impact of LpxH inhibitors requires a multi-faceted approach, from enzymatic assays to whole-cell permeability and viability studies.

Experimental_Workflow cluster_workflow Experimental Workflow for LpxH Inhibitor Evaluation cluster_outcomes Key Outcomes Enzyme_Assay 1. LpxH Enzymatic Assay (Malachite Green) MIC_Assay 2. Antibacterial Activity (Broth Microdilution MIC) Enzyme_Assay->MIC_Assay Determine IC50/Ki Potency Inhibitor Potency Enzyme_Assay->Potency OM_Permeability 3. Outer Membrane Permeability (NPN Assay) MIC_Assay->OM_Permeability Determine MIC Efficacy Whole-Cell Efficacy MIC_Assay->Efficacy IM_Permeability 4. Inner Membrane Permeability (Propidium Iodide Assay) OM_Permeability->IM_Permeability Assess OM Damage Mechanism Membrane Disruption Mechanism OM_Permeability->Mechanism IM_Permeability->Mechanism

Figure 2: Workflow for evaluating LpxH inhibitor activity.
LpxH Enzyme Activity Assay (LpxE-Coupled Malachite Green Assay)

This non-radioactive, colorimetric assay quantifies LpxH activity by measuring the release of inorganic phosphate.[3][10] LpxH produces Lipid X, which is then acted upon by the phosphatase LpxE to release phosphate. This phosphate reacts with malachite green molybdate reagent to produce a colored complex that can be measured spectrophotometrically.[14]

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare appropriate buffer (e.g., 50 mM Tris-HCl, 0.1 mM CaCl₂, pH 7.0).

    • Substrate: Prepare a working solution of UDP-2,3-diacylglucosamine (UDP-DAGn).

    • Enzymes: Prepare purified LpxH and LpxE enzyme solutions.

    • Inhibitors: Prepare serial dilutions of this compound or its analogs in DMSO.

    • Malachite Green Reagent: Prepare a solution of malachite green carbinol hydrochloride (e.g., 3.2 mM in dilute H₂SO₄ with ammonium molybdate).

    • Phosphate Standard: Prepare a standard curve using a known concentration of inorganic phosphate.

  • Assay Procedure (96-well or 384-well plate format):

    • To each well, add assay buffer, LpxE enzyme, and the test inhibitor at various concentrations.

    • Add the LpxH enzyme to initiate the pre-incubation (typically 10-15 minutes at room temperature).

    • Add the UDP-DAGn substrate to start the reaction. Incubate for a defined period (e.g., 15-30 minutes) at room temperature.

    • Stop the reaction and develop the color by adding the Malachite Green reagent to each well.

    • Incubate for 15-30 minutes at room temperature to allow color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance at ~630 nm using a microplate reader.

    • Subtract the absorbance of the no-enzyme control (blank).

    • Calculate the concentration of phosphate released using the phosphate standard curve.

    • Determine enzyme activity and plot the percentage of inhibition against the inhibitor concentration to calculate the IC₅₀ value.

Outer Membrane Permeability Assay (NPN Uptake)

This assay uses the fluorescent probe N-phenyl-1-naphthylamine (NPN) to assess outer membrane integrity. NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic environment of a phospholipid bilayer. An intact outer membrane excludes NPN. When the membrane is damaged, NPN partitions into the membrane, causing a significant increase in fluorescence.[1][15]

Methodology:

  • Bacterial Culture Preparation:

    • Grow Gram-negative bacteria (e.g., E. coli, K. pneumoniae) in a suitable broth (e.g., LB or Mueller-Hinton) to mid-logarithmic phase (OD₆₀₀ ≈ 0.5-1.0).

    • Harvest the cells by centrifugation (e.g., 5,000 x g for 10 min).

    • Wash the cells twice with a buffer such as 5 mM HEPES (pH 7.2).

    • Resuspend the bacterial pellet in the same buffer to a final OD₆₀₀ of ~0.5.

  • Assay Procedure (96-well black plate format):

    • Add the bacterial suspension to the wells of the microplate.

    • Add a stock solution of NPN (dissolved in acetone or ethanol) to each well to a final concentration of 10-30 µM.

    • Add this compound or its analogs at various concentrations to the wells. Include a positive control (e.g., Polymyxin B) and a negative (untreated) control.

  • Data Acquisition and Analysis:

    • Immediately measure fluorescence using a microplate reader with excitation at ~350 nm and emission at ~420 nm.

    • Monitor the fluorescence kinetically over time (e.g., every 5-10 minutes for 1 hour).

    • The increase in fluorescence intensity relative to the untreated control indicates the degree of outer membrane permeabilization.

Inner Membrane Permeability Assay (Propidium Iodide Uptake)

Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, making it a reliable indicator of inner membrane integrity and cell death.[16][17] If the inner membrane is compromised, PI enters the cell, binds to DNA, and its fluorescence increases dramatically.

Methodology:

  • Bacterial Culture Preparation:

    • Prepare bacterial cultures as described for the NPN assay (Section 3.2). After treatment with the LpxH inhibitor for a specified time, harvest and wash the cells.

    • Resuspend the cells in a suitable buffer (e.g., PBS or HEPES).

  • Assay Procedure:

    • Add the bacterial suspension to microplate wells or flow cytometry tubes.

    • Add PI solution to a final concentration of 1-5 µg/mL (e.g., add 1 µL of a 1 mg/mL stock to 1 mL of cell suspension).[18]

    • Incubate in the dark at room temperature for 5-30 minutes.

  • Data Acquisition and Analysis:

    • Microplate Reader: Measure fluorescence with excitation at ~535 nm and emission at ~617 nm. An increase in fluorescence indicates inner membrane damage.

    • Fluorescence Microscopy: Visualize cells to observe the proportion of red-staining (dead) cells versus non-staining (live) cells.

    • Flow Cytometry: Analyze the cell population to quantify the percentage of PI-positive cells.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.[8][19][20]

Methodology (Following CLSI Guidelines):

  • Reagent and Culture Preparation:

    • Prepare a 2x stock solution of the highest desired concentration of the LpxH inhibitor in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Prepare a bacterial inoculum by diluting an overnight culture to match a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.

  • Assay Procedure (96-well plate format):

    • Dispense 100 µL of sterile CAMHB into wells of columns 2-12.

    • Add 200 µL of the 2x inhibitor stock solution to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, down to column 10. Discard 100 µL from column 10.

    • Column 11 serves as the growth control (no inhibitor), and column 12 serves as the sterility control (no bacteria).

    • Inoculate wells in columns 1-11 with 100 µL of the prepared bacterial suspension. The final volume in each well will be 200 µL.

  • Incubation and Reading:

    • Incubate the plates at 35-37°C for 18-24 hours in ambient air.

    • The MIC is determined as the lowest concentration of the inhibitor in which there is no visible turbidity (bacterial growth). This can be assessed visually or by using a plate reader.

Conclusion: A Pathway to New Antibiotics

This compound and its successors have validated LpxH as a prime target for novel antibiotics against multidrug-resistant Gram-negative pathogens. The mechanism of action—disrupting the outer membrane by halting LPS biosynthesis while simultaneously causing the accumulation of toxic intermediates—is a powerful combination. The continued development of LpxH inhibitors, guided by the robust enzymatic and whole-cell assays detailed in this guide, holds significant promise for addressing the urgent need for new Gram-negative therapeutics. The progression from the initial AZ1 hit to highly potent analogs like JH-LPH-107 demonstrates a clear path for optimization, focusing on enhancing both enzymatic inhibition and the ability to penetrate the formidable outer membrane barrier.

Mechanism_Cascade cluster_cascade This compound Mechanism of Action Cascade Inhibitor This compound Inhibition Inhibition of LpxH Enzyme Inhibitor->Inhibition Pathway_Block LPS Biosynthesis Halted Inhibition->Pathway_Block Accumulation Toxic UDP-DAGn Accumulation Inhibition->Accumulation OM_Defects Defective Outer Membrane (Increased Permeability) Pathway_Block->OM_Defects IM_Stress Inner Membrane Stress & Disruption Accumulation->IM_Stress Cell_Death Bacterial Cell Death OM_Defects->Cell_Death IM_Stress->Cell_Death

Figure 3: Logical cascade from LpxH inhibition to cell death.

References

Methodological & Application

Application Notes: LpxH-IN-AZ1 Malachite Green Assay Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: LpxH (UDP-2,3-diacylglucosamine pyrophosphatase) is a crucial enzyme in the Raetz pathway of lipid A biosynthesis in many Gram-negative bacteria. Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), an essential component of the bacterial outer membrane that is critical for cell viability. The essential nature of the lipid A pathway makes its enzymes, including LpxH, attractive targets for the development of novel antibiotics against multidrug-resistant pathogens. LpxH-IN-AZ1 (also referred to as AZ1) is a potent small-molecule inhibitor belonging to the sulfonyl piperazine class that targets LpxH.

This document provides a detailed protocol for determining the inhibitory activity of compounds like this compound against the LpxH enzyme using a coupled malachite green assay. The LpxH enzyme catalyzes the hydrolysis of UDP-2,3-diacylglucosamine (UDP-DAGn) to produce 2,3-diacylglucosamine 1-phosphate (Lipid X) and uridine monophosphate (UMP). Since this reaction does not directly produce free inorganic phosphate (Pi), a coupling enzyme, such as a non-specific phosphatase, is used to hydrolyze the UMP product, releasing a detectable phosphate molecule. The liberated phosphate is then quantified using a malachite green-molybdate reagent, where the formation of a colored complex is directly proportional to the enzymatic activity of LpxH.

Lipid A Biosynthesis Pathway and LpxH Inhibition

The diagram below illustrates the initial steps of the Raetz pathway for lipid A biosynthesis, highlighting the critical reaction catalyzed by LpxH and its inhibition by this compound.

Lipid_A_Pathway cluster_0 Raetz Pathway (Initial Steps) UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA + Acyl-ACP UDP_Acyl_GlcNAc UDP-3-O-(R-3-OH-C14)-GlcNAc LpxA->UDP_Acyl_GlcNAc LpxC LpxC UDP_Acyl_GlcNAc->LpxC - Acetate UDP_Acyl_GlcN UDP-3-O-(R-3-OH-C14)-GlcN LpxC->UDP_Acyl_GlcN LpxD LpxD UDP_Acyl_GlcN->LpxD + Acyl-ACP UDP_DAGn UDP-2,3-diacylglucosamine (UDP-DAGn) LpxD->UDP_DAGn LpxH LpxH UDP_DAGn->LpxH LipidX Lipid X LpxH->LipidX UMP UMP LpxH->UMP Inhibitor This compound Inhibitor->LpxH Inhibition

Caption: The LpxH-catalyzed step in the Lipid A biosynthesis pathway.

Quantitative Data: LpxH Inhibitor Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for this compound (AZ1) and its more potent analogs against LpxH from various Gram-negative bacteria.

CompoundTarget OrganismTarget EnzymeIC₅₀ (μM)Reference
AZ1 K. pneumoniaeK. pneumoniae LpxH0.36
AZ1 E. coliE. coli LpxH0.14
JH-LPH-28 K. pneumoniaeK. pneumoniae LpxH0.11
JH-LPH-28 E. coliE. coli LpxH0.083
JH-LPH-33 K. pneumoniaeK. pneumoniae LpxH0.026
JH-LPH-33 E. coliE. coli LpxH0.046
JH-LPH-92 K. pneumoniaeK. pneumoniae LpxH0.0046
JH-LPH-106 K. pneumoniaeK. pneumoniae LpxH0.000044
JH-LPH-106 E. coliE. coli LpxH0.000058

Experimental Protocol

Principle

This is a two-step coupled enzymatic assay performed in a microplate format.

  • LpxH Reaction: The LpxH enzyme hydrolyzes its substrate, UDP-DAGn, producing Lipid X and UMP. The amount of UMP produced is proportional to LpxH activity.

  • Coupled Reaction & Detection: A non-specific phosphatase (e.g., Calf Intestinal Alkaline Phosphatase) is included in the reaction to hydrolyze the UMP product into uridine and inorganic phosphate (Pi). The reaction is stopped, and a malachite green reagent is added, which forms a stable colored complex with the liberated Pi. The absorbance of this complex is measured at ~620-650 nm. The inhibitory effect of this compound is determined by measuring the reduction in Pi formation in its presence.

Experimental Workflow

The diagram below outlines the workflow for the this compound malachite green assay.

Assay_Workflow cluster_workflow Assay Workflow prep 1. Reagent Preparation (Buffer, Enzymes, Substrate, Inhibitor, Malachite Green) plate 2. Plate Setup Add Buffer, LpxH, Coupling Enzyme, and this compound to wells prep->plate preincubate 3. Pre-incubation Incubate plate for 10 min at 37°C plate->preincubate start_rxn 4. Start Reaction Add UDP-DAGn substrate preincubate->start_rxn incubate_rxn 5. Enzymatic Reaction Incubate for 15-30 min at 37°C start_rxn->incubate_rxn stop_rxn 6. Stop & Develop Color Add Malachite Green Reagent incubate_rxn->stop_rxn incubate_color 7. Color Development Incubate for 15-30 min at RT stop_rxn->incubate_color read 8. Read Absorbance Measure at 620-650 nm incubate_color->read analyze 9. Data Analysis Calculate % Inhibition and IC₅₀ read->analyze

Application Notes and Protocols for LpxH-IN-AZ1 in Bacterial Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LpxH-IN-AZ1 is a potent and selective inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), an essential enzyme in the lipopolysaccharide (LPS) biosynthesis pathway of many Gram-negative bacteria.[1][2] The inhibition of LpxH disrupts the formation of Lipid A, the hydrophobic anchor of LPS, leading to a loss of outer membrane integrity and ultimately bacterial cell death.[3][4][5] This unique mechanism of action makes LpxH an attractive target for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens.[3][4][5]

These application notes provide a detailed protocol for utilizing this compound in a bacterial growth inhibition assay to determine its minimum inhibitory concentration (MIC) against susceptible Gram-negative bacterial strains.

Mechanism of Action: Inhibition of the LPS Biosynthesis Pathway

This compound belongs to the sulfonyl piperazine class of inhibitors.[2][5][6] It specifically targets the LpxH enzyme, which catalyzes the fourth step in the Raetz pathway of lipid A biosynthesis.[3][7] This step involves the hydrolysis of UDP-2,3-diacylglucosamine (UDP-DAGn) to produce 2,3-diacylglucosamine 1-phosphate (Lipid X) and UMP.[3][7][8] By inhibiting LpxH, this compound prevents the formation of Lipid X, a crucial intermediate for the subsequent steps of LPS assembly.[9][10][11] The disruption of this pathway leads to the accumulation of toxic intermediates and compromises the structural integrity of the bacterial outer membrane.[4]

LPS_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm cluster_inhibition UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(acyl)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA, LpxC, LpxD UDP_DAGn UDP-2,3-diacylglucosamine (UDP-DAGn) UDP_3_O_acyl_GlcNAc->UDP_DAGn Lipid_X 2,3-diacylglucosamine-1-P (Lipid X) UDP_DAGn->Lipid_X LpxH LPS_assembly Further LPS Assembly Lipid_X->LPS_assembly LpxB, LpxK, etc. LpxH_IN_AZ1 This compound LpxH_IN_AZ1->Inhibition

Caption: Simplified schematic of the initial steps of the Lipopolysaccharide (LPS) biosynthesis pathway (Raetz pathway) in the cytoplasm of Gram-negative bacteria, highlighting the inhibitory action of this compound on the LpxH-catalyzed conversion of UDP-DAGn to Lipid X.

Data Presentation

The results of the bacterial growth inhibition assay should be summarized to clearly present the antimicrobial activity of this compound. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 1: In Vitro Activity of this compound against Gram-Negative Bacteria

Bacterial StrainATCC NumberMIC (µg/mL)MIC (µM)Quality Control Range (µg/mL)
Escherichia coli25922[Insert Data][Insert Data][Insert QC Data]
Klebsiella pneumoniae13883[Insert Data][Insert Data][Insert QC Data]
Pseudomonas aeruginosa27853[Insert Data][Insert Data][Insert QC Data]
[Add other relevant strains][Add ATCC #][Insert Data][Insert Data][Insert QC Data]

Note: The molecular weight of this compound is required to convert MIC values from µg/mL to µM.

Experimental Protocols

Materials and Reagents
  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U-bottom or flat-bottom)

  • Susceptible Gram-negative bacterial strains (e.g., E. coli ATCC 25922, K. pneumoniae ATCC 13883)

  • Quality control bacterial strains (e.g., E. coli ATCC 25922)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidity meter

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

  • Optional: Resazurin or 2,3,5-triphenyltetrazolium chloride (TTC) for colorimetric determination of viability[12]

Preparation of this compound Stock Solution
  • Reconstitution: Aseptically prepare a 10 mM stock solution of this compound in 100% DMSO.[1] Sonication may be required to fully dissolve the compound.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Broth Microdilution Assay Protocol

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[13][14][15]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start prep_compound Prepare this compound Serial Dilutions start->prep_compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate 96-well Plate prep_compound->inoculate_plate prep_inoculum->inoculate_plate incubate Incubate at 35°C for 16-20 hours inoculate_plate->incubate read_results Read Results Visually or with Plate Reader incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: A workflow diagram illustrating the key steps of the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Step 1: Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Step 2: Preparation of this compound Dilutions in the Microtiter Plate

  • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

  • Create a serial two-fold dilution of the this compound stock solution. For example, to achieve a final concentration range of 64 to 0.06 µg/mL, add a calculated amount of the stock solution to the first well and then perform serial dilutions across the plate. Ensure the final DMSO concentration does not exceed a level that affects bacterial growth (typically ≤1%).

  • Include a positive control well (bacteria in CAMHB with no inhibitor) and a negative control well (CAMHB only, no bacteria or inhibitor).

Step 3: Inoculation and Incubation

  • Add 100 µL of the diluted bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.

  • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

Step 4: Determination of MIC

  • After incubation, examine the plate for bacterial growth. The MIC is the lowest concentration of this compound at which there is no visible turbidity (i.e., the first clear well).

  • For a more quantitative assessment, a plate reader can be used to measure the optical density at 600 nm (OD₆₀₀). The MIC can be defined as the lowest concentration that inhibits growth by ≥90% compared to the positive control.

  • Alternatively, a viability dye such as resazurin or TTC can be added to the wells after incubation to aid in the visual determination of the MIC.[12]

Quality Control

  • Always include a known quality control strain (e.g., E. coli ATCC 25922) for which the expected MIC range of a standard antibiotic is known.

  • The positive control well must show distinct turbidity, and the negative control well must remain clear.

  • Ensure the final DMSO concentration in the assay does not inhibit bacterial growth. A vehicle control (bacteria in CAMHB with the highest concentration of DMSO used) should be included.

Troubleshooting

IssuePossible CauseSuggested Solution
No growth in positive controlInoculum viability issueUse a fresh bacterial culture. Verify inoculum preparation and density.
Growth in negative controlContaminationUse aseptic techniques. Check sterility of media and reagents.
Precipitate formation in wellsPoor compound solubilityEnsure this compound is fully dissolved in DMSO. Consider a lower starting concentration.
Inconsistent resultsInaccurate pipetting or dilutionsCalibrate pipettes. Be meticulous with serial dilutions.

Conclusion

This document provides a comprehensive guide for the use of this compound in a standard bacterial growth inhibition assay. By following these protocols, researchers can accurately determine the in vitro antimicrobial activity of this novel LpxH inhibitor against a range of Gram-negative pathogens, contributing to the development of new therapeutic strategies to combat antibiotic resistance.

References

Application Notes and Protocols for In Vivo Efficacy Testing of LpxH-IN-AZ1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

LpxH is a crucial enzyme in the lipopolysaccharide (LPS) biosynthesis pathway of most Gram-negative bacteria.[1][2][3][4] It catalyzes the hydrolysis of UDP-2,3-diacylglucosamine to generate lipid X and UMP, an essential step in the formation of Lipid A, the anchor of LPS in the bacterial outer membrane.[1][5][6] The inhibition of LpxH not only disrupts the integrity of the outer membrane but can also lead to the accumulation of toxic intermediates, making it a compelling target for novel antibiotics.[6][7][8]

LpxH-IN-AZ1 is a known inhibitor of LpxH. However, its efficacy against wild-type Gram-negative bacteria is often limited due to efflux pump activity.[9] This document provides a detailed experimental design and protocols for testing the in vivo efficacy of this compound and its more potent derivatives, which have shown promise in overcoming these limitations.[3][7][9][10][11] The protocols are designed to be comprehensive, providing clear steps for researchers in the field of antibiotic drug development.

Signaling Pathway

The following diagram illustrates the Raetz pathway of lipid A biosynthesis, highlighting the role of LpxH.

LPS_Biosynthesis_Pathway cluster_0 Lipid A Biosynthesis (Raetz Pathway) cluster_inhibitor Inhibition UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA Acyl-ACP UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-OH-C14)-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC Acetate UDP_3_O_acyl_GlcN UDP-3-O-(R-3-OH-C14)-GlcN LpxC->UDP_3_O_acyl_GlcN LpxD LpxD UDP_3_O_acyl_GlcN->LpxD Acyl-ACP UDP_2_3_diacyl_GlcN UDP-2,3-diacyl-GlcN LpxD->UDP_2_3_diacyl_GlcN LpxH LpxH UDP_2_3_diacyl_GlcN->LpxH UMP LpxB LpxB UDP_2_3_diacyl_GlcN->LpxB UDP Lipid_X Lipid X LpxH->Lipid_X Lipid_X->LpxB Disaccharide_1_P Disaccharide-1-P LpxB->Disaccharide_1_P LpxK LpxK Disaccharide_1_P->LpxK ATP Lipid_IVA Lipid IVA LpxK->Lipid_IVA WaaA WaaA (KdtA) Lipid_IVA->WaaA CMP-Kdo Kdo2_Lipid_IVA (Kdo)2-Lipid IVA WaaA->Kdo2_Lipid_IVA Late_acylation Late Acyltransferases (LpxL, LpxM) Kdo2_Lipid_IVA->Late_acylation Acyl-ACP Kdo2_Lipid_A (Kdo)2-Lipid A Late_acylation->Kdo2_Lipid_A Core_addition Core Oligosaccharide Addition Kdo2_Lipid_A->Core_addition LPS Lipopolysaccharide (LPS) Core_addition->LPS LpxH_IN_AZ1 This compound LpxH_IN_AZ1->LpxH Peritonitis_Model_Workflow cluster_workflow Murine Peritonitis Model Workflow cluster_phase1 cluster_phase2 cluster_phase3 cluster_phase4 Phase1 Phase 1: Preparation Phase2 Phase 2: Infection Phase1->Phase2 Phase3 Phase 3: Treatment Phase2->Phase3 Phase4 Phase 4: Endpoint Analysis Phase3->Phase4 p1_1 Prepare bacterial inoculum (e.g., E. coli, K. pneumoniae) p1_2 Acclimatize mice (e.g., BALB/c or C57BL/6) p1_3 Prepare this compound formulation p2_1 Induce neutropenia (optional, e.g., with cyclophosphamide) p2_2 Intraperitoneal (i.p.) injection of bacterial suspension p3_1 Administer this compound or vehicle control (e.g., i.v. or s.c.) at defined time points post-infection p4_1 Monitor survival over time p4_2 At a defined endpoint (e.g., 24h), collect blood, peritoneal lavage fluid, spleen, and liver p4_3 Determine bacterial load (CFU/mL or CFU/g) by plating serial dilutions p4_4 Analyze data and compare treatment groups to controls Thigh_Model_Workflow cluster_workflow Murine Thigh Infection Model Workflow cluster_phase1 cluster_phase2 cluster_phase3 cluster_phase4 Phase1 Phase 1: Preparation Phase2 Phase 2: Infection Phase1->Phase2 Phase3 Phase 3: Treatment Phase2->Phase3 Phase4 Phase 4: Endpoint Analysis Phase3->Phase4 p1_1 Prepare bacterial inoculum (e.g., P. aeruginosa, A. baumannii) p1_2 Acclimatize mice (e.g., ICR or Swiss Webster) p1_3 Prepare this compound formulation p2_1 Induce neutropenia (e.g., with cyclophosphamide) p2_2 Intramuscular (i.m.) injection of bacterial suspension into the thigh p3_1 Administer this compound or vehicle control (e.g., i.v. or s.c.) at defined time points post-infection p4_1 At a defined endpoint (e.g., 24h), e euthanize mice and harvest thighs p4_2 Homogenize thigh muscle tissue p4_3 Determine bacterial load (CFU/g) by plating serial dilutions p4_4 Calculate log10 CFU reduction compared to control

References

Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of LpxH-IN-AZ1 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant Gram-negative bacteria poses a significant threat to global health. The lipopolysaccharide (LPS) biosynthesis pathway is an attractive target for the development of novel antibiotics, as LPS is essential for the viability of most Gram-negative bacteria. LpxH, a key enzyme in the lipid A biosynthetic pathway, catalyzes the hydrolysis of UDP-2,3-diacylglucosamine to lipid X and UMP.[1][2][3] Inhibition of LpxH not only disrupts the synthesis of lipid A but also leads to the accumulation of toxic intermediates.[4] LpxH-IN-AZ1 (also known as AZ1) is a sulfonyl piperazine-based inhibitor of LpxH that has served as a starting point for the development of more potent analogs.[4][5] This document provides detailed protocols for the synthesis of this compound analogs and methods for evaluating their structure-activity relationships (SAR).

Signaling Pathway: Lipid A Biosynthesis

The Raetz pathway of lipid A biosynthesis in Escherichia coli is a nine-step enzymatic process that occurs at the inner membrane. LpxH is responsible for the fourth step in this essential pathway.

Lipid_A_Biosynthesis UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-OH-C14)-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcNAc_deacetylase LpxD LpxC->UDP_3_O_acyl_GlcNAc_deacetylase LpxD LpxD UDP_3_O_acyl_GlcNAc_deacetylase->LpxD UDP_2_acyl_3_O_acyl_GlcN UDP-2,3-diacyl-GlcN LpxH LpxH UDP_2_acyl_3_O_acyl_GlcN->LpxH LpxB LpxB UDP_2_acyl_3_O_acyl_GlcN->LpxB Lipid_X Lipid X LpxH->Lipid_X UMP UMP LpxH->UMP Lipid_X->LpxB Disaccharide_1_P Disaccharide-1-P LpxB->Disaccharide_1_P LpxK LpxK Disaccharide_1_P->LpxK Lipid_IVA Lipid IVA LpxK->Lipid_IVA WaaA WaaA Lipid_IVA->WaaA Kdo2_Lipid_IVA Kdo2-Lipid IVA WaaA->Kdo2_Lipid_IVA LpxL LpxL Kdo2_Lipid_IVA->LpxL Kdo2_Lipid_A Kdo2-Lipid A LpxL->Kdo2_Lipid_A LpxM LpxM Kdo2_Lipid_A->LpxM Inhibitor This compound & Analogs Inhibitor->LpxH LpxD->UDP_2_acyl_3_O_acyl_GlcN

Caption: The Raetz pathway of lipid A biosynthesis in E. coli.

Structure-Activity Relationship (SAR) Data

The following tables summarize the in vitro activity of this compound and its analogs against LpxH from Klebsiella pneumoniae and Escherichia coli.

Table 1: SAR of Phenyl Ring Modifications of this compound Analogs

Compound IDR1R2K. pneumoniae LpxH IC50 (nM)E. coli LpxH IC50 (nM)
AZ1HCF3360140
JH-LPH-28FCF311083
JH-LPH-33ClCF32626
JH-LPH-86-2-pyridyl-CF385-
JH-LPH-88-4-pyridyl-CF33182-
JH-LPH-89-3-pyridyl-CF32464-
JH-LPH-90-6-pyridyl-CF3112-
JH-LPH-92Cl2-pyridyl-CF34.6-
JH-LPH-97Cl6-pyridyl-CF37.6-
JH-LPH-106ClN-methyl-N-phenyl-methanesulfonamide0.0440.058
JH-LPH-107HN-methyl-N-phenyl-methanesulfonamide0.130.13

Data compiled from multiple sources.[5][6][7][8]

Table 2: Antibacterial Activity (MIC) of Selected LpxH Inhibitors

Compound IDK. pneumoniae 10031 MIC (µg/mL)E. coli 25922 MIC (µg/mL)
AZ1>64>64
JH-LPH-331.6>64
JH-LPH-860.25-
JH-LPH-920.08-
JH-LPH-970.10-
JH-LPH-1060.040.63
JH-LPH-1070.040.31

Data compiled from multiple sources.[6][7][8]

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of pyridinyl sulfonyl piperazine analogs of this compound can be accomplished through a multi-step process involving a key palladium-mediated coupling reaction.[6][7]

Synthesis_Workflow Aryl_Bromide Aryl/Heteroaryl Bromide (1) Pd_Coupling Pd-mediated Coupling (Pd2(dba)3, JohnPhos, NaOt-Bu) Aryl_Bromide->Pd_Coupling Piperazine tert-butyl piperazine-1-carboxylate (2) Piperazine->Pd_Coupling Protected_Piperazine Boc-protected N-Aryl piperazine (3) Pd_Coupling->Protected_Piperazine Deprotection Boc Deprotection (TFA) Protected_Piperazine->Deprotection Piperazine_Salt Piperazine Salt Deprotection->Piperazine_Salt Coupling Coupling (Et3N) Piperazine_Salt->Coupling Sulfonyl_Chloride 1-acetylindoline-5-sulfonyl chloride (4) Sulfonyl_Chloride->Coupling Final_Product Final Analog (5) Coupling->Final_Product

Caption: General synthetic workflow for this compound analogs.

Step 1: Pd-mediated Coupling of Aryl Bromides and Piperazine

  • To a solution of the appropriate aryl or heteroaryl bromide (1.0 eq) in toluene, add tert-butyl piperazine-1-carboxylate (1.2 eq), NaOt-Bu (1.4 eq), Pd2(dba)3 (0.05 eq), and JohnPhos (0.10 eq).

  • Reflux the reaction mixture for 15-18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the Boc-protected N-aryl piperazine.[6]

Step 2: Boc Deprotection

  • Dissolve the Boc-protected N-aryl piperazine (1.0 eq) in dichloromethane (CH2Cl2).

  • Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the piperazine salt.

Step 3: Coupling with Indoline Sulfonyl Chloride

  • To a solution of the piperazine salt (1.0 eq) in 1,4-dioxane, add triethylamine (Et3N) (3.0 eq) and 1-acetylindoline-5-sulfonyl chloride (1.1 eq).

  • Heat the reaction mixture at 60 °C for 3 hours, then stir at room temperature for 14-15 hours.

  • Dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to afford the final this compound analog.[6]

LpxE-Coupled LpxH Activity Assay

This assay measures the activity of LpxH by coupling the production of its product, lipid X, to the release of inorganic phosphate by the phosphatase LpxE. The released phosphate is then detected using a malachite green-based colorimetric method.[4][5]

Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Mix1 Mixture 1: Buffer, BSA, Triton X-100, MnCl2, DTT, DMSO, UDP-DAGn (Substrate) Preincubation Pre-incubate mixtures at 37°C for 10 min Mix1->Preincubation Mix2 Mixture 2: Buffer, BSA, Triton X-100, MnCl2, DTT, DMSO, LpxH, LpxE, Inhibitor Mix2->Preincubation Initiation Initiate reaction by mixing Mixture 1 and Mixture 2 Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Quench Quench reaction with Malachite Green Reagent Incubation->Quench Color_Development Allow color to develop Quench->Color_Development Measurement Measure absorbance at 620 nm Color_Development->Measurement

Caption: Workflow for the LpxE-coupled LpxH activity assay.

Materials:

  • 20 mM Tris-HCl, pH 8.0

  • Bovine Serum Albumin (BSA)

  • Triton X-100

  • MnCl2

  • Dithiothreitol (DTT)

  • Dimethyl sulfoxide (DMSO)

  • UDP-2,3-diacylglucosamine (UDP-DAGn) substrate

  • Purified LpxH and LpxE enzymes

  • This compound analog inhibitors

  • Malachite Green Reagent

Protocol:

  • Prepare two reaction mixtures.

    • Mixture 1: Contains 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl2, 1 mM DTT, 10% DMSO, and 200 µM UDP-DAGn.

    • Mixture 2: Contains the same buffer components as Mixture 1, but with LpxH (e.g., 20 ng/mL), LpxE, and the desired concentration of the inhibitor.[4][9]

  • Pre-incubate both mixtures separately at 37 °C for 10 minutes.

  • Initiate the enzymatic reaction by mixing equal volumes of Mixture 1 and Mixture 2.

  • Incubate the reaction at 37 °C for a specified time (e.g., 20 minutes).

  • Quench the reaction by adding Malachite Green Reagent.

  • Allow the color to develop for 15-20 minutes at room temperature.

  • Measure the absorbance at 620 nm using a plate reader.

  • Calculate the percent inhibition by comparing the absorbance of the inhibitor-treated samples to a DMSO control.

  • Determine the IC50 values by fitting the dose-response data to a suitable equation.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is performed to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.[9]

Materials:

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., K. pneumoniae 10031, E. coli 25922)

  • This compound analog inhibitors

  • 96-well microtiter plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

Protocol:

  • Grow bacterial cultures overnight in MHB.

  • Dilute the overnight culture to an OD600 of approximately 0.006 in fresh MHB.

  • Prepare serial dilutions of the inhibitor compounds in a 96-well plate.

  • Add the diluted bacterial culture to each well containing the inhibitor.

  • Incubate the plates at 37 °C for 22 hours.

  • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3 hours.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change of MTT (from yellow to purple), indicating inhibition of bacterial growth.[9]

Conclusion

The study of this compound analogs has led to the discovery of highly potent inhibitors of LpxH with significant antibacterial activity against clinically relevant Gram-negative pathogens. The protocols and data presented here provide a framework for the continued design, synthesis, and evaluation of novel LpxH inhibitors as potential next-generation antibiotics. The detailed SAR information highlights key structural features that can be further optimized to improve potency and pharmacokinetic properties.

References

Application Notes and Protocols for Crystallizing LpxH in Complex with LpxH-IN-AZ1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

LpxH (UDP-2,3-diacylglucosamine hydrolase) is an essential peripheral membrane enzyme in the Raetz pathway of lipid A biosynthesis in most Gram-negative bacteria.[1][2] Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), a critical component of the bacterial outer membrane that protects against external threats, including antibiotics.[3][4] The essentiality of LpxH and its role in bacterial viability make it a compelling target for the development of novel antibiotics.[3][4] Inhibition of LpxH not only disrupts the vital lipid A biosynthetic pathway but also leads to the accumulation of toxic lipid metabolites, resulting in a dual mechanism of bacterial killing.[5][6]

LpxH-IN-AZ1 (referred to as AZ1) is a sulfonyl piperazine inhibitor identified through high-throughput screening that potently targets LpxH in species like Klebsiella pneumoniae and Escherichia coli.[3][7] Structural elucidation of the LpxH-inhibitor complex is crucial for understanding the molecular basis of inhibition and for guiding the structure-based design of more potent antibiotics.[3][6] This document provides detailed protocols for the expression, purification, and co-crystallization of K. pneumoniae LpxH in complex with this compound.

Signaling Pathway Context: The Raetz Pathway

LpxH catalyzes a key pyrophosphate hydrolysis step in the biosynthesis of lipid A. Understanding its position in the pathway is critical for appreciating its role as a drug target.

Raetz_Pathway UDP_GlcNAc UDP-GlcNAc LpxA_product UDP-3-O- ((R)-3-hydroxymyristoyl)-GlcNAc UDP_GlcNAc->LpxA_product LpxA LpxC_product UDP-3-O- ((R)-3-hydroxymyristoyl)-GlcNAc LpxA_product->LpxC_product LpxC LpxD_product UDP-2,3-diacyl-GlcN LpxC_product->LpxD_product LpxD LpxH_product Lipid X LpxD_product->LpxH_product LpxH LpxB_product Disaccharide-1-P LpxH_product->LpxB_product LpxB LipidA Kdo2-Lipid A LpxB_product->LipidA LpxK+ LpxA LpxA LpxC LpxC LpxD LpxD LpxH LpxH LpxB LpxB LpxK LpxK, KdtA, LpxL, LpxM AZ1 This compound AZ1->LpxH

Caption: Simplified Raetz pathway highlighting LpxH inhibition.

Experimental Protocols

Protocol 1: Expression and Purification of K. pneumoniae LpxH

This protocol details the overexpression of a construct of K. pneumoniae LpxH in E. coli and subsequent purification.[7] Purity of >95% is recommended for crystallographic studies.[8][9]

A. Expression Workflow

Expression_Purification_Workflow cluster_expression Protein Expression cluster_purification Protein Purification (4°C) transform Transform Vector into BL21 STAR (DE3) E. coli culture Grow in LB Medium at 37°C to OD600 ~0.5 transform->culture induce Induce with 1 mM IPTG culture->induce incubate Incubate for 5 hours at 30°C induce->incubate harvest Harvest Cells by Centrifugation incubate->harvest lyse Resuspend & Lyse Cells (e.g., French Press) harvest->lyse Proceed to Purification clarify Clarify Lysate by Centrifugation lyse->clarify imac1 IMAC Affinity Chromatography (e.g., Ni-NTA) clarify->imac1 cleavage His-Tag Cleavage (e.g., TEV Protease) imac1->cleavage imac2 Reverse IMAC to Remove Tag/Protease cleavage->imac2 sec Size-Exclusion Chromatography (Final Polishing) imac2->sec

Caption: Workflow for LpxH expression and purification.

B. Materials

  • K. pneumoniae LpxH expression vector (e.g., pET vector with an N-terminal His-tag)

  • E. coli BL21 STAR (DE3) cells (Thermo Fisher Scientific)[7]

  • Luria-Bertani (LB) medium and agar plates with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 200 mM NaCl, 20 mM HEPES (pH 8.0)[10]

  • IMAC Wash Buffer: Lysis buffer + 20-40 mM Imidazole

  • IMAC Elution Buffer: Lysis buffer + 400 mM Imidazole[11]

  • Size-Exclusion Chromatography (SEC) Buffer: 200 mM NaCl, 20 mM HEPES (pH 8.0)

  • TEV Protease (if applicable)

C. Procedure

  • Transformation and Growth: Transform the LpxH expression vector into competent E. coli BL21 STAR (DE3) cells.[7] Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10-50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture. Grow at 37°C with vigorous shaking (250 rpm) until the optical density at 600 nm (OD600) reaches 0.5.[7]

  • Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM.[7]

  • Expression: Reduce the temperature to 30°C and continue shaking for an additional 5 hours.[7]

  • Harvesting: Harvest the cells by centrifugation (e.g., 10,000 x g for 40 minutes at 4°C).[10] The cell pellet can be stored at -80°C.

  • Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using a French Press or sonication.[10]

  • Clarification: Remove cell debris by centrifugation at high speed (e.g., >15,000 x g for 45 minutes at 4°C).

  • Purification: Perform all purification steps at 4°C.[7]

    • Apply the clarified lysate to a Ni-NTA affinity column.

    • Wash the column with Wash Buffer to remove non-specifically bound proteins.

    • Elute LpxH with Elution Buffer.

    • (Optional but Recommended) If using a cleavable His-tag, dialyze the eluted protein against Lysis Buffer and incubate with TEV protease to cleave the tag.

    • Pass the cleaved sample back over the Ni-NTA column (Reverse IMAC). The tag-less LpxH will be in the flow-through.

    • Concentrate the protein and perform a final polishing step using size-exclusion chromatography with SEC buffer.

  • Concentration and Storage: Pool fractions containing pure LpxH, concentrate to 10-20 mg/mL, and flash-freeze in small aliquots in liquid nitrogen for storage at -80°C.[12]

Protocol 2: Co-crystallization of LpxH with this compound

Co-crystallization, where the protein-ligand complex is formed prior to crystallization trials, is a common method for obtaining structures of enzyme-inhibitor complexes.[13]

A. Co-crystallization Workflow

CoCrystallization_Workflow protein Purified, Concentrated LpxH Protein mix Mix Protein and Inhibitor (e.g., 1:5 molar ratio) protein->mix inhibitor This compound Stock Solution (in DMSO) inhibitor->mix incubate Incubate on Ice (e.g., 1-2 hours) mix->incubate setup Set Up Crystallization Trials (Vapor Diffusion) incubate->setup screen Screen Plates for Crystal Growth setup->screen optimize Optimize Initial Hits screen->optimize harvest Harvest & Cryo-protect Crystals optimize->harvest

Caption: General workflow for LpxH co-crystallization.

B. Materials

  • Purified LpxH protein (10-20 mg/mL in SEC buffer)

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Crystallization screening kits (commercial or custom)

  • Crystallization plates (e.g., 96-well sitting drop plates)

C. Procedure

  • Inhibitor Stock Preparation: Prepare a concentrated stock solution of this compound (e.g., 10-100 mM) in 100% DMSO.

  • Complex Formation:

    • Thaw an aliquot of purified LpxH protein on ice.

    • Add the this compound stock solution to the protein solution to achieve a final molar excess of inhibitor (e.g., 1:3 to 1:10 protein:inhibitor ratio). The final DMSO concentration should ideally be kept below 5% (v/v) to avoid interfering with crystallization.

    • Incubate the mixture on ice for at least 1-2 hours to allow for complex formation.[14]

  • Crystallization Screening:

    • Centrifuge the complex solution (e.g., at >14,000 x g for 10 minutes at 4°C) to remove any precipitate.

    • Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).[15] Mix the protein-inhibitor complex solution with the reservoir solution in a 1:1 ratio (e.g., 200 nL + 200 nL).

    • Incubate plates at a constant temperature (e.g., 15°C or 20°C).[10]

  • Crystal Optimization and Harvesting:

    • Monitor the plates regularly for crystal growth over several days to weeks.

    • Once initial crystal hits are identified, optimize the conditions by varying pH, precipitant concentration, and additive concentrations to obtain diffraction-quality crystals.

    • Harvest suitable crystals and briefly soak them in a cryoprotectant solution (typically the reservoir solution supplemented with 20-40% glycerol or another cryo-agent) before flash-cooling in liquid nitrogen.[10]

Quantitative Data

Table 1: this compound Inhibition Data
CompoundTarget EnzymeIC₅₀ (nM)Reference
This compoundK. pneumoniae LpxH360[16]
JH-LPH-86 (AZ1 analog)K. pneumoniae LpxH85[16]
JH-LPH-90 (AZ1 analog)K. pneumoniae LpxH112[16]
Table 2: Crystallization Conditions and Data Collection Statistics

The precise crystallization condition for the K. pneumoniae LpxH/AZ1 complex is not explicitly detailed in the literature. However, related LpxH crystallization conditions provide a valuable starting point.

ParameterValueReference
Protein K. pneumoniae LpxH in complex with this compound[7]
Method Vapor Diffusion (assumed)[13][15]
Example Condition *100 mM NaCl, 10 mM HEPES, 35 mM sodium acetate pH 4.1, 2.2% PEG 4000, 0.7% DMSO, 22% glycerol[10]
Temperature 15 °C[10]
Resolution (Å) 2.3 (or 2.26)[5][7]
Space Group Not specified in snippets
Unit Cell (Å) Not specified in snippets
Data collection statistics Reported in supplementary materials of cited papers, but not available in snippets.[5][16]

*This condition was for Haemophilus influenzae LpxH and serves as a potential starting point for screening.

References

Application Notes and Protocols for Studying LpxH-IN-AZ1 Binding using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for characterizing the binding of the inhibitor LpxH-IN-AZ1 to the enzyme LpxH using Nuclear Magnetic Resonance (NMR) spectroscopy. LpxH is a key enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria, making it an attractive target for the development of new antibiotics.

Introduction

LpxH is a peripheral membrane enzyme that catalyzes the final step in the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria. The discovery of potent and selective inhibitors of LpxH, such as this compound, represents a promising strategy for the development of novel antibacterial agents. Understanding the molecular details of how these inhibitors bind to LpxH is crucial for structure-based drug design and optimization.

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution. It can provide information on the binding affinity, stoichiometry, and the specific amino acid residues involved in the interaction. This protocol outlines the use of NMR to characterize the binding of this compound to LpxH.

Quantitative Data Summary

The following table summarizes the binding affinity of an LpxH inhibitor, which is relevant to the study of this compound.

CompoundTarget SpeciesAssay TypeIC50 (nM)
Compound 1Pseudomonas aeruginosaTR-FRET8
Escherichia coliTR-FRET22
Klebsiella pneumoniaeTR-FRET12
Acinetobacter baumanniiTR-FRET15

Experimental Protocols

Expression and Purification of LpxH

A critical prerequisite for NMR studies is the availability of highly pure and isotopically labeled protein.

Protocol:

  • Gene Expression: The gene encoding the target LpxH protein is cloned into a suitable expression vector (e.g., pET vector) with an N-terminal His-tag. The construct is then transformed into an E. coli expression strain (e.g., BL21(DE3)).

  • Isotopic Labeling: For NMR studies, the protein is typically uniformly labeled with ¹⁵N or ¹³C by growing the E. coli in M9 minimal media containing ¹⁵NH₄Cl and/or ¹³C-glucose as the sole nitrogen and carbon sources, respectively.

  • Cell Culture and Induction: Grow the bacterial culture at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue to grow the culture overnight at a reduced temperature (e.g., 18°C) to improve protein solubility.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 5 mM β-mercaptoethanol). Lyse the cells by sonication or high-pressure homogenization.

  • Purification:

    • Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto a Ni-NTA affinity column. Wash the column extensively with wash buffer (lysis buffer with 20 mM imidazole) and elute the protein with elution buffer (lysis buffer with 250 mM imidazole).

    • Size-Exclusion Chromatography: Further purify the protein using a size-exclusion chromatography column (e.g., Superdex 75) equilibrated with NMR buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT).

  • Purity and Concentration: Assess the protein purity by SDS-PAGE and determine the concentration using a spectrophotometer at 280 nm.

NMR Titration Experiments

NMR titration is used to monitor the changes in the protein's NMR spectrum upon the addition of the ligand, allowing for the determination of the binding affinity and the identification of the binding site.

Protocol:

  • Sample Preparation: Prepare a sample of ¹⁵N-labeled LpxH at a concentration of 50-100 µM in NMR buffer. Add 10% D₂O for the lock signal.

  • Ligand Stock Solution: Prepare a concentrated stock solution of this compound in the same NMR buffer, ensuring the final concentration of the solvent (e.g., DMSO) in the NMR sample is less than 5%.

  • NMR Data Acquisition:

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum of the free LpxH protein. This serves as the reference spectrum.

    • Set up a series of NMR tubes or a single NMR tube for titration. Add increasing amounts of the this compound stock solution to the LpxH sample.

    • After each addition of the ligand, acquire a 2D ¹H-¹⁵N HSQC spectrum. The molar ratios of ligand to protein could range from 0.2:1 to 10:1 or until saturation is observed.

  • Data Analysis:

    • Process and analyze the NMR spectra using appropriate software (e.g., NMRPipe, Sparky).

    • Overlay the HSQC spectra from the different titration points.

    • Monitor the chemical shift perturbations (CSPs) of the backbone amide resonances of LpxH.

    • Calculate the combined CSPs for each residue using the following equation: Δδ = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the chemical shift changes in the proton and nitrogen dimensions, respectively, and α is a weighting factor.

    • Plot the CSPs as a function of the ligand concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).

Visualizations

Lipid A Biosynthesis Pathway

The following diagram illustrates the final steps of the Lipid A biosynthesis pathway, highlighting the role of LpxH.

LipidA_Pathway UDP_diacyl_GlcN UDP-2,3-diacyl-GlcN LpxH LpxH UDP_diacyl_GlcN->LpxH Substrate LpxH_IN_AZ1 This compound LpxH_IN_AZ1->LpxH Inhibition Lipid_X Lipid X LpxH->Lipid_X Product Kdo_Lipid_A Kdo2-Lipid A Lipid_X->Kdo_Lipid_A Further steps Kdo Kdo

Caption: The LpxH enzyme and its inhibition by this compound.

Experimental Workflow for NMR Titration

This diagram outlines the key steps in the NMR titration experiment to study this compound binding.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis Protein_Prep Prepare ¹⁵N-labeled LpxH Acquire_Free Acquire ¹H-¹⁵N HSQC of free LpxH Protein_Prep->Acquire_Free Ligand_Prep Prepare this compound stock Titration Titrate LpxH with this compound Ligand_Prep->Titration Acquire_Free->Titration Acquire_Bound Acquire ¹H-¹⁵N HSQC at each titration point Titration->Acquire_Bound Process_Spectra Process NMR spectra Acquire_Bound->Process_Spectra Calculate_CSP Calculate Chemical Shift Perturbations (CSPs) Process_Spectra->Calculate_CSP Determine_Kd Determine Kd from binding isotherms Calculate_CSP->Determine_Kd

Caption: Workflow for NMR titration experiments.

Logical Relationship of LpxH Inhibition

This diagram shows the logical relationship between LpxH inhibition and its effect on the bacterium.

Inhibition_Logic LpxH_IN_AZ1 This compound LpxH_Activity LpxH Activity LpxH_IN_AZ1->LpxH_Activity Inhibits LipidA_Synthesis Lipid A Synthesis LpxH_Activity->LipidA_Synthesis Enables Outer_Membrane Outer Membrane Integrity LipidA_Synthesis->Outer_Membrane Maintains Bacterial_Viability Bacterial Viability Outer_Membrane->Bacterial_Viability Essential for

Caption: Consequence of LpxH inhibition.

Application of LpxH-IN-AZ1 in High-Throughput Screening Campaigns: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LpxH-IN-AZ1, often referred to as AZ1, is a potent and selective inhibitor of the bacterial enzyme UDP-2,3-diacylglucosamine pyrophosphatase (LpxH). LpxH is a critical enzyme in the Raetz pathway of lipopolysaccharide (LPS) biosynthesis in most Gram-negative bacteria.[1][2][3][4][5] The inhibition of this pathway disrupts the formation of the outer membrane, leading to bacterial cell death.[5][6] This unique mechanism of action and the essential nature of the LpxH enzyme make it an attractive target for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens.[5][6][7]

This compound was discovered through a high-throughput functional screening campaign and has since served as a foundational scaffold for the development of more potent analogs.[7][8][9] Its well-characterized mechanism of action and binding mode to LpxH make it an invaluable tool for researchers engaged in high-throughput screening (HTS) campaigns aimed at identifying new LpxH inhibitors.[7][10][11] This document provides detailed application notes and protocols for the effective use of this compound in such campaigns.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of LpxH.[12] It binds to the L-shaped acyl chain-binding chamber of the enzyme, with its indoline ring situated near the active site.[10][11] This binding prevents the natural substrate, UDP-2,3-diacylglucosamine (UDP-DAGn), from accessing the active site, thereby halting the biosynthesis of lipid A.[2][7] Inhibition of LpxH not only disrupts the essential pathway of lipid A biosynthesis but also leads to the accumulation of toxic lipid A intermediates in the bacterial inner membrane, contributing to an independent mechanism of bacterial killing.[7][9]

Data Presentation: Inhibitory Activity of this compound and Analogs

The following tables summarize the inhibitory activities of this compound (AZ1) and some of its more potent, subsequently developed analogs. This data is crucial for establishing baseline activity and for the validation of new screening hits.

Table 1: In Vitro LpxH Inhibition Data

CompoundTarget EnzymeIC₅₀ (nM)Kᵢ (nM)Reference(s)
This compound (AZ1) K. pneumoniae LpxH360~145[2][8]
JH-LPH-33K. pneumoniae LpxH-~10[2]
JH-LPH-86K. pneumoniae LpxH85-[8]
JH-LPH-90K. pneumoniae LpxH112-[8]
JH-LPH-106E. coli LpxH-0.05[9]
JH-LPH-106K. pneumoniae LpxH-0.02[9]
JH-LPH-107E. coli LpxH-0.03[9]
JH-LPH-107K. pneumoniae LpxH-0.02[9]

Table 2: Minimum Inhibitory Concentration (MIC) Data

CompoundOrganismMIC (µg/mL)Reference(s)
This compound (AZ1) K. pneumoniae>64[2]
JH-LPH-33K. pneumoniae1.6[2]
JH-LPH-86K. pneumoniae0.25[9]
JH-LPH-92K. pneumoniae0.08[9]
JH-LPH-97K. pneumoniae0.10[9]

Signaling and Biosynthetic Pathways

The following diagrams illustrate the lipid A biosynthetic pathway and a conceptual workflow for an HTS campaign targeting LpxH.

Lipid_A_Biosynthesis UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxC->UDP_3_O_acyl_GlcN LpxD LpxD UDP_3_O_acyl_GlcN->LpxD UDP_DAGn UDP-2,3-diacyl-GlcN (UDP-DAGn) LpxD->UDP_DAGn LpxH LpxH UDP_DAGn->LpxH Inhibition by this compound LpxB LpxB UDP_DAGn->LpxB Lipid_X Lipid X LpxH->Lipid_X Lipid_X->LpxB DSMP Disaccharide-1-P LpxB->DSMP LpxK LpxK DSMP->LpxK Lipid_IVA Lipid IVA LpxK->Lipid_IVA KdtA KdtA Lipid_IVA->KdtA Kdo2_Lipid_IVA Kdo2-Lipid IVA KdtA->Kdo2_Lipid_IVA LpxL LpxL Kdo2_Lipid_IVA->LpxL LpxM LpxM LpxL->LpxM Kdo2_Lipid_A Kdo2-Lipid A LpxM->Kdo2_Lipid_A

Caption: The Raetz pathway of lipid A biosynthesis in E. coli.

HTS_Workflow cluster_primary_screen Primary High-Throughput Screen cluster_secondary_assays Hit Confirmation and Secondary Assays cluster_cellular_assays Cellular and ADME-Tox Profiling cluster_lead_optimization Lead Optimization Compound_Library Compound Library Primary_Assay Biochemical LpxH Assay (e.g., LpxE-coupled Malachite Green Assay) Compound_Library->Primary_Assay Active_Hits Identification of Primary Hits Primary_Assay->Active_Hits Dose_Response Dose-Response and IC50 Determination Active_Hits->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., different detection method) Dose_Response->Orthogonal_Assay Selectivity_Panel Selectivity Profiling (against other enzymes) Orthogonal_Assay->Selectivity_Panel MIC_Assay MIC Determination (in relevant bacterial strains) Selectivity_Panel->MIC_Assay Cytotoxicity_Assay Mammalian Cell Cytotoxicity MIC_Assay->Cytotoxicity_Assay ADME_Tox Preliminary ADME/Tox Cytotoxicity_Assay->ADME_Tox SAR_Studies Structure-Activity Relationship (SAR) Studies ADME_Tox->SAR_Studies Lead_Candidate Lead Candidate Selection SAR_Studies->Lead_Candidate

Caption: A general workflow for an HTS campaign to discover novel LpxH inhibitors.

Experimental Protocols

LpxE-Coupled Malachite Green Assay for High-Throughput Screening

This biochemical assay is a robust method for measuring LpxH activity by detecting the release of inorganic phosphate. It is well-suited for HTS.

Principle: LpxH hydrolyzes UDP-DAGn to produce UMP and Lipid X. The pyrophosphate released is then cleaved by a pyrophosphatase (LpxE) into two molecules of inorganic phosphate (Pi). The Pi is then detected using a malachite green-based reagent, which forms a colored complex that can be measured spectrophotometrically.

Materials:

  • Purified LpxH enzyme (e.g., from K. pneumoniae or E. coli)

  • Purified LpxE enzyme

  • UDP-2,3-diacylglucosamine (UDP-DAGn) substrate

  • This compound (as a positive control inhibitor)

  • Assay Buffer: 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂, 1 mM DTT

  • Malachite Green Reagent

  • 384-well microplates

  • Plate reader capable of measuring absorbance at ~620-650 nm

Protocol:

  • Compound Plating: Prepare serial dilutions of test compounds and this compound in 100% DMSO. Dispense a small volume (e.g., 200 nL) of the compound solutions into the wells of a 384-well plate.

  • Enzyme Preparation: Prepare a solution of LpxH and LpxE in assay buffer. The final concentration of LpxH should be in the low ng/mL range, determined empirically to give a robust signal-to-background ratio.

  • Enzyme Addition: Add the enzyme mixture to the wells containing the test compounds.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the compounds to interact with the enzyme.

  • Substrate Addition: Prepare a solution of UDP-DAGn in assay buffer. Add the substrate solution to all wells to initiate the enzymatic reaction. The final substrate concentration should be at or near the Kₘ value for LpxH.

  • Reaction Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Detection: Stop the reaction by adding the Malachite Green reagent.

  • Signal Reading: After a short incubation to allow for color development, read the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive (no inhibitor) and negative (no enzyme) controls.

Minimum Inhibitory Concentration (MIC) Assay

This cell-based assay determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.

Materials:

  • Gram-negative bacterial strains (e.g., E. coli, K. pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds and this compound

  • 96-well microplates

  • Bacterial incubator (37°C)

  • Plate reader for measuring optical density (OD₆₀₀) or a visual indicator of growth (e.g., resazurin)

Protocol:

  • Bacterial Culture Preparation: Grow an overnight culture of the test bacterium in CAMHB.

  • Culture Dilution: Dilute the overnight culture to a final concentration of approximately 5 x 10⁵ CFU/mL in fresh CAMHB.

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds and this compound in CAMHB in a 96-well plate.

  • Inoculation: Add the diluted bacterial culture to each well of the plate containing the compound dilutions. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the OD₆₀₀ of each well.

Application of this compound in HTS Campaigns

  • Positive Control: this compound should be used as a positive control in every LpxH biochemical assay to ensure the assay is performing correctly and to provide a benchmark for the potency of newly identified hits.

  • Assay Development and Validation: During the development and validation of a new LpxH screening assay, this compound can be used to determine key assay parameters such as the Z'-factor, signal-to-background ratio, and DMSO tolerance.

  • Structure-Activity Relationship (SAR) Studies: As a well-characterized inhibitor with a known binding mode, this compound serves as a crucial starting point for medicinal chemistry efforts to develop more potent and drug-like LpxH inhibitors.[6][10][13]

  • Mechanism of Action Studies: For novel inhibitors identified through HTS, competition binding assays with a labeled version of this compound or its analogs can help to determine if the new hits share the same binding site.

Conclusion

This compound is an indispensable chemical probe for the exploration of LpxH as a novel antibacterial target. Its application in high-throughput screening campaigns, from initial assay development to hit validation and lead optimization, is critical for the discovery and development of the next generation of antibiotics against Gram-negative pathogens. The protocols and data provided herein offer a comprehensive guide for researchers to effectively utilize this important tool in their drug discovery efforts.

References

Application Note: Determining the Minimum Inhibitory Concentration (MIC) of LpxH-IN-AZ1 Against Klebsiella pneumoniae

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

LpxH is a key enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria, representing a novel and promising target for antimicrobial drug development. LpxH-IN-AZ1 is a potent and selective inhibitor of LpxH, demonstrating significant activity against a range of Gram-negative pathogens. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against Klebsiella pneumoniae, a clinically significant pathogen often associated with multidrug resistance.

Principle

The MIC is the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism after overnight incubation. This protocol utilizes the broth microdilution method, a standardized and widely accepted technique for quantitative susceptibility testing.

Materials and Reagents

Material/ReagentSpecifications
This compoundPurity ≥95%
Klebsiella pneumoniaeATCC strain or clinical isolate
Cation-Adjusted Mueller-Hinton Broth (CAMHB)20-25 mg/L Ca²⁺, 10-12.5 mg/L Mg²⁺
Dimethyl Sulfoxide (DMSO)ACS grade or equivalent
96-well microtiter platesSterile, U-bottom or flat-bottom
McFarland 0.5 turbidity standard
Spectrophotometer
Incubator35 ± 2°C, ambient air
Pipettes and sterile tips
Sterile reservoirs
Resazurin (optional, for viability staining)

Experimental Workflow

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_incubation_read Incubation & Reading Phase cluster_controls Controls stock_prep Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution of this compound in Microtiter Plate stock_prep->serial_dilution bacterial_prep Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension bacterial_prep->inoculation media_prep Prepare Cation-Adjusted Mueller-Hinton Broth media_prep->serial_dilution serial_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation reading Read MIC (Visually or with Spectrophotometer) incubation->reading growth_control Growth Control (No Drug) growth_control->incubation sterility_control Sterility Control (No Bacteria) sterility_control->incubation

Caption: Workflow for MIC determination of this compound.

Detailed Experimental Protocol

5.1. Preparation of this compound Stock Solution

  • Due to the hydrophobic nature of many small molecule inhibitors, dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or a concentration at least 100-fold higher than the highest concentration to be tested).

  • Ensure complete solubilization by vortexing.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

5.2. Preparation of K. pneumoniae Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of K. pneumoniae.

  • Transfer the colonies to a tube containing sterile saline or CAMHB.

  • Vortex to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or by using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate. This typically requires a 1:100 dilution of the 0.5 McFarland suspension.

5.3. Broth Microdilution Assay

  • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate. Well 1 will contain the highest concentration of the drug, and well 11 will be the growth control. Well 12 will serve as the sterility control.

  • Add 100 µL of the appropriate concentration of this compound (prepared in CAMHB from the stock solution) to well 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 50 µL from well 10.

  • The final volume in wells 1-10 should be 50 µL.

  • Add 50 µL of the diluted bacterial inoculum (prepared in step 5.2) to wells 1 through 11. The final volume in these wells will be 100 µL.

  • Add 50 µL of sterile CAMHB to well 12 (sterility control).

  • The final concentration of DMSO in each well should not exceed 1%, as higher concentrations can inhibit bacterial growth.

5.4. Incubation and MIC Determination

  • Cover the microtiter plate and incubate at 35 ± 2°C in ambient air for 16-20 hours.

  • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

  • Optionally, a spectrophotometer can be used to read the optical density (OD) at 600 nm. The MIC is defined as the lowest concentration that inhibits ≥90% of growth compared to the growth control.

  • Resazurin can be added to each well and incubated for a further 2-4 hours. A color change from blue to pink indicates viable bacteria. The MIC is the lowest concentration where the blue color is retained.

Data Presentation

Results should be recorded in a clear and organized manner.

Table 1: Example MIC Determination for this compound against K. pneumoniae

WellThis compound (µg/mL)Growth (+/-)
164-
232-
316-
48-
54+
62+
71+
80.5+
90.25+
100.125+
110 (Growth Control)+
120 (Sterility Control)-
Resulting MIC 8 µg/mL

Quality Control

  • A known quality control strain (e.g., E. coli ATCC 25922) should be tested in parallel to ensure the validity of the assay.

  • The growth control well must show distinct turbidity.

  • The sterility control well must remain clear.

Signaling Pathway Diagram

LpxH_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_acyl_GlcNAc UDP-3-O-((R)-3-OH-C14)-GlcNAc LpxA->UDP_3_acyl_GlcNAc LpxC LpxC UDP_3_acyl_GlcNAc->LpxC UDP_3_acyl_GlcNAc_deacetylase UDP-3-O-((R)-3-OH-C14)-GlcN LpxC->UDP_3_acyl_GlcNAc_deacetylase LpxD LpxD UDP_3_acyl_GlcNAc_deacetylase->LpxD UDP_2_3_diacyl_GlcN UDP-2,3-diacyl-GlcN LpxD->UDP_2_3_diacyl_GlcN LpxH LpxH UDP_2_3_diacyl_GlcN->LpxH Lipid_X Lipid X LpxH->Lipid_X LpxB LpxB Lipid_X->LpxB DSMP Disaccharide-1-P LpxB->DSMP LpxK LpxK DSMP->LpxK Lipid_A Lipid A LpxK->Lipid_A LpxH_IN_AZ1 This compound LpxH_IN_AZ1->LpxH

Caption: Inhibition of the Lipid A pathway by this compound.

Application Notes and Protocols for Assessing LpxH-IN-AZ1 Cytotoxicity in Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the cytotoxic effects of LpxH-IN-AZ1, a potent inhibitor of the bacterial enzyme LpxH, on mammalian cells. As LpxH is a key enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria and is absent in mammals, this compound is expected to exhibit low toxicity to mammalian cells, making it a promising candidate for antibiotic development.[1][2][3][4] Rigorous assessment of its cytotoxicity is a critical step in the preclinical development of this compound.

Introduction to this compound and Its Mechanism of Action

This compound is a sulfonyl piperazine compound that specifically targets LpxH, a UDP-2,3-diacylglucosamine pyrophosphate hydrolase.[5][6] This enzyme catalyzes a crucial step in the Raetz pathway of lipid A biosynthesis, which is essential for the formation of the outer membrane of most Gram-negative bacteria.[1][4][7][8] By inhibiting LpxH, this compound not only disrupts the integrity of the bacterial outer membrane but also leads to the accumulation of toxic lipid intermediates within the bacteria, resulting in a dual mechanism of bacterial killing.[2][5][7][9] The absence of the lipid A biosynthesis pathway in humans provides a strong rationale for the selective activity of LpxH inhibitors against bacteria with a potentially high safety margin in mammalian systems.[3][4]

Overview of Cytotoxicity Assessment Methods

Several in vitro assays are available to assess the potential cytotoxicity of this compound. The choice of assay depends on the specific cellular process being investigated. The most common methods include:

  • Cell Viability Assays: These assays, such as the MTT and CellTiter-Glo assays, measure the metabolic activity of cells, which is an indicator of cell viability.[1][10]

  • Cell Membrane Integrity Assays: Assays like the lactate dehydrogenase (LDH) release assay quantify the amount of LDH released from damaged cells, providing a measure of cell membrane integrity.[11][12][13][14]

  • Apoptosis Assays: These methods detect programmed cell death, a common mechanism of cytotoxicity.

This document will focus on the detailed protocols for the most commonly employed assays for assessing the cytotoxicity of small molecule inhibitors: the MTT, CellTiter-Glo, and LDH assays.

Quantitative Data Summary

The following table summarizes the available quantitative data on the cytotoxicity of this compound (AZ1) and its analogs in various mammalian cell lines.

CompoundCell LineAssayCytotoxicity Metric (IC₅₀ or CC₅₀)Reference
This compound (AZ1)HepG2-> 32 µM[3]
JH-LPH-107HEK293CellTiter-Glo 2.0No significant cytotoxicity at 100 µM[1][15]
JH-LPH-107HepG2CellTiter-Glo 2.0No significant cytotoxicity at 100 µM[15]

IC₅₀: Half-maximal inhibitory concentration; CC₅₀: 50% cytotoxic concentration.

Experimental Protocols

General Cell Culture and Compound Preparation
  • Cell Culture: Maintain the desired mammalian cell line (e.g., HepG2, HEK293) in the appropriate culture medium supplemented with fetal bovine serum and antibiotics, following standard cell culture protocols.[16] Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.[16]

  • Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10-50 mM).[16] Store the stock solution at -20°C.

  • Working Solutions: On the day of the experiment, dilute the stock solution of this compound in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture wells is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[10][17]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[17]

  • Compound Treatment: Remove the culture medium and add 100 µL of medium containing various concentrations of this compound to the wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24-72 hours at 37°C.[17][18]

  • MTT Addition: After incubation, add 20-50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[17]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17] Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

CellTiter-Glo® 2.0 Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and control compounds for the desired exposure time (e.g., 48 hours).

  • Reagent Preparation: Equilibrate the CellTiter-Glo® 2.0 reagent to room temperature.

  • Lysis and Luminescence Reaction: Add a volume of CellTiter-Glo® 2.0 reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Determine the dose-response curve and calculate the CC₅₀ value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from cells with damaged plasma membranes.[11][12][13][14]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).

Visualizations

Signaling Pathway

Lipid_A_Biosynthesis UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC _3_O_acyl_GlcNAc 3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxC->_3_O_acyl_GlcNAc LpxD LpxD _3_O_acyl_GlcNAc->LpxD UDP_2_3_diacyl_GlcN UDP-2,3-diacyl-GlcN LpxD->UDP_2_3_diacyl_GlcN LpxH LpxH UDP_2_3_diacyl_GlcN->LpxH Lipid_X Lipid X LpxH->Lipid_X LpxB LpxB Lipid_X->LpxB DSMP Disaccharide-1-P LpxB->DSMP LpxK LpxK DSMP->LpxK Lipid_IVA Lipid IVA LpxK->Lipid_IVA LpxH_IN_AZ1 This compound LpxH_IN_AZ1->LpxH

Caption: The Raetz pathway of lipid A biosynthesis in Gram-negative bacteria.

Experimental Workflows

Cytotoxicity_Assay_Workflow cluster_MTT MTT Assay Workflow cluster_CTG CellTiter-Glo Assay Workflow cluster_LDH LDH Assay Workflow MTT_Seed 1. Seed cells in 96-well plate MTT_Treat 2. Treat with this compound MTT_Seed->MTT_Treat MTT_Incubate 3. Incubate for 24-72h MTT_Treat->MTT_Incubate MTT_Add 4. Add MTT reagent MTT_Incubate->MTT_Add MTT_Solubilize 5. Solubilize formazan MTT_Add->MTT_Solubilize MTT_Read 6. Measure absorbance MTT_Solubilize->MTT_Read CTG_Seed 1. Seed cells in 96-well plate CTG_Treat 2. Treat with this compound CTG_Seed->CTG_Treat CTG_Add 3. Add CellTiter-Glo reagent CTG_Treat->CTG_Add CTG_Incubate 4. Incubate for 10 min CTG_Add->CTG_Incubate CTG_Read 5. Measure luminescence CTG_Incubate->CTG_Read LDH_Seed 1. Seed cells in 96-well plate LDH_Treat 2. Treat with this compound LDH_Seed->LDH_Treat LDH_Collect 3. Collect supernatant LDH_Treat->LDH_Collect LDH_React 4. Add LDH reaction mix LDH_Collect->LDH_React LDH_Incubate 5. Incubate for 30 min LDH_React->LDH_Incubate LDH_Read 6. Measure absorbance LDH_Incubate->LDH_Read

Caption: Experimental workflows for common cytotoxicity assays.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Potency of LpxH-IN-AZ1 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in experiments aimed at improving the potency of LpxH-IN-AZ1 derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a promising antibiotic target?

A1: this compound, also referred to as AZ1, is a small molecule inhibitor targeting the LpxH enzyme in Gram-negative bacteria.[1][2] LpxH is a crucial enzyme in the Raetz pathway of lipid A biosynthesis.[3][4] Lipid A is an essential component of the outer membrane of most Gram-negative bacteria.[5] Inhibition of LpxH disrupts the integrity of this membrane and can also lead to the accumulation of toxic intermediates, resulting in bacterial cell death.[2][6] This dual mechanism of action makes LpxH an attractive target for the development of new antibiotics to combat multidrug-resistant Gram-negative pathogens.[3][5]

Q2: What is the general structure of this compound and its key components for modification?

A2: this compound has a modular structure consisting of three main parts: an N-acetyl indoline group, a central sulfonyl piperazine linker, and a trifluoromethyl-substituted phenyl ring.[1][7] Structure-activity relationship (SAR) studies have shown that modifications to the phenyl ring and the indoline group can significantly impact the inhibitor's potency.[3][8]

Q3: What are some known derivatives of this compound with improved potency?

A3: Several derivatives have been synthesized that exhibit enhanced inhibition of LpxH compared to the parent compound, AZ1. Notable examples include JH-LPH-33, which has a chloro-substitution on the phenyl ring, and various pyridinyl sulfonyl piperazine derivatives like JH-LPH-86, JH-LPH-90, JH-LPH-92, JH-LPH-106, and JH-LPH-107.[2][6][9] These modifications have led to significant improvements in both enzymatic inhibition and antibacterial activity.[2][9]

Q4: How can the potency of this compound derivatives be experimentally determined?

A4: The potency of this compound derivatives is typically assessed by measuring their half-maximal inhibitory concentration (IC50) against the LpxH enzyme. A common method is the LpxE-coupled malachite green assay.[1][7] This non-radioactive, colorimetric assay measures the amount of inorganic phosphate released during the LpxH-catalyzed reaction.[1][7] The antibacterial activity is often determined by measuring the minimum inhibitory concentration (MIC) against various Gram-negative bacterial strains.[6][10]

Troubleshooting Guides

Issue 1: Low Potency of a Newly Synthesized this compound Derivative

  • Possible Cause 1: Suboptimal modification of the trifluoromethyl-phenyl ring.

    • Troubleshooting Tip: The position and nature of substituents on the phenyl ring are critical. For instance, replacing the trifluoromethylphenyl ring with heteroaromatic rings like pyridine, particularly with nitrogen at the ortho-position to the piperazine ring, has been shown to dramatically enhance potency.[6][9] Also, double substitution on the phenyl ring, such as with a trifluoromethyl and a chloro group, can significantly improve inhibitory activity.[2][9]

  • Possible Cause 2: Inappropriate linker between the aromatic rings.

    • Troubleshooting Tip: The rigidity and orientation of the piperazine linker are crucial for activity.[1] More flexible or extended linkers have been shown to be essentially inactive.[1] Ensure that the piperazine ring maintains an optimal conformation for binding to the L-shaped acyl chain-binding chamber of LpxH.[8][11]

  • Possible Cause 3: Modifications to the N-acyl indoline group are detrimental.

    • Troubleshooting Tip: While the phenyl ring is a primary focus for modification, changes to the indoline "head" group can also affect potency. For example, incorporating an N-methyl-N-phenyl-methanesulfonamide moiety has resulted in a significant enhancement of potency.[6]

Issue 2: Inconsistent Results in the LpxH Activity Assay

  • Possible Cause 1: Instability of the LpxH enzyme.

    • Troubleshooting Tip: Purified E. coli LpxH can gradually precipitate in solution.[2] Consider using the more stable Klebsiella pneumoniae LpxH for assays.[2] The addition of 1 mM MnCl₂ to the assay buffer can also improve the stability and activity of the enzyme.[12]

  • Possible Cause 2: Interference with the malachite green assay.

    • Troubleshooting Tip: Ensure that the components of your reaction buffer, such as detergents (e.g., Triton X-100) and Mn²⁺, do not interfere with the malachite green reagent.[7] It is recommended to generate a phosphate standard curve in the same buffer conditions as your enzymatic assay to confirm linearity.[7]

  • Possible Cause 3: Incorrect substrate concentration.

    • Troubleshooting Tip: The measured IC50 value can be dependent on the substrate concentration. Use a consistent and reported concentration of the substrate, UDP-2,3-diacylglucosamine (UDP-DAGn), for comparable results. A concentration of 100 μM is commonly used.[1][13]

Issue 3: Poor Antibacterial Activity Despite Potent Enzymatic Inhibition

  • Possible Cause 1: Limited outer membrane permeability.

    • Troubleshooting Tip: Gram-negative bacteria have a protective outer membrane that can prevent inhibitors from reaching their target.[5] Some potent LpxH inhibitors may lack activity against wild-type E. coli due to this barrier.[4] Consider co-administration with outer membrane permeability enhancers to increase the intracellular concentration of your compound.[2][11]

  • Possible Cause 2: Efflux pump activity.

    • Troubleshooting Tip: Bacteria can actively pump out antibiotics, reducing their effectiveness. Test your compounds against bacterial strains with efflux pump deletions (e.g., ΔtolC) to determine if efflux is a contributing factor.[2]

Data Presentation

Table 1: In Vitro Potency of this compound and Selected Derivatives

CompoundModificationTarget EnzymeIC50 (nM)Reference
AZ1 Parent CompoundE. coli LpxH147[1]
AZ1 Parent CompoundK. pneumoniae LpxH360[9]
JH-LPH-06 m-bromophenyl piperazineE. coli LpxHStrongest inhibition at 1 µM[1]
JH-LPH-33 Chloro-substitution on phenyl ringK. pneumoniae LpxH26[2]
JH-LPH-86 ortho-pyridinyl substitutionK. pneumoniae LpxH85[9]
JH-LPH-90 ortho-pyridinyl substitutionK. pneumoniae LpxH112[9]
JH-LPH-92 2-chloro-4-trifluoromethyl pyridineK. pneumoniae LpxH4.6[9]
JH-LPH-106 N-methyl-N-phenyl-methanesulfonamide on indolineK. pneumoniae LpxH0.044[6]
JH-LPH-107 N-methyl-N-phenyl-methanesulfonamide on anilineK. pneumoniae LpxH0.13[6]

Table 2: Antibacterial Activity of Selected LpxH Inhibitors

CompoundBacterial StrainMIC (µg/mL)Reference
AZ1 K. pneumoniae (ATCC 10031)>64[2]
JH-LPH-28 K. pneumoniae (ATCC 10031)2.8[2]
JH-LPH-33 K. pneumoniae (ATCC 10031)1.6[2]
JH-LPH-106 E. coli (25922)0.63[6]
JH-LPH-106 K. pneumoniae (10031)0.04[6]
JH-LPH-107 E. coli (25922)0.31[6]
JH-LPH-107 K. pneumoniae (10031)0.04[6]

Experimental Protocols

1. LpxE-Coupled Malachite Green Assay for LpxH Activity

This protocol is adapted from previously described methods.[10][13]

  • Materials:

    • Assay Buffer: 20 mM Tris-HCl pH 8.0, 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂, 1 mM DTT, 10% DMSO.

    • Substrate: UDP-2,3-diacylglucosamine (UDP-DAGn).

    • Enzyme: Purified LpxH (e.g., from K. pneumoniae).

    • Inhibitor: this compound derivative dissolved in DMSO.

    • Quenching Solution: 5 mM EDTA.

    • LpxE Enzyme: Purified Aquifex aeolicus LpxE.

    • Malachite Green Reagent.

  • Procedure:

    • Prepare two reaction mixtures. Mixture 1 contains the assay buffer with 200 µM UDP-DAGn. Mixture 2 contains the assay buffer with LpxH (e.g., 20 ng/mL) and 2x the final desired concentration of the inhibitor.

    • Pre-incubate both mixtures at 37°C for 10 minutes.

    • To initiate the reaction, add an equal volume of Mixture 2 to Mixture 1. The final reaction will contain 100 µM substrate, 10 ng/mL LpxH, and the desired inhibitor concentration.

    • At specific time points, take an aliquot (e.g., 20 µL) of the reaction mixture and add it to a well of a 96-well plate containing the quenching solution (EDTA) to stop the LpxH reaction.

    • Add purified LpxE to a final concentration of 5 µg/mL to each well.

    • Incubate the plate at 37°C for 30 minutes to allow LpxE to hydrolyze the lipid X product to release inorganic phosphate.

    • Add formic acid to a final concentration of 3.75 M to quench the LpxE reaction.[10]

    • Add the malachite green reagent and measure the absorbance at the appropriate wavelength to quantify the amount of inorganic phosphate released.

    • Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.

2. Synthesis of this compound Analogs

A general synthetic scheme for AZ1 analogs involves the coupling of N-phenyl-substituted piperazines with N-acyl indoline sulfonyl chlorides.[1][7] For heteroaromatic analogs, the synthesis can be achieved through Pd-mediated coupling of commercially available aryl bromides.[9]

Visualizations

Raetz_Pathway cluster_inhibition Inhibition Point UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(acyl)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA UDP_3_O_acyl_GlcN UDP-3-O-(acyl)-GlcN UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN LpxC UDP_DAGn UDP-2,3-diacylglucosamine (UDP-DAGn) UDP_3_O_acyl_GlcN->UDP_DAGn LpxD Lipid_X Lipid X UDP_DAGn->Lipid_X LpxH Lipid_IIA Lipid IIA Lipid_X->Lipid_IIA LpxB Lipid_IVA Lipid IVA Lipid_IIA->Lipid_IVA LpxK Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_IVA->Kdo2_Lipid_IVA WaaA Lipid_A Lipid A Kdo2_Lipid_IVA->Lipid_A LpxL, LpxM LpxH LpxH AZ1 This compound Derivatives AZ1->LpxH Inhibits

Caption: The Raetz pathway for lipid A biosynthesis, highlighting the inhibition of LpxH.

Experimental_Workflow start Start: Design of Novel This compound Derivatives synthesis Chemical Synthesis of Designed Analogs start->synthesis purification Purification and Structural Characterization (NMR, MS) synthesis->purification enzymatic_assay In Vitro LpxH Inhibition Assay (LpxE-Coupled Malachite Green Assay) purification->enzymatic_assay determine_ic50 Determine IC50 Values enzymatic_assay->determine_ic50 sar_analysis Structure-Activity Relationship (SAR) Analysis determine_ic50->sar_analysis antibacterial_assay Antibacterial Activity Testing (MIC Determination) determine_ic50->antibacterial_assay lead_optimization Lead Optimization sar_analysis->lead_optimization antibacterial_assay->lead_optimization lead_optimization->start Iterative Redesign end Potent Lead Compound Identified lead_optimization->end Successful

Caption: Workflow for the design and evaluation of potent LpxH inhibitors.

Troubleshooting_Logic start Low Potency Observed check_structure Review Chemical Structure start->check_structure phenyl_mod Suboptimal Phenyl Ring Substitution? check_structure->phenyl_mod Yes linker_mod Incorrect Linker Flexibility/Length? check_structure->linker_mod No phenyl_mod->linker_mod No redesign_phenyl Action: Redesign Phenyl Moiety (e.g., heteroaromatics, disubstitution) phenyl_mod->redesign_phenyl Yes indoline_mod Detrimental Indoline Modification? linker_mod->indoline_mod No redesign_linker Action: Synthesize with Rigid Piperazine Linker linker_mod->redesign_linker Yes redesign_indoline Action: Explore Alternative Indoline Substitutions indoline_mod->redesign_indoline Yes

Caption: Troubleshooting logic for addressing low potency of this compound derivatives.

References

overcoming LpxH-IN-AZ1 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of LpxH-IN-AZ1, a potent inhibitor of the LpxH enzyme. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the compound's insolubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective inhibitor of the bacterial enzyme UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH). LpxH is a key enzyme in the lipid A biosynthetic pathway, which is essential for the formation of the outer membrane of most Gram-negative bacteria. By inhibiting LpxH, this compound disrupts the synthesis of lipopolysaccharide (LPS), a critical component of the bacterial outer membrane, leading to bacterial cell death.

Q2: What is the primary challenge in working with this compound?

A2: The primary challenge is its low solubility in aqueous solutions. This compound is a hydrophobic compound, which can lead to precipitation when added to aqueous buffers, cell culture media, or assay solutions. This can significantly impact the accuracy and reproducibility of experimental results.

Q3: What is the recommended solvent for dissolving this compound?

A3: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO up to 10 mM (4.53 mg/mL).[1] Sonication is recommended to ensure complete dissolution.[1]

Q4: What is the maximum recommended final concentration of DMSO in my experiments?

A4: The maximum tolerated DMSO concentration varies depending on the experimental system. For in vitro enzyme assays, concentrations up to 10% have been used to mitigate solubility issues with this compound.[2] However, it is crucial to include a DMSO control to assess its effect on enzyme activity. For cell-based assays, the final DMSO concentration should generally be kept below 1%, as higher concentrations can be toxic to cells. The specific tolerance should be determined for each cell line.

Troubleshooting Guide: Overcoming this compound Insolubility

This guide provides solutions to common problems encountered due to the poor aqueous solubility of this compound.

Problem Possible Cause Recommended Solution
Precipitation upon addition to aqueous buffer or media This compound is highly hydrophobic and will precipitate out of solution when the concentration of the organic solvent (e.g., DMSO) is too low.- Use a gradient dilution: Instead of adding the DMSO stock solution directly to the aqueous solution, first perform a serial dilution of the stock in DMSO to get closer to the final desired concentration. Then, add the diluted DMSO solution to the aqueous buffer while vortexing to ensure rapid mixing. - Pre-warm solutions: Warming the aqueous buffer or cell culture media to 37°C before adding the this compound solution can help improve solubility.[1] - Increase the final DMSO concentration: For enzyme assays, if precipitation is observed, consider increasing the final DMSO concentration in the assay buffer. A final concentration of 5-10% may be necessary.[2] Always include a corresponding DMSO control.
Inconsistent or lower-than-expected activity in experiments The compound may not be fully dissolved, leading to a lower effective concentration.- Ensure complete dissolution of the stock solution: After dissolving this compound in DMSO, visually inspect the solution for any particulate matter. If present, sonicate the solution until it is clear.[1] - Prepare fresh dilutions: Diluted working solutions of this compound in aqueous buffers may not be stable over long periods. Prepare fresh dilutions for each experiment.
Cell toxicity observed in control wells (with DMSO but no this compound) The cell line may be sensitive to the concentration of DMSO used.- Determine the DMSO tolerance of your cell line: Before conducting experiments with this compound, perform a dose-response experiment with DMSO alone to determine the maximum concentration that does not affect cell viability or the experimental endpoint. - Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower if possible. This may require preparing a more concentrated stock solution of this compound if the desired final concentration of the inhibitor is high.

Quantitative Data Summary

The following table summarizes the known solubility and inhibitory concentrations of this compound.

Parameter Value Solvent/Conditions Reference
Solubility 4.53 mg/mL (10 mM)DMSO[1]
IC₅₀ (Klebsiella pneumoniae LpxH) 0.36 µMIn vitro enzyme assay[1]
IC₅₀ (Escherichia coli LpxH) 0.14 µMIn vitro enzyme assay[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh out the required amount of this compound powder (Molecular Weight: 453.48 g/mol ). For 1 mL of a 10 mM stock solution, you will need 4.53 mg.

  • Add the appropriate volume of anhydrous DMSO to the this compound powder.

  • Vortex the solution vigorously for 1-2 minutes.

  • If any particulate matter is visible, place the tube in a sonicator bath for 5-10 minutes, or until the solution is completely clear.

  • Store the 10 mM stock solution at -20°C for long-term storage or at 4°C for short-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization for In Vitro Enzyme Assays

Objective: To prepare working solutions of this compound for an in vitro LpxH enzyme assay, addressing its low aqueous solubility.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Anhydrous DMSO

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 0.02% Triton X-100, 1 mM MnCl₂)

  • Vortex mixer

Procedure:

  • Determine the final desired DMSO concentration: Based on preliminary experiments, determine the highest tolerable DMSO concentration for your LpxH enzyme assay (e.g., 5% or 10%).[2]

  • Prepare intermediate dilutions in DMSO: Create a serial dilution series of this compound in 100% DMSO. For example, to achieve a final concentration range of 0.1 µM to 10 µM in an assay with a final DMSO concentration of 5%, you would prepare intermediate DMSO stocks at 20x the final concentration (e.g., 2 µM to 200 µM).

  • Prepare the final reaction mixture: a. Pre-warm the assay buffer to the reaction temperature (e.g., 37°C). b. In a reaction tube, add all assay components except the enzyme and the inhibitor. c. Add the appropriate volume of the this compound intermediate dilution in DMSO to the reaction mixture while vortexing to ensure rapid and thorough mixing. The volume of the DMSO solution should correspond to the desired final DMSO concentration (e.g., for a 100 µL final reaction volume and a 5% final DMSO concentration, add 5 µL of the 20x inhibitor stock). d. Add a corresponding volume of DMSO without inhibitor to the control reactions. e. Pre-incubate the reaction mixture for a few minutes. f. Initiate the reaction by adding the LpxH enzyme.

Visualizations

Lipid A Biosynthesis Pathway and LpxH Inhibition

The following diagram illustrates the Raetz pathway for lipid A biosynthesis in Gram-negative bacteria, highlighting the step inhibited by this compound.

LipidA_Pathway UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R)-3-hydroxymyristoyl-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc Acyl-ACP UDP_3_O_acyl_GlcN UDP-3-O-(R)-3-hydroxymyristoyl-GlcN UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN UDP_DAGn UDP-2,3-diacyl-GlcN UDP_3_O_acyl_GlcN->UDP_DAGn Acyl-ACP Lipid_X Lipid X UDP_DAGn->Lipid_X Disaccharide_1_P Disaccharide-1-P Lipid_X->Disaccharide_1_P UDP-DAGn Lipid_IVA Lipid IVA Disaccharide_1_P->Lipid_IVA Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_IVA->Kdo2_Lipid_IVA 2x Kdo Kdo2_Lipid_A Kdo2-Lipid A Kdo2_Lipid_IVA->Kdo2_Lipid_A Acyl chains LPS Lipopolysaccharide (LPS) Kdo2_Lipid_A->LPS LpxA LpxA LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC LpxC->UDP_3_O_acyl_GlcN LpxD LpxD LpxD->UDP_DAGn LpxH LpxH LpxH->Lipid_X LpxB LpxB LpxB->Disaccharide_1_P LpxK LpxK LpxK->Lipid_IVA KdtA KdtA KdtA->Kdo2_Lipid_IVA LpxL_M LpxL, LpxM LpxL_M->Kdo2_Lipid_A Transport Transport & Assembly Transport->LPS Inhibitor This compound Inhibitor->LpxH

Caption: The Raetz pathway of lipid A biosynthesis and the inhibitory action of this compound.

Experimental Workflow for Testing this compound Solubility and Activity

This workflow outlines the key steps for successfully preparing and testing this compound in an experimental setting.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis & Troubleshooting stock_prep Prepare 10 mM Stock in DMSO dissolution Ensure Complete Dissolution (Vortex/Sonicate) stock_prep->dissolution dmso_control Determine Max Tolerated DMSO % dissolution->dmso_control working_sol Prepare Working Solutions (Gradient Dilution) dmso_control->working_sol add_to_assay Add to Pre-warmed Assay Buffer working_sol->add_to_assay run_assay Perform Experiment add_to_assay->run_assay analyze Analyze Data run_assay->analyze troubleshoot Troubleshoot Precipitation/Inactivity analyze->troubleshoot If issues arise

Caption: A logical workflow for preparing and testing this compound.

References

troubleshooting LpxH-IN-AZ1 instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LpxH-IN-AZ1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly regarding the inhibitor's stability in solution.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and solutions to potential problems you might encounter when working with this compound.

Q1: My this compound is precipitating out of solution. What should I do?

A1: Precipitation is a common issue with hydrophobic small molecules like this compound when transitioning from a high-concentration organic stock solution to an aqueous experimental buffer. Here are several steps you can take to troubleshoot this problem:

  • Optimize Your Dilution Strategy: Avoid diluting your high-concentration DMSO stock directly into your aqueous buffer. Instead, perform serial dilutions in DMSO first to lower the concentration before the final dilution into your experimental medium. This gradual decrease in the inhibitor's concentration and the presence of some DMSO in the intermediate dilutions can help maintain solubility.

  • Control the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is consistent and sufficient to maintain solubility without adversely affecting your experimental system. For many cell-based assays, a final DMSO concentration of up to 0.5-1% is tolerated, while enzymatic assays might allow for higher concentrations (e.g., 7-10%).[1][2] Always include a vehicle control (DMSO alone) in your experiments.

  • Temperature Considerations: Dissolving this compound in DMSO may require gentle warming or sonication. When preparing your working solution, pre-warming your aqueous buffer to the experimental temperature (e.g., 37°C) before adding the inhibitor solution can help prevent precipitation caused by temperature shock.

  • Sonication: If you observe precipitation after dilution, brief sonication of the solution can help redissolve the compound.

  • Consider a More Soluble Analog: If precipitation issues persist, consider using a more soluble analog of this compound, such as JH-LPH-97, which was designed for enhanced aqueous solubility.[3]

Q2: What is the recommended solvent and storage condition for this compound?

A2: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).

Storage ConditionRecommended TemperatureShelf Life
Powder -20°CUp to 3 years
In DMSO -80°CUp to 1 year

Data sourced from supplier information.

To minimize degradation, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q3: What is the solubility of this compound?

A3: The solubility of this compound in DMSO is approximately 4.53 mg/mL , which corresponds to a 10 mM stock solution. Sonication is recommended to aid dissolution.

Q4: I am not observing the expected inhibitory activity in my assay. What could be the reason?

A4: Several factors could contribute to a lack of inhibitory activity:

  • Precipitation: As discussed in Q1, if the inhibitor has precipitated out of solution, its effective concentration will be lower than intended. Visually inspect your solutions for any signs of precipitation.

  • Inhibitor Degradation: Ensure that the inhibitor has been stored correctly and that the stock solution has not undergone multiple freeze-thaw cycles.

  • Assay Conditions: Verify that your assay conditions are optimal for LpxH activity. LpxH is a Mn2+-dependent enzyme and requires a detergent like Triton X-100 for optimal activity in vitro.[1][2][4][5]

  • Incorrect Concentration: Double-check your calculations for preparing the working solutions.

Q5: Are there more potent alternatives to this compound?

A5: Yes, several analogs of this compound have been developed with enhanced potency. For example, JH-LPH-33 has been shown to be significantly more potent than this compound.[1][3][6][7]

CompoundIC50 vs. K. pneumoniae LpxHIC50 vs. E. coli LpxH
This compound 0.36 µM0.14 µM
JH-LPH-28 0.11 µM0.083 µM
JH-LPH-33 0.026 µM0.046 µM

Data extracted from Cho J, et al. (2020).[1]

If you are struggling with the potency of this compound, considering one of these more potent analogs might be beneficial.

Experimental Protocols

Below are detailed protocols for preparing this compound solutions for common experimental setups.

Protocol 1: Preparation of this compound for In Vitro Enzymatic Assays

This protocol is based on established methods for LpxH enzyme inhibition assays.[1][2][8]

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl2, 1 mM DTT)[1][2]

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Allow the this compound powder vial to equilibrate to room temperature before opening.

    • Weigh out the desired amount of this compound powder. The molecular weight of this compound is 453.48 g/mol .

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of powder, add 220.5 µL of DMSO).

    • Vortex thoroughly and sonicate for 10-15 minutes to ensure complete dissolution.

  • Prepare Intermediate Dilutions in DMSO:

    • Perform serial dilutions of the 10 mM stock solution in DMSO to get closer to your final desired concentration. For example, to achieve a final assay concentration in the micromolar range, you might prepare 1 mM and 100 µM intermediate stocks.

  • Prepare the Final Working Solution:

    • Pre-warm the assay buffer to 37°C.

    • For the enzymatic reaction, two mixtures are typically prepared:

      • Mixture 1 (Substrate Mix): Contains the assay buffer with the LpxH substrate (e.g., 100 µM UDP-DAGn) and 10% DMSO.

      • Mixture 2 (Enzyme/Inhibitor Mix): Contains the assay buffer with the LpxH enzyme and the desired concentration of this compound (prepared from your DMSO stock).

    • The final concentration of DMSO in the reaction should be kept consistent across all conditions (e.g., 10%).[2]

Protocol 2: Preparation of this compound for Cell-Based Minimum Inhibitory Concentration (MIC) Assays

This protocol is adapted from standard broth microdilution methods used for testing LpxH inhibitors.[1][2]

Materials:

  • This compound 10 mM stock solution in DMSO

  • Cation-adjusted Mueller-Hinton (MH) medium

  • Sterile 96-well plates

Procedure:

  • Prepare Serial Dilutions of this compound:

    • In a sterile 96-well plate, perform serial dilutions of your 10 mM this compound stock solution in the MH medium.

    • It is crucial to ensure that the final concentration of DMSO in all wells (including the vehicle control) is consistent, typically around 7%.[1][2]

  • Inoculate with Bacteria:

    • Prepare a bacterial inoculum as per standard MIC testing protocols (e.g., diluted to an OD600 of 0.006).[1]

    • Add the bacterial suspension to each well of the 96-well plate containing the serially diluted inhibitor.

  • Incubation:

    • Incubate the plate at 37°C for 18-22 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.

Visualizations

LpxH Signaling Pathway in Lipid A Biosynthesis

LpxH is a key enzyme in the Raetz pathway of lipid A biosynthesis in Gram-negative bacteria. Its inhibition disrupts the formation of the bacterial outer membrane, leading to cell death.[6]

LpxH_Pathway cluster_inhibition Inhibition Point UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_acyl_GlcNAc UDP-3-acyl-GlcNAc LpxA->UDP_3_acyl_GlcNAc LpxD LpxD UDP_3_acyl_GlcNAc->LpxD UDP_2_3_diacyl_GlcNAc UDP-2,3-diacyl-GlcNAc LpxD->UDP_2_3_diacyl_GlcNAc LpxH LpxH UDP_2_3_diacyl_GlcNAc->LpxH Lipid_X Lipid X LpxH->Lipid_X LpxB LpxB Lipid_X->LpxB DSMP Disaccharide-1-P LpxB->DSMP LpxK LpxK DSMP->LpxK Lipid_IVA Lipid IVA LpxK->Lipid_IVA WaaA WaaA Lipid_IVA->WaaA Kdo2_Lipid_IVA Kdo2-Lipid IVA WaaA->Kdo2_Lipid_IVA LpxL LpxL Kdo2_Lipid_IVA->LpxL LpxM LpxM LpxL->LpxM Lipid_A Lipid A LpxM->Lipid_A Outer_Membrane Outer Membrane Assembly Lipid_A->Outer_Membrane LpxH_IN_AZ1 This compound LpxH_IN_AZ1->LpxH

Caption: LpxH in the Raetz pathway of lipid A biosynthesis.

Experimental Workflow for Troubleshooting this compound Precipitation

This workflow provides a logical sequence of steps to diagnose and resolve issues with this compound precipitation.

Troubleshooting_Workflow Start Precipitation Observed Check_Stock Check Stock Solution (10 mM in DMSO) Start->Check_Stock Stock_Clear Is stock clear? Check_Stock->Stock_Clear Re_dissolve Warm and/or sonicate stock solution Stock_Clear->Re_dissolve No Check_Dilution Review Dilution Protocol Stock_Clear->Check_Dilution Yes Re_dissolve->Stock_Clear Direct_Dilution Direct dilution into aqueous buffer? Check_Dilution->Direct_Dilution Serial_Dilute Perform serial dilutions in DMSO first Direct_Dilution->Serial_Dilute Yes Check_Final_DMSO Check Final DMSO Concentration Direct_Dilution->Check_Final_DMSO No Serial_Dilute->Check_Final_DMSO DMSO_Low Is final DMSO% too low? Check_Final_DMSO->DMSO_Low Increase_DMSO Increase final DMSO% (within assay tolerance) DMSO_Low->Increase_DMSO Yes Check_Temp Check Temperature During Dilution DMSO_Low->Check_Temp No Increase_DMSO->Check_Temp Temp_Shock Cold buffer used? Check_Temp->Temp_Shock Warm_Buffer Pre-warm aqueous buffer to assay temperature Temp_Shock->Warm_Buffer Yes Still_Precipitates Still Precipitates? Temp_Shock->Still_Precipitates No Warm_Buffer->Still_Precipitates Sonicate_Final Sonicate final working solution Still_Precipitates->Sonicate_Final Yes Resolved Issue Resolved Still_Precipitates->Resolved No Consider_Analog Consider more soluble analog (e.g., JH-LPH-97) Sonicate_Final->Consider_Analog

Caption: Troubleshooting workflow for this compound precipitation.

References

Technical Support Center: Optimizing LpxH-IN-AZ1 Concentration for Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of LpxH-IN-AZ1 and its analogs in enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental protocols, data interpretation, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the enzyme UDP-2,3-diacylglucosamine pyrophosphatase (LpxH). LpxH is a key enzyme in the Raetz pathway of lipid A biosynthesis in the majority of Gram-negative bacteria.[1][2] Lipid A is an essential component of the outer membrane of these bacteria.[1] By inhibiting LpxH, this compound disrupts the formation of the bacterial outer membrane, leading to antibacterial effects.[1] Specifically, this compound and its analogs are sulfonyl piperazine inhibitors that bind to the LpxH enzyme.[3]

Q2: What is the typical potency of this compound?

A2: The potency of this compound, typically measured as the half-maximal inhibitory concentration (IC50), varies depending on the bacterial species from which the LpxH enzyme is derived. For example, the IC50 of this compound against E. coli LpxH is approximately 0.14 µM, while against K. pneumoniae LpxH, it is around 0.36 µM.[4] More potent analogs have been developed with significantly lower IC50 values.

Q3: How should I prepare this compound for my assay?

A3: this compound and similar sulfonyl piperazine compounds may have limited aqueous solubility. It is recommended to dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a stock solution. For the enzymatic assay, this stock can then be diluted in the assay buffer. It is crucial to ensure the final DMSO concentration in the assay is consistent across all experimental conditions and controls, typically not exceeding 1-5%, as higher concentrations can affect enzyme activity.

Data Presentation

The following table summarizes the in vitro potency of this compound and some of its more potent analogs against LpxH from Escherichia coli and Klebsiella pneumoniae.

CompoundTarget EnzymeIC50 (µM)Reference
This compoundE. coli LpxH0.14[4]
This compoundK. pneumoniae LpxH0.36[4]
JH-LPH-28E. coli LpxH0.083[4]
JH-LPH-28K. pneumoniae LpxH0.11[4]
JH-LPH-33E. coli LpxH0.046[4]
JH-LPH-33K. pneumoniae LpxH0.026[4]

Experimental Protocols

Key Signaling Pathway: Raetz Pathway of Lipid A Biosynthesis

The diagram below illustrates the Raetz pathway, highlighting the role of LpxH.

Raetz_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R)-3-hydroxymyristoyl-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC _3_O_acyl_GlcNAc 3-O-(R)-3-hydroxymyristoyl-GlcNAc LpxC->_3_O_acyl_GlcNAc LpxD LpxD _3_O_acyl_GlcNAc->LpxD UDP_DAGn UDP-2,3-diacylglucosamine (UDP-DAGn) LpxD->UDP_DAGn LpxH LpxH UDP_DAGn->LpxH Inhibition by This compound Lipid_X Lipid X LpxH->Lipid_X LpxB LpxB Lipid_X->LpxB DSMP Disaccharide-1-P (DSMP) LpxB->DSMP LpxK LpxK DSMP->LpxK Lipid_IVA Lipid IVA LpxK->Lipid_IVA

Raetz pathway of lipid A biosynthesis.
LpxE-Coupled Malachite Green Assay for LpxH Activity

This protocol describes a non-radioactive, colorimetric assay to measure LpxH activity and its inhibition by compounds like this compound.

Workflow Diagram:

LpxH_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. LpxH Reaction cluster_coupling 3. LpxE Coupling Reaction cluster_detection 4. Detection Prep_Buffer Prepare Assay Buffer Mix_Enzyme_Inhibitor Pre-incubate LpxH with this compound Prep_Buffer->Mix_Enzyme_Inhibitor Prep_Enzyme Prepare LpxH Solution Prep_Enzyme->Mix_Enzyme_Inhibitor Prep_Substrate Prepare UDP-DAGn Solution Add_Substrate Initiate reaction with UDP-DAGn Prep_Substrate->Add_Substrate Prep_Inhibitor Prepare this compound Dilutions Prep_Inhibitor->Mix_Enzyme_Inhibitor Mix_Enzyme_Inhibitor->Add_Substrate Incubate_LpxH Incubate at 37°C Add_Substrate->Incubate_LpxH Quench_LpxH Quench LpxH reaction with EDTA Incubate_LpxH->Quench_LpxH Add_LpxE Add LpxE Quench_LpxH->Add_LpxE Incubate_LpxE Incubate at 37°C Add_LpxE->Incubate_LpxE Quench_LpxE Quench LpxE reaction with Formic Acid Incubate_LpxE->Quench_LpxE Add_Malachite_Green Add Malachite Green Reagent Quench_LpxE->Add_Malachite_Green Incubate_Color Incubate at RT Add_Malachite_Green->Incubate_Color Read_Absorbance Read Absorbance at 620 nm Incubate_Color->Read_Absorbance

Workflow for the LpxE-coupled LpxH assay.

Materials:

  • LpxH enzyme (e.g., from E. coli or K. pneumoniae)

  • UDP-2,3-diacylglucosamine (UDP-DAGn) substrate

  • This compound or other inhibitors

  • LpxE enzyme (Aquifex aeolicus)

  • Assay Buffer: 20 mM Tris-HCl pH 8.0, 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂, 1 mM DTT

  • Quenching Solution 1: 50 mM EDTA

  • Quenching Solution 2: 3.75 M Formic Acid

  • Malachite Green Reagent

  • 96-well microplates

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the inhibitor in the assay buffer containing a final DMSO concentration of 10%.

    • Prepare the LpxH enzyme solution in the assay buffer. The final concentration will depend on the enzyme's specific activity.

    • Prepare the UDP-DAGn substrate solution in the assay buffer. A typical concentration is 100 µM.

  • LpxH Reaction:

    • In a 96-well plate, add the LpxH enzyme solution to wells containing different concentrations of this compound or DMSO vehicle control.

    • Pre-incubate the enzyme and inhibitor mixture for 10 minutes at 37°C.

    • Initiate the reaction by adding an equal volume of the UDP-DAGn substrate solution.

    • Incubate the reaction at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

    • Stop the LpxH reaction by adding EDTA to a final concentration of 5 mM.

  • LpxE Coupling Reaction:

    • Add purified A. aeolicus LpxE to each well to a final concentration of 5 µg/mL.

    • Incubate the plate at 37°C for 30 minutes. This step releases the inorganic phosphate from the Lipid X product of the LpxH reaction.

    • Stop the LpxE reaction by adding formic acid.

  • Detection:

    • Add the malachite green reagent to each well.

    • Incubate at room temperature for 15-30 minutes for color development.

    • Measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-enzyme control from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Troubleshooting Guide

Logical Troubleshooting Flow:

Troubleshooting_Flow cluster_no_activity Troubleshooting: No/Low Activity cluster_high_background Troubleshooting: High Background cluster_inconsistent Troubleshooting: Inconsistent Results cluster_no_inhibition Troubleshooting: No Inhibition cluster_weak_inhibition Troubleshooting: Weak Inhibition Start Unexpected Assay Results No_Activity No or Very Low LpxH Activity Start->No_Activity High_Background High Background Signal Start->High_Background Inconsistent_Results Inconsistent/Irreproducible Results Start->Inconsistent_Results No_Inhibition Inhibitor Shows No Effect Start->No_Inhibition Weak_Inhibition Inhibitor Shows Weak Effect Start->Weak_Inhibition Check_Enzyme Check Enzyme Activity/Storage No_Activity->Check_Enzyme Check_Substrate Check Substrate Integrity No_Activity->Check_Substrate Check_Buffer Verify Buffer Composition (esp. MnCl2) No_Activity->Check_Buffer Check_Temp Confirm Incubation Temperature No_Activity->Check_Temp Check_Reagents Check for Phosphate Contamination in Reagents High_Background->Check_Reagents Check_Substrate_Purity Verify Purity of UDP-DAGn High_Background->Check_Substrate_Purity Check_LpxE_Activity Test LpxE Activity Independently High_Background->Check_LpxE_Activity Check_Pipetting Verify Pipetting Accuracy Inconsistent_Results->Check_Pipetting Check_Mixing Ensure Proper Mixing Inconsistent_Results->Check_Mixing Check_Plate_Reader Check Plate Reader Settings Inconsistent_Results->Check_Plate_Reader Check_Solubility Assess Inhibitor Solubility Inconsistent_Results->Check_Solubility Verify_Inhibitor_Conc Confirm Inhibitor Concentration No_Inhibition->Verify_Inhibitor_Conc Check_Inhibitor_Integrity Assess Inhibitor Purity/Degradation No_Inhibition->Check_Inhibitor_Integrity Check_DMSO_Effect Test for DMSO Interference No_Inhibition->Check_DMSO_Effect Optimize_Inhibitor_Conc Increase Inhibitor Concentration Range Weak_Inhibition->Optimize_Inhibitor_Conc Optimize_Assay_Conditions Optimize Substrate Concentration (around Km) Weak_Inhibition->Optimize_Assay_Conditions Check_Enzyme_Conc Ensure Enzyme Concentration is Appropriate Weak_Inhibition->Check_Enzyme_Conc

A logical flow for troubleshooting common assay issues.
Issue Potential Cause Recommended Solution
No or very low LpxH activity in control wells Degraded or inactive LpxH enzyme.Use a fresh aliquot of the enzyme. Ensure proper storage at -80°C. Perform a quality control check on the enzyme lot.
Omission or incorrect concentration of a critical buffer component.Verify the concentration of all buffer components, especially MnCl₂, which is essential for LpxH activity.[4]
Degraded UDP-DAGn substrate.Use a fresh preparation of the substrate. Store it properly to avoid degradation.
High background signal in no-enzyme controls Phosphate contamination in buffers or reagents.Use high-purity water and reagents. Prepare fresh buffers.
Spontaneous hydrolysis of the substrate.Evaluate the stability of the substrate under assay conditions without the enzyme.
Contaminating phosphatase activity in the LpxE preparation.Purify the LpxE enzyme further or test a different batch.
Inconsistent or irreproducible results Inaccurate pipetting, especially of small volumes.Use calibrated pipettes and consider preparing master mixes to minimize pipetting errors.
Poor solubility of this compound at higher concentrations.Visually inspect the wells for precipitation. If observed, the final DMSO concentration in the assay can be carefully increased (e.g., from 5% to 10%) to improve solubility. Ensure this higher DMSO concentration does not significantly impact enzyme activity by running appropriate controls.
Edge effects in the microplate.Avoid using the outer wells of the plate or fill them with buffer to maintain a humid environment.
This compound shows no or very weak inhibition Incorrect inhibitor concentration.Verify the calculations for the inhibitor dilutions. Prepare a fresh stock solution.
Degraded inhibitor.Use a fresh sample of the inhibitor.
Substrate concentration is too high.For competitive inhibitors, high substrate concentrations will lead to an underestimation of potency. Determine the Michaelis constant (Km) for UDP-DAGn and use a substrate concentration at or near the Km.
Artifactual inhibition in the coupled assay The inhibitor may be affecting the coupling enzyme (LpxE).To rule this out, perform a control experiment where the LpxH reaction is allowed to proceed to completion, and then the inhibitor is added just before the LpxE step. If inhibition is still observed, the compound is likely inhibiting LpxE.
The inhibitor interferes with the malachite green detection chemistry.Add the inhibitor to a known concentration of phosphate and perform the malachite green detection. A change in the expected absorbance would indicate interference.

References

challenges in the chemical synthesis of LpxH-IN-AZ1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the chemical synthesis of LpxH-IN-AZ1 and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound is modular and typically involves the coupling of two key fragments: a substituted phenylpiperazine and 1-acetyl-5-indolinesulfonyl chloride[1]. This approach allows for the convenient synthesis of analogs by modifying either of these precursor molecules[2][3].

Q2: What are the key starting materials for the synthesis of this compound?

A2: The primary starting materials are commercially available m-substituted phenylpiperazines and 1-acetyl-5-indolinesulfonyl chloride[1]. For analogs, various substituted phenylpiperazines can be used[1].

Q3: How should this compound be stored?

A3: For long-term storage, this compound powder should be kept at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 1 year[4].

Q4: What is the recommended solvent for dissolving this compound?

A4: DMSO is a suitable solvent for this compound, with a solubility of up to 4.53 mg/mL (10 mM). Sonication is recommended to aid dissolution[4]. To avoid precipitation when diluting into aqueous solutions, it is advised to preheat the stock solution and the medium to 37°C[4].

Troubleshooting Guide

Low Reaction Yield

Problem: The coupling reaction between the phenylpiperazine and the indolinesulfonyl chloride results in a low yield of the desired product.

Potential CauseSuggested Solution
Incomplete Reaction - Ensure stoichiometric amounts or a slight excess of the amine are used. - Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time. - Ensure the reaction is carried out under anhydrous conditions if reagents are moisture-sensitive.
Side Reactions - The sulfonyl chloride group can be prone to hydrolysis. Ensure all reagents and solvents are dry. - Consider running the reaction at a lower temperature to minimize the formation of byproducts.
Degradation of Starting Material or Product - Check the stability of the specific phenylpiperazine and indolinesulfonyl chloride being used under the reaction conditions. - Minimize the reaction time once the starting materials are consumed.
Product Purification Challenges

Problem: Difficulty in isolating the pure this compound from the crude reaction mixture.

Potential CauseSuggested Solution
Co-eluting Impurities - Optimize the mobile phase for column chromatography. A gradient elution might be necessary to separate closely related impurities. - Consider using a different stationary phase for chromatography (e.g., alumina instead of silica gel).
Product Streaking on TLC/Column - The sulfonamide moiety can be acidic. Adding a small amount of a modifier like triethylamine or acetic acid to the eluent can sometimes improve peak shape.
Poor Solubility of Crude Product - Choose a suitable solvent system for extraction and purification based on the polarity of the product and impurities.
Characterization Issues

Problem: The analytical data (e.g., NMR, MS) of the synthesized compound does not match the expected structure of this compound.

Potential CauseSuggested Solution
Presence of Solvents or Water - Ensure the purified product is thoroughly dried under high vacuum to remove residual solvents.
Unexpected Side Products - Re-examine the purification process to ensure all byproducts have been removed. - Analyze the spectral data carefully to identify the structure of the impurity, which can provide clues about the side reaction that occurred.
Multiple Conformations - NMR studies have shown that this compound can exist in two distinct conformations in solution due to the flipping of the trifluoromethyl-substituted phenyl ring[5][6][7]. This can lead to the appearance of two sets of signals in the 19F NMR spectrum[7].

Experimental Protocols

General Procedure for the Synthesis of this compound Analogs:

The synthesis of this compound analogs can be achieved by coupling commercially available m-substituted phenylpiperazines with 1-acetyl-5-indolinesulfonyl chloride[1].

  • Reaction: The coupling reaction is typically performed in the presence of a base, such as triethylamine (Et3N), in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF)[1].

  • Purification: The crude product is concentrated in vacuo and then purified by column chromatography on silica gel, often using a hexane/ethyl acetate solvent system[2].

Quantitative Data

Table 1: Inhibitory Concentration (IC50) of this compound and Analogs against LpxH from Different Bacterial Species.

CompoundK. pneumoniae LpxH IC50 (µM)E. coli LpxH IC50 (µM)Reference
This compound0.360.14[4][7]
JH-LPH-28 (fluoro-substituted analog)0.110.083[7]
JH-LPH-33 (chloro-substituted analog)0.0260.046[7]

Table 2: Reported Yields for the Synthesis of this compound Phenyl Group Analogs.

AnalogR-Group on Phenyl RingYield (%)Reference
3a (JH-LPH-06)m-Br74[1]
3b (JH-LPH-09)m-Cl65[1]
3c (JH-LPH-24)m-CH343[1]
3d (JH-LPH-26)m-F58[1]
3e (JH-LPH-25)m-CO2Me52[1]

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Purification cluster_product Final Product A Substituted Phenylpiperazine C Coupling Reaction (Base, Solvent) A->C B 1-acetyl-5-indolinesulfonyl chloride B->C D Work-up (e.g., Extraction) C->D E Purification (Column Chromatography) D->E F Pure this compound or Analog E->F

Caption: General workflow for the chemical synthesis of this compound and its analogs.

Troubleshooting_Logic cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Symptom Low Yield or Impure Product Cause1 Incomplete Reaction Symptom->Cause1 Cause2 Side Reactions Symptom->Cause2 Cause3 Purification Issues Symptom->Cause3 Cause4 Starting Material Degradation Symptom->Cause4 Solution1 Optimize Reaction Conditions (Time, Temp) Cause1->Solution1 Cause2->Solution1 Solution2 Ensure Anhydrous Conditions Cause2->Solution2 Solution3 Optimize Chromatography Cause3->Solution3 Solution4 Check Reagent Purity & Stability Cause4->Solution4

Caption: Troubleshooting logic for addressing common issues in this compound synthesis.

References

Technical Support Center: Enhancing Cell Permeability of Sulfonyl Piperazine Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges related to the cell permeability of sulfonyl piperazine inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are sulfonyl piperazine inhibitors and what is their primary mechanism of action?

A1: Sulfonyl piperazine inhibitors are a class of small molecules being investigated as potential antibiotics. A prominent target for these inhibitors is the enzyme UDP-2,3-diacylglucosamine pyrophosphatase (LpxH), which is essential in the Raetz pathway of lipid A biosynthesis in most Gram-negative bacteria.[1][2] Lipid A is a critical component of the bacterial outer membrane, and its disruption can lead to bacterial cell death.[1][3]

Q2: Why is poor cell permeability a common issue for this class of inhibitors?

A2: Poor cell permeability is a significant hurdle for many small molecule inhibitors, including the sulfonyl piperazine class. For those targeting Gram-negative bacteria, the molecule must cross two membranes: the outer membrane and the inner cytoplasmic membrane.[1] Factors such as high polarity, low lipophilicity, or a molecular structure that is not conducive to passive diffusion can limit a compound's ability to reach its intracellular target.[4] Furthermore, some compounds may be actively removed from the cell by efflux pumps.[5]

Q3: What are the primary strategies to enhance the cell permeability of a sulfonyl piperazine inhibitor?

A3: There are three main strategies:

  • Structural Modification (SAR-driven): Systematically altering the chemical structure to improve its physicochemical properties. This involves balancing lipophilicity and solubility to achieve optimal permeability.[2][6] For sulfonyl piperazines targeting LpxH, modifications to the phenyl group and the N-acyl chain have been shown to enhance potency and activity.[6]

  • Formulation with Permeability Enhancers: Co-administering the inhibitor with agents that transiently increase membrane permeability.[7] For Gram-negative targets, outer membrane permeability enhancers have been shown to significantly sensitize bacteria to LpxH inhibitors.[6]

  • Prodrug Approach: Modifying the inhibitor into an inactive "prodrug" form that has better permeability. Once inside the cell, the prodrug is converted into the active inhibitor by cellular enzymes.[8]

Q4: How can I measure the cell permeability of my compound?

A4: Several in vitro methods are commonly used:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay that measures a compound's ability to diffuse from a donor well, through an artificial lipid membrane, to an acceptor well. It is a high-throughput method for assessing passive diffusion.[8]

  • Caco-2 Permeability Assay: This is the gold standard for predicting human oral absorption. It uses a monolayer of human colon adenocarcinoma cells (Caco-2) that form tight junctions and mimic the intestinal epithelium.[9][10]

  • MDCK Permeability Assay: This assay uses Madin-Darby Canine Kidney (MDCK) cells. It is often used to assess blood-brain barrier penetration and can be transfected to express specific efflux transporters like P-glycoprotein (MDCK-MDR1) to study a compound's susceptibility to efflux.[4]

Troubleshooting Guide

Q: My inhibitor shows potent activity in an enzymatic assay but has a high Minimum Inhibitory Concentration (MIC) in a whole-cell assay. What should I investigate first?

A: This discrepancy strongly suggests a problem with cell permeability or efflux. The inhibitor is effective against its target enzyme but is not reaching it in sufficient concentrations within the intact cell.

Troubleshooting Workflow for Low Cellular Activity

G start Problem: High Enzymatic Potency, Low Cellular Activity assess_perm Step 1: Assess Permeability start->assess_perm pampa PAMPA Assay (Passive Diffusion) assess_perm->pampa High-throughput screen caco2 Caco-2 / MDCK Assay (Passive + Active Transport) assess_perm->caco2 Gold-standard assessment assess_efflux Step 2: Assess Efflux pampa->assess_efflux caco2->assess_efflux mdck_mdr1 Use MDCK-MDR1 cells or Efflux Pump Inhibitors assess_efflux->mdck_mdr1 strategy Step 3: Develop Strategy mdck_mdr1->strategy sar Structure-Activity Relationship (SAR) - Modify Lipophilicity - Alter H-bonding strategy->sar If structure is amenable formulation Formulation Strategy - Use Permeability Enhancers - Nanocarriers strategy->formulation If parent drug is fixed prodrug Prodrug Approach - Mask Polar Groups strategy->prodrug To bypass barriers

Caption: Troubleshooting workflow for inhibitors with poor cellular activity.

Q: My PAMPA results indicate good passive diffusion, but Caco-2/MDCK results are still poor. What does this mean?

A: This pattern is a classic indicator that your compound is a substrate for active efflux pumps. PAMPA only measures passive diffusion across an artificial membrane, while cell-based assays like Caco-2 and MDCK include active transport proteins that can pump the compound out of the cell, reducing its net permeability.[4][11] To confirm this, you can perform the Caco-2/MDCK assay in the presence of known efflux pump inhibitors.[12]

Q: What specific structural modifications on the sulfonyl piperazine scaffold have been shown to improve activity?

A: Structure-activity relationship (SAR) studies on LpxH inhibitors have revealed key insights. For example, adding a chloro group to the meta-position of the trifluoromethyl-substituted phenyl ring significantly enhanced LpxH inhibition.[6] Additionally, extending the N-acyl chain can also improve the compound's potency.[6] Incorporating a pyridine ring in place of the phenyl ring has also been shown to dramatically boost inhibitory activity.[3][13] These modifications likely alter the compound's binding affinity and its physicochemical properties, which can influence permeability.

Data Summary Tables

Table 1: Comparison of Common In Vitro Permeability Assays

FeaturePAMPACaco-2 AssayMDCK Assay
Model System Artificial lipid membrane[8]Human intestinal epithelial cells[9]Canine kidney epithelial cells[4]
Transport Measured Passive diffusion only[8]Paracellular, transcellular, and active transport[10]Primarily transcellular and active transport
Throughput HighLow to MediumMedium
Primary Use Case Early-stage screening for passive permeability[8]Predicting oral drug absorption in humans[9]Predicting blood-brain barrier permeability; studying specific efflux transporters[4]
Complexity LowHigh (requires cell culture for ~21 days)[9]Medium (requires cell culture)

Table 2: Strategies to Enhance Inhibitor Permeability

StrategyMechanism of ActionAdvantagesConsiderations
Permeability Enhancers Transiently disrupt the cell membrane or open tight junctions between cells.[7]Simple formulation approach; can be applied to existing compounds.[14]Potential for cytotoxicity; effect must be transient and reversible.[15]
Prodrug Approach A lipophilic or carrier-linked moiety is attached to the inhibitor to improve uptake, then cleaved intracellularly to release the active drug.[8]Can overcome significant permeability barriers; allows for targeted delivery.[8]Requires careful design to ensure efficient cleavage at the target site and stability in plasma.
Nanocarriers The inhibitor is encapsulated in a nanoparticle (e.g., liposome, nanoemulsion) that facilitates transport across the cell membrane.[14][15]Protects the drug from degradation; can improve bioavailability.[15]Complex formulation and manufacturing; potential for immunogenicity.

Visualized Pathways and Relationships

LpxH Inhibition in the Lipid A Biosynthesis Pathway

Caption: Inhibition of the LpxH enzyme by sulfonyl piperazines disrupts the Lipid A pathway.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a method for assessing the passive permeability of a compound.

Materials:

  • PAMPA plate (e.g., 96-well format with a microfilter plate and an acceptor plate)

  • Phospholipid solution (e.g., 2% w/v lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (high permeability, e.g., propranolol; low permeability, e.g., atenolol)

  • Plate shaker

  • UV/Vis plate reader or LC-MS system

Methodology:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Filter Plate: Carefully pipette 5 µL of the phospholipid solution onto the membrane of each well in the filter plate. Avoid touching the membrane.

  • Prepare Donor Solutions: Dilute the test and control compounds from their DMSO stocks into PBS to a final concentration of 100-200 µM. The final DMSO concentration should be <1%.

  • Assemble PAMPA Sandwich: Add 200 µL of the donor solutions to each well of the coated filter plate. Carefully place the filter plate on top of the acceptor plate, ensuring the filters are immersed in the acceptor solution.

  • Incubation: Cover the plate assembly and incubate at room temperature for 4-16 hours on a plate shaker with gentle agitation.

  • Sampling and Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS).

  • Calculate Permeability Coefficient (Pe): The permeability coefficient is calculated using an established formula that accounts for the surface area of the membrane, the volume of the wells, and the incubation time.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol is used to determine the apparent permeability coefficient (Papp) across a confluent monolayer of Caco-2 cells, a model of the human intestinal epithelium.[9]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • Test compound and control compounds (e.g., propranolol for high permeability, Lucifer Yellow or mannitol for monolayer integrity)[16][17]

  • LC-MS/MS system for analysis

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at a high density. Culture the cells for 18-21 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) to confirm monolayer confluence and integrity. Alternatively, use a low permeability marker like Lucifer Yellow during the assay.[16]

  • Prepare for Transport Study: Wash the cell monolayers gently with pre-warmed transport buffer (37°C) on both the apical (top) and basolateral (bottom) sides.

  • Apical to Basolateral (A→B) Transport:

    • Add the test compound solution (in transport buffer) to the apical side (donor compartment).

    • Add fresh transport buffer to the basolateral side (receiver compartment).

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral side and replace it with fresh buffer.

  • Basolateral to Apical (B→A) Transport (for Efflux Assessment):

    • Perform the reverse experiment by adding the compound to the basolateral side and sampling from the apical side. This helps determine if the compound is subject to efflux.

  • Sample Analysis: Quantify the concentration of the compound in all collected samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp) and Efflux Ratio (ER):

    • The Papp value (in cm/s) is calculated from the rate of appearance of the compound in the receiver compartment.

    • The Efflux Ratio is calculated as Papp (B→A) / Papp (A→B). An ER > 2 is generally considered an indication of active efflux.[11]

References

Technical Support Center: Addressing Off-Target Effects of LpxH-IN-AZ1 in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing LpxH-IN-AZ1 in cellular assays. The focus is on identifying and mitigating potential off-target effects to ensure data integrity and accurate interpretation of experimental results.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cellular assays, with a focus on distinguishing on-target from off-target effects.

Observed Problem Potential Cause (Off-Target Related) Recommended Action
Discrepancy between enzymatic and cellular potency 1. Poor cell permeability: The compound may not be reaching the intracellular target at sufficient concentrations. 2. Efflux pump activity: The compound may be actively transported out of the bacterial cell. 3. Off-target toxicity: At higher concentrations, the compound may be causing cell death through mechanisms unrelated to LpxH inhibition.1. Perform a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells. 2. Use an efflux pump inhibitor as a control to assess its impact on cellular potency. 3. Compare the cellular phenotype with that of a known LpxH inhibitor with a different chemical scaffold.
Unexpected cellular phenotype Off-target engagement: The compound may be interacting with other proteins in the cell, leading to an unforeseen biological response.1. Perform a proteome-wide thermal shift assay to identify potential off-target binders. 2. Conduct a kinome scan to assess for off-target kinase inhibition, a common liability for ATP-competitive inhibitors. 3. Utilize an inactive control compound that is structurally similar to this compound but does not inhibit LpxH to see if the phenotype persists.
Inconsistent results between experiments 1. Variable compound stability: The compound may be degrading in the cell culture medium. 2. Cell density effects: The effective concentration of the compound can vary with cell density.1. Assess the stability of this compound in your specific cell culture medium over the time course of the experiment. 2. Standardize cell densities for all experiments and perform dose-response curves at different cell densities.
Toxicity in eukaryotic cells (if applicable) Off-target effects on mammalian orthologs or other proteins: The compound may not be selective for the bacterial target over host cell proteins.1. Test the cytotoxicity of this compound on a relevant eukaryotic cell line. 2. If toxicity is observed, perform target deconvolution studies in the eukaryotic cells to identify the off-target(s).

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary target?

This compound is a potent and selective inhibitor of LpxH (UDP-2,3-diacylglucosamine hydrolase), a key zinc-dependent metalloenzyme in the lipopolysaccharide (LPS) biosynthetic pathway of most Gram-negative bacteria. Inhibition of LpxH blocks the production of LPS, which is essential for the integrity of the outer membrane of these bacteria.

2. Why is it important to consider off-target effects for this compound?

While this compound has been shown to be selective for LpxH, no small molecule inhibitor is perfectly specific. Off-target effects can lead to misinterpretation of experimental data, attributing a biological phenotype to the inhibition of LpxH when it may be caused by the modulation of another protein. This is particularly critical in drug development to avoid unforeseen toxicity.

3. What are the recommended controls when using this compound in cellular assays?

To ensure that the observed cellular phenotype is due to the inhibition of LpxH, it is crucial to include the following controls:

  • An inactive control compound: This is a molecule that is structurally very similar to this compound but does not inhibit LpxH. It helps to distinguish the effects of LpxH inhibition from non-specific effects of the chemical scaffold.

  • A structurally distinct LpxH inhibitor: Using another known LpxH inhibitor with a different chemical structure can help to confirm that the observed phenotype is a result of LpxH inhibition.

  • Genetic controls: If possible, comparing the phenotype induced by this compound with the phenotype of a genetic knockdown or knockout of the lpxH gene can provide strong evidence for on-target activity.

4. How can I confirm that this compound is engaging LpxH in my cellular assay?

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to directly measure the engagement of a compound with its target protein in intact cells. This assay is based on the principle that a protein becomes more thermally stable when bound to a ligand. An increase in the thermal stability of LpxH in the presence of this compound provides direct evidence of target engagement.

5. What should I do if I suspect an off-target effect?

If you suspect an off-target effect, a systematic approach is necessary for identification and validation. This can include:

  • Proteomic profiling: Techniques like proteome-wide thermal shift assays can identify other proteins that are stabilized by this compound, suggesting a direct interaction.

  • Kinase screening: Broad-panel kinase screens (kinome scans) can determine if this compound inhibits any kinases, which are common off-targets for small molecule inhibitors.

  • Phenotypic screening: Comparing the cellular phenotype of this compound treatment with databases of phenotypes for other compounds can provide clues about potential off-target pathways.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: On-Target Potency of this compound

Parameter Value Species Reference
LpxH Enzymatic IC50 20 nMEscherichia coli
Cellular MIC 0.78 µMEscherichia coli (WT)
Cellular MIC 0.05 µMEscherichia coli (ΔtolC)

Table 2: Selectivity Profile of this compound

Off-Target Class Assay Type Result Reference
Metalloenzymes Enzymatic Assays>50 µM IC50 against a panel of human metalloenzymes
Kinases Kinome ScanData not publicly available. Recommended to perform a screen.
Other Cellular Proteins Proteome-wide CETSAData not publicly available. Recommended to perform a screen.

Key Experimental Protocols

1. Cellular Thermal Shift Assay (CETSA) for Target Engagement in E. coli

This protocol is adapted for determining the engagement of this compound with LpxH in intact E. coli cells.

Materials:

  • E. coli culture

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Anti-LpxH antibody

Procedure:

  • Cell Culture and Treatment: Grow E. coli to mid-log phase. Pellet the cells and resuspend in fresh medium. Treat the cells with this compound at the desired concentration (and a DMSO control) for 1 hour at 37°C.

  • Heating: Aliquot the treated cell suspensions into PCR tubes or a 96-well plate. Heat the samples across a temperature gradient (e.g., 40-70°C) for 3 minutes in a thermal cycler.

  • Lysis: Immediately after heating, lyse the cells (e.g., by sonication or freeze-thaw cycles).

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble LpxH at each temperature by SDS-PAGE and Western blotting using an anti-LpxH antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble LpxH as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the DMSO control indicates target engagement.

2. Proteome-Wide Thermal Shift Assay for Off-Target Identification

This protocol provides a general workflow for identifying off-targets of this compound in the bacterial proteome.

Materials:

  • E. coli culture

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer

  • High-speed refrigerated centrifuge

  • Mass spectrometer

Procedure:

  • Cell Culture and Lysis: Grow E. coli to mid-log phase. Harvest the cells and prepare a cell lysate.

  • Treatment: Divide the lysate into two aliquots: one treated with this compound and the other with DMSO.

  • Heating: Heat both aliquots across a temperature gradient.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to separate the soluble fraction from the aggregated proteins.

  • Sample Preparation for Mass Spectrometry: Prepare the soluble protein fractions for proteomic analysis (e.g., by trypsin digestion and tandem mass tag (TMT) labeling).

  • LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in the soluble fraction at each temperature. Proteins that show a significant thermal shift upon this compound treatment are potential off-targets.

Visualizations

LpxH_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-acyl-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_glucosamine UDP-3-O-acyl-glucosamine LpxC->UDP_3_O_acyl_glucosamine UDP_3_O_acyl_GlcNAc_deacetylase LpxC (deacetylase) LpxD LpxD UDP_3_O_acyl_glucosamine->LpxD UDP_2_3_diacylglucosamine UDP-2,3-diacylglucosamine LpxD->UDP_2_3_diacylglucosamine LpxH LpxH UDP_2_3_diacylglucosamine->LpxH Lipid_X Lipid X LpxH->Lipid_X LpxB LpxB Lipid_X->LpxB Kdo Kdo LpxB->Kdo LPS_core LPS Core Biosynthesis Kdo->LPS_core LpxH_IN_AZ1 This compound LpxH_IN_AZ1->LpxH

Caption: The LpxH pathway in Gram-negative bacteria and the point of inhibition by this compound.

Off_Target_Workflow start Unexpected Cellular Phenotype Observed with this compound control_expt Perform Control Experiments start->control_expt inactive_control Inactive Control Shows Same Phenotype? control_expt->inactive_control off_target_id Identify Off-Targets inactive_control->off_target_id Yes on_target Phenotype is On-Target inactive_control->on_target No proteomics Proteome-wide CETSA off_target_id->proteomics kinome_scan Kinome Scan off_target_id->kinome_scan validate_off_target Validate Off-Target proteomics->validate_off_target kinome_scan->validate_off_target off_target Phenotype is Off-Target validate_off_target->off_target

Caption: A workflow for troubleshooting and identifying off-target effects of this compound.

Logical_Relationship cluster_observed Observed Cellular Phenotype cluster_causes Potential Causes phenotype Cellular Response on_target On-Target Effect (LpxH Inhibition) on_target->phenotype off_target Off-Target Effect(s) off_target->phenotype

Caption: The logical relationship between on-target and off-target effects contributing to an observed cellular phenotype.

Technical Support Center: Strategies to Reduce Efflux Pump-Mediated Resistance to LpxH-IN-AZ1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the LpxH inhibitor, LpxH-IN-AZ1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to efflux pump-mediated resistance.

Troubleshooting Guides

Issue 1: this compound shows high enzymatic inhibition but poor whole-cell activity against wild-type Gram-negative bacteria.

Question: My in vitro assays show that this compound is a potent inhibitor of purified LpxH, but it has a high Minimum Inhibitory Concentration (MIC) against my wild-type bacterial strains (e.g., E. coli, K. pneumoniae). What is the likely cause and how can I troubleshoot this?

Answer:

This is a common issue encountered with this compound and its analogs. The discrepancy between enzymatic activity and whole-cell activity is primarily due to two factors: the outer membrane barrier and active efflux of the compound by multidrug resistance (MDR) efflux pumps.[1][2][3] The AcrAB-TolC efflux pump is a major contributor to this resistance in Enterobacterales.[1]

Troubleshooting Steps:

  • Confirm Efflux Pump Involvement:

    • Test the activity of this compound against an efflux-deficient mutant strain (e.g., a ΔtolC or ΔacrB mutant). A significantly lower MIC in the mutant strain compared to the wild-type is a strong indicator of efflux.[1][3][4]

    • Perform an efflux pump activity assay, such as an ethidium bromide accumulation assay, to compare efflux activity in your wild-type and resistant strains.

  • Strategies to Potentiate this compound Activity:

    • Combination with an Efflux Pump Inhibitor (EPI): While specific quantitative data for the synergy between this compound and EPIs is not extensively published, the principle is well-established for other AcrAB-TolC substrates. Phenylalanine-arginine β-naphthylamide (PAβN) is a well-characterized competitive inhibitor of RND-type efflux pumps, including AcrAB-TolC.[5] A checkerboard assay can be performed to determine if a sub-inhibitory concentration of PAβN potentiates the activity of this compound.

    • Combination with an Outer Membrane Permeabilizer: The outer membrane can be a significant barrier to this compound entry. Co-administration with an outer membrane permeabilizer can dramatically increase the intracellular concentration of the inhibitor. Polymyxin B nonapeptide (PMBN) has been shown to potentiate the activity of this compound analogs against wild-type E. coli.[1]

    • Structural Modification of this compound: Research has shown that modifications to the this compound scaffold can enhance its potency and reduce its susceptibility to efflux. Analogs with modifications to the phenyl ring, such as the addition of a chloro group (e.g., JH-LPH-33) or replacement with a pyridinyl group, have demonstrated significantly improved activity against wild-type K. pneumoniae.[4][5]

Issue 2: Development of resistance to this compound during prolonged exposure experiments.

Question: During my serial passage experiments, the bacteria are developing resistance to this compound. What are the potential mechanisms, and how can I investigate them?

Answer:

Resistance development is a critical concern in antibiotic development. For LpxH inhibitors, resistance can arise from several mechanisms:

  • Upregulation of Efflux Pumps: Bacteria may increase the expression of efflux pump genes (e.g., acrA, acrB, tolC) in response to the selective pressure of the inhibitor.

  • Target Modification: Mutations in the lpxH gene that alter the drug-binding site can reduce the inhibitory activity of this compound.

  • Changes in Membrane Composition: Alterations to the lipid A structure or other membrane components can affect the susceptibility of the bacteria.

Troubleshooting and Investigation:

  • Characterize the Resistant Mutants:

    • Sequence the lpxH gene in the resistant isolates to identify any mutations compared to the parent strain.

    • Quantify the expression of efflux pump genes (e.g., using qRT-PCR) in the resistant strains compared to the parent strain.

    • Perform whole-genome sequencing to identify other potential resistance-conferring mutations.

  • Assess the Synergy of Combination Therapies:

    • Test the resistant strains for susceptibility to this compound in combination with an EPI or an outer membrane permeabilizer. If resistance is due to efflux pump upregulation, these combinations may restore susceptibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an inhibitor of the enzyme UDP-2,3-diacylglucosamine pyrophosphohydrolase (LpxH). LpxH is a critical enzyme in the Raetz pathway of lipid A biosynthesis in most Gram-negative bacteria.[3][6] Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane and is essential for bacterial viability.[6] Inhibition of LpxH disrupts the synthesis of lipid A, leading to a loss of outer membrane integrity and bacterial cell death.[1][4]

Q2: Which efflux pumps are known to be involved in resistance to this compound?

A2: The primary efflux pump implicated in resistance to this compound in Enterobacterales such as E. coli and K. pneumoniae is the AcrAB-TolC efflux pump, which belongs to the Resistance-Nodulation-Division (RND) superfamily.[1] This is evidenced by the increased susceptibility of ΔtolC and ΔacrB mutant strains to this compound and its analogs.[1][3][4]

Q3: What are some known efflux pump inhibitors (EPIs) that could be tested in combination with this compound?

A3: Phenylalanine-arginine β-naphthylamide (PAβN) is a well-characterized, broad-spectrum EPI that acts as a competitive inhibitor of RND-type efflux pumps.[5] Other classes of EPIs that have been investigated include pyridopyrimidines and arylpiperazines.[5]

Q4: How can I quantify the synergistic effect of an EPI or outer membrane permeabilizer with this compound?

A4: The checkerboard assay is the standard method for quantifying synergy. This assay involves testing a matrix of serial dilutions of two compounds to determine their combined effect on bacterial growth. The results are used to calculate the Fractional Inhibitory Concentration (FIC) index, which provides a quantitative measure of synergy, additivity, or antagonism.

Q5: Are there any structural modifications to this compound that have been shown to overcome efflux-mediated resistance?

A5: Yes, several studies have demonstrated that structural modifications to this compound can significantly improve its antibacterial activity against wild-type strains. For example, the analog JH-LPH-33, which has a chloro-substitution, shows a more than 40-fold improvement in MIC against K. pneumoniae compared to this compound.[4] Furthermore, replacing the phenyl ring with a pyridinyl group has led to analogs with even greater potency.[5]

Data Presentation

Table 1: In Vitro Activity of this compound and its Analogs against LpxH from E. coli and K. pneumoniae

CompoundTarget OrganismIC₅₀ (µM)
This compoundE. coli LpxH0.14
This compoundK. pneumoniae LpxH0.36
JH-LPH-33E. coli LpxH0.046
JH-LPH-33K. pneumoniae LpxH0.026
JH-LPH-86K. pneumoniae LpxH0.085
JH-LPH-92K. pneumoniae LpxH0.0046

Data compiled from multiple sources.[1][5]

Table 2: Whole-Cell Antibacterial Activity (MIC) of this compound and its Analogs

CompoundBacterial StrainMIC (µg/mL)
This compoundK. pneumoniae 10031>64
JH-LPH-33K. pneumoniae 100311.6
JH-LPH-86K. pneumoniae 100310.25
JH-LPH-92K. pneumoniae 100310.08
JH-LPH-97K. pneumoniae 100310.10

Data compiled from multiple sources.[4][5]

Table 3: Potentiation of LpxH Inhibitor Activity by an Outer Membrane Permeabilizer

LpxH InhibitorBacterial StrainTreatmentMIC (µg/mL)
AZ1Wild-type E. coli+ 10 µg/mL PMBN1.8
JH-LPH-33Wild-type E. coli+ 10 µg/mL PMBN0.2

Data from a study on LpxH inhibitors.[1]

Experimental Protocols

Protocol 1: Checkerboard Assay for Synergy Testing

Objective: To determine the synergistic, additive, or antagonistic effect of combining this compound with an efflux pump inhibitor or outer membrane permeabilizer.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Stock solutions of this compound and the potentiating agent (e.g., PAβN, PMBN)

Methodology:

  • Preparation of Drug Dilutions:

    • Along the x-axis of the 96-well plate, prepare serial two-fold dilutions of this compound in MHB.

    • Along the y-axis, prepare serial two-fold dilutions of the potentiating agent.

    • The final plate should contain a grid of concentrations, with wells containing single agents serving as controls.

  • Inoculation:

    • Dilute the 0.5 McFarland bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC for each compound alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each compound:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Potentiator = (MIC of Potentiator in combination) / (MIC of Potentiator alone)

    • Calculate the FIC Index (FICI) = FIC of this compound + FIC of Potentiator.

    • Interpret the FICI:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Additive/Indifference

      • FICI > 4: Antagonism

Protocol 2: Ethidium Bromide (EtBr) Accumulation Assay for Efflux Pump Activity

Objective: To measure and compare the efflux pump activity of different bacterial strains (e.g., wild-type vs. suspected resistant mutant).

Materials:

  • Fluorometer or fluorescence plate reader

  • Bacterial cultures grown to mid-log phase

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr) solution

  • Glucose

  • Efflux pump inhibitor (e.g., PAβN) as a positive control

Methodology:

  • Cell Preparation:

    • Harvest bacterial cells by centrifugation and wash twice with PBS.

    • Resuspend the cells in PBS to a specific optical density (e.g., OD₆₀₀ of 0.4).

  • Assay Setup:

    • Add the bacterial cell suspension to the wells of a microplate or cuvette.

    • If using an EPI as a control, pre-incubate the cells with the inhibitor.

  • Fluorescence Measurement:

    • Add EtBr to the cell suspension to a final concentration that is sub-inhibitory.

    • Immediately begin monitoring the fluorescence over time using an excitation wavelength of ~530 nm and an emission wavelength of ~600 nm.

    • After the fluorescence signal stabilizes (indicating a steady state of EtBr influx and efflux), add glucose to energize the efflux pumps. A decrease in fluorescence indicates active efflux of EtBr.

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • A lower level of steady-state fluorescence or a more rapid decrease in fluorescence after the addition of glucose indicates higher efflux pump activity.

    • Compare the fluorescence curves of the wild-type strain, the suspected resistant strain, and a known efflux-deficient strain.

Visualizations

LpxH_Inhibition_Pathway cluster_raetz Raetz Pathway (Lipid A Biosynthesis) UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA LpxC LpxC LpxA->LpxC LpxD LpxD LpxC->LpxD UDP_DAGn UDP-DAGn (LpxH Substrate) LpxD->UDP_DAGn LpxH LpxH UDP_DAGn->LpxH Lipid_X Lipid X LpxH->Lipid_X Outer_Membrane Outer Membrane Integrity Late_Steps Late Steps Lipid_X->Late_Steps Lipid_A Lipid A Late_Steps->Lipid_A Lipid_A->Outer_Membrane Incorporation LpxH_IN_AZ1 This compound LpxH_IN_AZ1->LpxH Inhibition Overcoming_Resistance cluster_strategies Strategies to Reduce Resistance Start High MIC of this compound due to Efflux Strategy1 Combination Therapy: + Efflux Pump Inhibitor (EPI) Start->Strategy1 Strategy2 Combination Therapy: + Outer Membrane Permeabilizer Start->Strategy2 Strategy3 Structural Modification of this compound Start->Strategy3 Outcome Increased Intracellular Concentration & Reduced MIC Strategy1->Outcome Blocks Efflux Pump Strategy2->Outcome Enhances Influx Strategy3->Outcome Reduces Efflux/ Increases Potency Checkerboard_Workflow cluster_workflow Checkerboard Assay Workflow Prep_Plate Prepare 2D serial dilutions of Drug A and Drug B in a 96-well plate Inoculate Inoculate with standardized bacterial suspension (~5x10^5 CFU/mL) Prep_Plate->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_MIC Read MICs for each drug alone and in combination Incubate->Read_MIC Calculate_FIC Calculate FIC Index (FICI) Read_MIC->Calculate_FIC Interpret Interpret FICI value: Synergy (≤0.5) Additive (0.5-4) Antagonism (>4) Calculate_FIC->Interpret

References

Technical Support Center: Refining LpxH-IN-AZ1 Co-crystallization Conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the co-crystallization of LpxH with the inhibitor AZ1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their crystallization experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting protein for LpxH-IN-AZ1 co-crystallization?

A1: Published successful co-crystallization of LpxH with AZ1 has utilized LpxH from Klebsiella pneumoniae.[1][2] This variant has been shown to be stable and yield high-quality crystals.[1]

Q2: At what stage should the inhibitor AZ1 be introduced?

A2: For successful co-crystal formation, it is recommended to incubate the purified LpxH protein with the AZ1 inhibitor before the final size-exclusion chromatography step.[1] This ensures that only the protein-inhibitor complex is purified and concentrated for crystallization trials.

Q3: What are the general starting conditions for this compound co-crystallization?

A3: A common starting point for crystallization is the sitting-drop vapor diffusion method at 20°C.[1] The drops are typically prepared by mixing the protein-inhibitor complex solution with the reservoir solution in a 1:1 ratio.[1]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your this compound co-crystallization experiments.

Problem 1: No crystals are forming, only clear drops.

This is a common issue indicating that the solution has not reached a sufficient level of supersaturation for nucleation to occur.

  • Solution 1: Increase Protein Concentration. Gradually increase the concentration of the LpxH-AZ1 complex. Successful crystallization has been reported with concentrations between 4 to 8 mg/mL.[1]

  • Solution 2: Vary Precipitant Concentration. Systematically screen a range of precipitant concentrations around the initial condition. Small, incremental increases can often induce nucleation.

  • Solution 3: pH Adjustment. The pH of the buffer can significantly impact crystal formation. It is advisable to screen a range of pH values around the initial reported condition (e.g., HEPES pH 7.0).[1]

  • Solution 4: Seeding. If you have previously obtained microcrystals, you can use them to seed new drops. This technique, known as microseed matrix seeding, can help overcome the nucleation barrier.

Problem 2: Amorphous precipitate is forming instead of crystals.

The formation of an amorphous precipitate suggests that the supersaturation level is too high, leading to rapid, disordered aggregation of the protein.

  • Solution 1: Decrease Protein Concentration. Lowering the protein concentration can slow down the kinetics of precipitation, providing more time for ordered crystal lattice formation.

  • Solution 2: Decrease Precipitant Concentration. Reducing the concentration of the precipitating agent is a direct way to lower the level of supersaturation.

  • Solution 3: Vary Drop Ratio. Changing the ratio of the protein solution to the reservoir solution in the drop (e.g., 2:1 or 1:2) can alter the equilibration kinetics and prevent rapid precipitation.[3]

  • Solution 4: Additives. The use of additives can sometimes help to increase protein solubility and prevent amorphous precipitation. Screening with various additive kits may be beneficial.

Problem 3: Crystals are too small or are showers of microcrystals.

This outcome indicates that nucleation is too rapid, leading to the formation of many small crystals rather than a few large ones.

  • Solution 1: Decrease Protein and/or Precipitant Concentration. Lowering the concentration of either the protein or the precipitant can reduce the nucleation rate, allowing fewer crystals to grow larger.

  • Solution 2: Temperature Variation. Changing the incubation temperature can affect the kinetics of crystal growth. Experiment with temperatures slightly above or below the standard 20°C.

  • Solution 3: Seeding in Metastable Conditions. Prepare drops with protein and precipitant concentrations in a metastable zone (where spontaneous nucleation does not occur) and then introduce seeds from a previous experiment. This encourages the growth of existing seeds rather than the formation of new nuclei.

Experimental Protocols & Data

This compound Co-crystallization Protocol

This protocol is based on the successful co-crystallization of Klebsiella pneumoniae LpxH with AZ1.[1]

  • Protein Purification: Purify the LpxH protein using standard methods, such as Ni-NTA affinity chromatography.

  • Inhibitor Incubation: After the initial purification step, incubate the LpxH protein with a 2-molar excess of AZ1 (dissolved in DMSO) for 30 minutes.[1]

  • Size-Exclusion Chromatography: Purify the LpxH-AZ1 complex to homogeneity using a size-exclusion chromatography column (e.g., Superdex 200).[1]

  • Concentration: Concentrate the purified complex to a final concentration of 4 to 8 mg/mL.[1]

  • Crystallization Setup:

    • Use the sitting-drop vapor diffusion method at 20°C.[1]

    • Mix 1 µL of the LpxH-AZ1 complex solution with 1 µL of the reservoir solution.[1]

    • Equilibrate the drops against the reservoir solution.

Quantitative Data Summary
ParameterRecommended Value/RangeReference
ProteinKlebsiella pneumoniae LpxH[1]
InhibitorAZ1[1]
Protein Concentration4 - 8 mg/mL[1]
Inhibitor to Protein Ratio2 molar equivalents[1]
Crystallization MethodSitting-drop vapor diffusion[1]
Temperature20 °C[1]
Initial Screening Condition
Precipitant33% PEG 400[1]
Salt200 mM Calcium Chloride Dihydrate[1]
Buffer100 mM HEPES, pH 7.0[1]

Visualizations

LpxH_AZ1_CoCrystallization_Workflow cluster_purification Protein Purification cluster_crystallization Crystallization Purification_Step1 LpxH Expression & Initial Purification Incubation Incubation with AZ1 (2 molar excess) Purification_Step1->Incubation 30 min Purification_Step2 Size-Exclusion Chromatography Incubation->Purification_Step2 Concentration Concentrate Complex (4-8 mg/mL) Purification_Step2->Concentration Purified LpxH-AZ1 Complex Crystallization_Setup Sitting-Drop Vapor Diffusion (1:1 ratio, 20°C) Concentration->Crystallization_Setup

Caption: this compound Co-crystallization Workflow.

Troubleshooting_Logic cluster_outcomes Possible Outcomes cluster_solutions Troubleshooting Strategies Start Initial Crystallization Experiment Outcome Clear_Drops Clear Drops Start->Clear_Drops Precipitate Amorphous Precipitate Start->Precipitate Small_Crystals Small Crystals Start->Small_Crystals Increase_Conc Increase Protein/ Precipitant Conc. Clear_Drops->Increase_Conc Seeding Seeding Clear_Drops->Seeding Adjust_pH_Temp Adjust pH/ Temperature Clear_Drops->Adjust_pH_Temp Decrease_Conc Decrease Protein/ Precipitant Conc. Precipitate->Decrease_Conc Vary_Ratio Vary Drop Ratio Precipitate->Vary_Ratio Small_Crystals->Decrease_Conc Small_Crystals->Seeding in metastable zone Small_Crystals->Adjust_pH_Temp

Caption: Troubleshooting Logic for Crystallization Issues.

References

Validation & Comparative

Lack of Cross-Resistance Observed in LpxH-IN-AZ1, a Novel Gram-Negative Antibiotic Candidate

Author: BenchChem Technical Support Team. Date: November 2025

LpxH-IN-AZ1, a pioneering inhibitor of the essential lipid A biosynthesis enzyme LpxH, demonstrates a promising lack of cross-resistance with existing antibiotic classes, positioning it as a potential weapon in the fight against multidrug-resistant Gram-negative bacteria. Exhibiting a novel mechanism of action, this sulfonyl piperazine compound and its more potent analogs have been the subject of intensive research, with studies indicating that resistance to LpxH inhibitors arises from specific mutations within the lpxH gene itself, rather than through mechanisms that confer resistance to other antibiotics.

This compound targets the UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), a crucial enzyme in the Raetz pathway of lipid A biosynthesis.[1][2] Lipid A is an essential component of the outer membrane of most Gram-negative bacteria.[1][3] By inhibiting LpxH, these compounds not only halt the production of this vital molecule but can also lead to the accumulation of toxic intermediate metabolites, contributing to bacterial cell death.[2]

Comparative Efficacy Against Susceptible and Resistant Strains

CompoundOrganismMIC (μg/mL)Notes
This compound K. pneumoniae (ATCC 10031)>64[4]Weak activity against wild-type strain.
JH-LpxH-33 K. pneumoniae (ATCC 10031)1.6[4]Significantly improved potency over AZ1.
This compound E. coli (Wild-Type)-No measurable activity.[4]
This compound E. coli (with PMBN)-Activity observed in the presence of a membrane permeability enhancer.[5]
JH-LpxH-33 E. coli (with PMBN)0.66[5]Potent activity in the presence of a membrane permeability enhancer.

PMBN (Polymyxin B nonapeptide) is a membrane permeabilizer used to facilitate the entry of compounds into Gram-negative bacteria in laboratory settings.

The development of resistance to LpxH inhibitors has been shown to be a consequence of mutations in the gene encoding the LpxH enzyme.[6] This target-specific resistance mechanism is a strong indicator that this compound and its derivatives would remain effective against bacteria that have developed resistance to other antibiotic classes through mechanisms such as efflux pumps, enzymatic degradation (e.g., β-lactamases), or target alterations in other pathways.

Experimental Protocols

The primary method for assessing the in vitro activity and potential cross-resistance of this compound is the determination of the Minimum Inhibitory Concentration (MIC) via broth microdilution, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution MIC Assay Protocol
  • Preparation of Bacterial Inoculum:

    • Select isolated colonies of the bacterial strain of interest from an agar plate after 18-24 hours of incubation.

    • Suspend the colonies in a sterile saline or broth solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the final desired inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of this compound or its analogs in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial twofold dilutions of the compound in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations for testing.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the plates for bacterial growth.

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[7]

Visualizing the Mechanism and Experimental Workflow

To better understand the context of this compound's action and the process of its evaluation, the following diagrams illustrate the lipid A biosynthesis pathway and the experimental workflow for determining cross-resistance.

LipidA_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-OH-acyl)-GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-OH-acyl)-GlcN LpxD LpxD UDP_3_O_acyl_GlcN->LpxD UDP_2_3_diacyl_GlcN UDP-2,3-diacyl-GlcN LpxH LpxH UDP_2_3_diacyl_GlcN->LpxH Lipid_X 2,3-diacyl-GlcN-1-P (Lipid X) LpxK LpxK Lipid_X->LpxK Kdo2_Lipid_A Kdo2-Lipid A LPS Lipopolysaccharide Kdo2_Lipid_A->LPS LpxA->UDP_3_O_acyl_GlcNAc LpxC->UDP_3_O_acyl_GlcN LpxD->UDP_2_3_diacyl_GlcN LpxH->Lipid_X LpxB LpxB KdtA KdtA LpxB->KdtA KdtA->Kdo2_Lipid_A LpxK->LpxB LpxH_IN_AZ1 This compound LpxH_IN_AZ1->LpxH Inhibition

Caption: The Raetz pathway of lipid A biosynthesis, highlighting the inhibitory action of this compound on the LpxH enzyme.

Cross_Resistance_Workflow cluster_strains Bacterial Strain Selection cluster_mic MIC Determination (Broth Microdilution) cluster_analysis Data Analysis Susceptible Susceptible Parent Strain Inoculation Inoculation with Bacterial Strains Susceptible->Inoculation Resistant Antibiotic-Resistant Strain (e.g., MDR) Resistant->Inoculation Serial_Dilution Serial Dilution of This compound & Other Antibiotics Serial_Dilution->Inoculation Incubation Incubation (16-20 hours) Inoculation->Incubation Read_Results Read MIC Values Incubation->Read_Results Compare_MICs Compare MICs: Susceptible vs. Resistant Read_Results->Compare_MICs

Caption: Workflow for assessing cross-resistance of this compound using MIC testing against susceptible and resistant bacterial strains.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.